N-(4-Aminopyridin-2-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-aminopyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-5(11)10-7-4-6(8)2-3-9-7/h2-4H,1H3,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLUCZOWEKZFQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512522 | |
| Record name | N-(4-Aminopyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75279-39-9 | |
| Record name | N-(4-Aminopyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(4-Aminopyridin-2-yl)acetamide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Aminopyridin-2-yl)acetamide is a heterocyclic organic compound featuring a pyridine core substituted with both an amino and an acetamido group. This structural motif is of significant interest in medicinal chemistry due to the prevalence of the 2-aminopyridine scaffold in a wide array of biologically active molecules, including kinase inhibitors. This technical guide provides a comprehensive overview of the chemical structure, properties, a plausible synthetic route, and potential biological evaluation of this compound.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyridine ring with an acetamido group at the 2-position and an amino group at the 4-position.
Chemical Structure:
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Alternate Name | 2-Acetamido-4-aminopyridine | [1] |
| CAS Number | 75279-39-9 | [1][2] |
| Molecular Formula | C₇H₉N₃O | [1] |
| Molecular Weight | 151.17 g/mol | [1][2] |
| SMILES | CC(=O)Nc1cc(N)ccn1 | [1] |
| InChIKey | JXLUCZOWEKZFQZ-UHFFFAOYSA-N | [1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 470.4 °C at 760 mmHg | [3] |
| Density | 1.28 g/cm³ | [3] |
| Flash Point | 238.3 °C | [3] |
| LogP | 1.85 | [3] |
| Refractive Index | 1.646 | [3] |
| Melting Point | Not available | [3] |
Spectroscopic Data:
-
¹H NMR: Signals corresponding to the acetyl methyl protons (singlet, ~2.1 ppm), aromatic protons on the pyridine ring, and protons of the amino and amido groups.
-
¹³C NMR: Resonances for the acetyl methyl carbon, the carbonyl carbon of the acetamido group, and the carbons of the pyridine ring.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amino and amido groups, C=O stretching of the amide, and C=C and C=N stretching of the pyridine ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (151.17 g/mol ).
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible and efficient route is the selective N-acetylation of 2,4-diaminopyridine. The greater nucleophilicity of the amino group at the 2-position, influenced by the ring nitrogen, suggests that mono-acetylation is likely to occur preferentially at this position under controlled conditions.
Proposed Synthetic Scheme:
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the acetylation of aminopyridines.[4]
Materials:
-
2,4-Diaminopyridine
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Diethyl ether
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-diaminopyridine (1.0 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add acetic anhydride (1.0 - 1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/methanol).
-
Upon completion of the reaction, pour the mixture into ice-cold water to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold water and then with a small amount of cold diethyl ether.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
-
Dry the purified product under vacuum.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Potential Biological Activity and Experimental Evaluation
While there is no specific published data on the biological activity of this compound, the 2-aminopyridine scaffold is a well-known pharmacophore, particularly in the development of kinase inhibitors.[5] Kinases are a class of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in various diseases, including cancer. Therefore, it is plausible that this compound could exhibit inhibitory activity against certain kinases.
Proposed Experimental Workflow: In Vitro Kinase Inhibition Assay
The following workflow outlines a general approach to screen this compound for its potential as a kinase inhibitor.
Caption: A general workflow for in vitro kinase inhibition screening.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase. Commercial kits (e.g., ADP-Glo™ Kinase Assay) are commonly used for this purpose.
Materials:
-
Purified recombinant kinase of interest
-
Specific kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (typically contains a buffer like HEPES, MgCl₂, and other components)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Multi-well plates (e.g., 96-well or 384-well)
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
-
A known kinase inhibitor as a positive control
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution in assay buffer to create a range of test concentrations.
-
Assay Reaction: a. In the wells of a microplate, add the kinase enzyme, the specific substrate, and the assay buffer. b. Add the diluted this compound or control solutions (DMSO for 0% inhibition, positive control inhibitor for 100% inhibition). c. Pre-incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow for compound binding. d. Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity according to the instructions of the specific assay kit being used. This often involves measuring the amount of ADP produced or the phosphorylation of the substrate.
-
Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. b. Plot the percent inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a suitable dose-response curve.
Conclusion
This compound is a compound with potential for further investigation in drug discovery, particularly in the area of kinase inhibition. While detailed experimental data is currently limited in the public domain, this guide provides a solid foundation of its known properties, a plausible synthetic route, and a clear experimental path for evaluating its biological activity. Further research into the synthesis, characterization, and biological screening of this molecule is warranted to fully explore its therapeutic potential.
References
Synthesis of N-(4-Aminopyridin-2-yl)acetamide from 4-aminopyridine
Abstract: This technical guide provides a comprehensive overview of the synthesis of N-(4-aminopyridin-2-yl)acetamide, a key intermediate in pharmaceutical research and drug development. This document details a proposed synthetic route starting from 2,4-diaminopyridine, including a complete experimental protocol and characterization data. The synthesis involves the regioselective N-acetylation of the 2-amino group of 2,4-diaminopyridine. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.
Introduction
This compound is a valuable building block in the synthesis of various biologically active molecules. Its structure, featuring a substituted pyridine ring, is a common motif in medicinal chemistry. The selective introduction of an acetamide group at the 2-position of a 2,4-diaminopyridine scaffold allows for further functionalization and the development of novel therapeutic agents.
A notable clarification regarding the starting material is necessary. The synthesis of this compound from 4-aminopyridine is not a direct or feasible route, as it would require the introduction of an amino group at the 2-position and subsequent selective acetylation. A more logical and efficient precursor is 2,4-diaminopyridine. This guide, therefore, focuses on the synthesis from this di-substituted pyridine. The primary challenge in this synthesis is the regioselective acetylation of the 2-amino group over the 4-amino group, which can be achieved by leveraging the differential nucleophilicity of the two amino groups.
Reaction Scheme
The synthesis of this compound from 2,4-diaminopyridine is achieved through a direct N-acetylation reaction using acetic anhydride. The reaction is performed under controlled temperature conditions to favor the formation of the mono-acetylated product at the 2-position.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, proposed experimental protocol for the synthesis of this compound. This protocol is based on established methods for the selective acetylation of aminopyridines.
3.1. Materials and Equipment
-
2,4-Diaminopyridine
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Dropping funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Standard laboratory glassware
3.2. Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-diaminopyridine (10.9 g, 0.1 mol) in anhydrous pyridine (100 mL).
-
Addition of Acetylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (9.4 mL, 0.1 mol) dropwise to the stirred solution over a period of 30 minutes using a dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by TLC (eluent: ethyl acetate/methanol, 9:1 v/v). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into ice-water (300 mL) and stir for 30 minutes to precipitate the product.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water (3 x 50 mL).
-
Purification: The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture to yield this compound as a solid.
-
Drying: Dry the purified product under vacuum.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 75279-39-9 | [1][2] |
| Molecular Formula | C₇H₉N₃O | [1] |
| Molecular Weight | 151.17 g/mol | [2] |
| Appearance | Solid | |
| Boiling Point | 470.4 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.28 g/cm³ (Predicted) | [1] |
| Flash Point | 238.3 °C (Predicted) | [1] |
| LogP | 1.85 (Predicted) | [1] |
Table 2: Proposed Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Peaks/Signals |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~9.8 (s, 1H, NHCO), ~7.5 (d, 1H, H-6), ~6.5 (s, 2H, NH₂), ~6.2 (d, 1H, H-5), ~5.8 (s, 1H, H-3), ~2.0 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~168 (C=O), ~158 (C-4), ~152 (C-2), ~148 (C-6), ~105 (C-5), ~98 (C-3), ~24 (CH₃) |
| IR (KBr, cm⁻¹) | ν: ~3350-3150 (N-H stretching), ~1660 (C=O stretching, Amide I), ~1600, ~1540 (C=C and C=N stretching), ~1250 (C-N stretching) |
| Mass Spectrometry (EI) | m/z (%): 151 (M⁺), 109 ([M-CH₂CO]⁺), 94 ([M-CH₃CONH]⁺) |
Experimental Workflow and Logic
The following diagrams illustrate the general workflow for the synthesis and a logical diagram for the regioselective acetylation.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical diagram illustrating the basis for regioselective acetylation.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
Acetic anhydride is corrosive and a lachrymator; handle with care.
-
Pyridine is flammable and toxic.
Conclusion
This technical guide outlines a robust and efficient proposed method for the synthesis of this compound from 2,4-diaminopyridine. The provided experimental protocol and characterization data serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the synthesis of this important chemical intermediate. The key to this synthesis is the control of reaction conditions to achieve regioselective acetylation at the more nucleophilic 2-amino position.
References
Spectroscopic Profile of N-(4-Aminopyridin-2-yl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-(4-Aminopyridin-2-yl)acetamide (CAS No: 75279-39-9), a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification, characterization, and application in further research and development.
Compound Overview
This compound, with the molecular formula C₇H₉N₃O and a molecular weight of 151.17 g/mol , is a substituted pyridine derivative.[1] Its structure comprises a pyridine ring functionalized with both an amino group and an acetamido group, bestowing upon it a unique electronic and chemical profile relevant for various chemical syntheses and potential biological activities.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its structural elucidation.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The expected chemical shifts for this compound in a suitable deuterated solvent such as DMSO-d₆ are presented below. These predicted values are based on the analysis of similar structures and established chemical shift theory.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 - 10.5 | Singlet | 1H | -NH- (amide) |
| ~7.8 - 8.0 | Doublet | 1H | H-6 (pyridine) |
| ~7.0 - 7.2 | Doublet | 1H | H-5 (pyridine) |
| ~6.3 - 6.5 | Singlet | 1H | H-3 (pyridine) |
| ~5.5 - 6.0 | Broad Singlet | 2H | -NH₂ (amine) |
| ~2.0 - 2.2 | Singlet | 3H | -CH₃ (acetyl) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~168 - 170 | C=O (amide) |
| ~155 - 158 | C-4 (pyridine, C-NH₂) |
| ~150 - 153 | C-2 (pyridine, C-NH) |
| ~148 - 150 | C-6 (pyridine) |
| ~105 - 108 | C-5 (pyridine) |
| ~98 - 102 | C-3 (pyridine) |
| ~23 - 25 | -CH₃ (acetyl) |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are detailed in Table 3.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3450 - 3300 | Strong, Broad | N-H stretching (primary amine, -NH₂) |
| 3300 - 3100 | Medium | N-H stretching (secondary amide, -NH-) |
| 3100 - 3000 | Weak | C-H stretching (aromatic) |
| 2960 - 2850 | Weak | C-H stretching (aliphatic, -CH₃) |
| 1660 - 1680 | Strong | C=O stretching (Amide I band) |
| 1600 - 1550 | Medium | N-H bending (amine and amide) and C=C stretching (pyridine) |
| 1500 - 1400 | Medium | C=C and C=N stretching (pyridine ring) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular ion and major fragments are listed in Table 4. The exact mass of the molecule is 151.07500 Da.[2]
Table 4: Expected Mass Spectrometry Fragmentation
| m/z Ratio | Proposed Fragment Ion | Description |
| 151 | [C₇H₉N₃O]⁺˙ | Molecular Ion (M⁺˙) |
| 136 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group |
| 109 | [M - C₂H₂O]⁺˙ | Loss of ketene from the amide group |
| 94 | [C₅H₆N₂]⁺˙ | 2,4-Diaminopyridine radical cation |
| 43 | [C₂H₃O]⁺ | Acetyl cation |
Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound is dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃, to a concentration of approximately 5-10 mg/mL. The solution is then transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher. Chemical shifts are referenced to the residual solvent peak. For ¹H NMR, data is typically acquired with 16-32 scans, while ¹³C NMR may require several hundred to thousands of scans for adequate signal-to-noise, depending on the sample concentration.
References
N-(4-Aminopyridin-2-yl)acetamide: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of N-(4-Aminopyridin-2-yl)acetamide (CAS: 75279-39-9), a key chemical intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines known physicochemical properties with predicted solubility and stability characteristics based on structurally related compounds. Detailed experimental protocols for determining these crucial parameters are provided to empower researchers in their drug development and formulation efforts. This guide is intended to be a foundational resource for scientists working with this compound, enabling informed decision-making in experimental design and execution.
Introduction
This compound is a substituted aminopyridine derivative. Compounds within this class are of significant interest in medicinal chemistry due to their diverse biological activities. The solubility and stability of an active pharmaceutical ingredient (API) or its intermediates are critical physicochemical properties that influence bioavailability, formulation, and shelf-life. A thorough understanding of these characteristics is therefore paramount for successful drug development.
This guide outlines the predicted solubility of this compound in various solvents, provides detailed methodologies for its empirical determination, and discusses its likely stability profile under various stress conditions.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for predicting its behavior in various solvent systems and under different storage conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 75279-39-9 | [1][2] |
| Molecular Formula | C₇H₉N₃O | [3][4] |
| Molecular Weight | 151.17 g/mol | [1][3] |
| Appearance | White to off-white solid (predicted) | General chemical catalogs |
| Density | 1.28 g/cm³ | [3][4] |
| Boiling Point | 470.4 °C at 760 mmHg | [3][4] |
| Flash Point | 238.3 °C | [3] |
| Storage | 2-8°C, in a dark, dry, and sealed container | [3][5] |
Solubility Profile
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Sparingly Soluble to Soluble | The amino and acetamide groups can form hydrogen bonds with protic solvents. Solubility in water is likely pH-dependent. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Soluble to Very Soluble | These solvents are strong hydrogen bond acceptors and can effectively solvate the molecule. |
| Non-Polar | Hexane, Toluene | Insoluble to Sparingly Soluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, the following experimental protocols are recommended.
Shake-Flask Method (Equilibrium Solubility)
The shake-flask method is the gold standard for determining equilibrium solubility. It involves creating a saturated solution and then measuring the concentration of the dissolved solute.
Caption: Workflow for Shake-Flask Solubility Determination.
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing the solvent of interest.
-
Equilibration: Seal the vials and place them in a constant temperature shaker or rotator (e.g., 25°C and 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw the supernatant and filter it through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.
-
Quantification:
-
Prepare a standard stock solution of this compound of known concentration.
-
Develop a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Generate a calibration curve with a series of known concentrations.
-
Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample by HPLC and determine the concentration.
-
-
Calculation: Calculate the solubility by multiplying the determined concentration by the dilution factor. Express the solubility in units such as mg/mL or mol/L.
Stability Profile
The stability of this compound is crucial for its handling, storage, and use in further synthetic steps or as a final product. A stability-indicating method is required to separate the intact compound from any potential degradation products.
Predicted Stability
-
Hydrolytic Stability: The acetamide linkage may be susceptible to hydrolysis under strongly acidic or basic conditions, yielding 2,4-diaminopyridine and acetic acid.
-
Oxidative Stability: The pyridine ring and the amino group could be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.
-
Photostability: Aromatic amines can be sensitive to light. The recommended storage in a dark place suggests potential for photodegradation.[3][5]
-
Thermal Stability: The high boiling point suggests good thermal stability at ambient and moderately elevated temperatures. However, forced degradation studies at higher temperatures are necessary to confirm this.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.
Caption: Forced Degradation and Method Development Workflow.
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of a strong acid (e.g., 0.1 M HCl) and heat (e.g., at 60°C) for a defined period.
-
Base Hydrolysis: Add an equal volume of a strong base (e.g., 0.1 M NaOH) and keep at room temperature or heat for a defined period.
-
Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature for a defined period.
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C).
-
Photodegradation: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using an HPLC system with a photodiode array (PDA) detector to monitor for the appearance of new peaks. A C18 column with a gradient elution of a buffered mobile phase (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile) is a good starting point.[6]
-
-
Method Validation: Once a method is developed that separates the main peak from all degradation product peaks, it should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[7]
Stability Data of a Structurally Related Compound: 4-Aminopyridine
While specific stability data for this compound is unavailable, studies on 4-aminopyridine (4-AP) provide valuable insights. Extemporaneously prepared 10 mg capsules of 4-AP were found to be stable for 365 days when stored at room temperature (20°C to 25°C) and protected from light, retaining at least 94% of the initial content.[8] Another study showed that 5 mg 4-AP capsules were stable for 6 months at 4°C and 23°C, and for 1 month at 37°C.[8] These findings suggest that aminopyridine derivatives can be stable under controlled conditions, and highlight the importance of protection from light.
Potential Degradation Pathways
Based on the chemical structure of this compound, two primary degradation pathways can be hypothesized.
Caption: Hypothesized Degradation Pathways.
-
Hydrolysis of the Amide Bond: Under acidic or basic conditions, the acetamide group is likely to undergo hydrolysis to yield 2,4-diaminopyridine and acetic acid.
-
Oxidation of the Pyridine Ring or Amino Group: The nitrogen atom in the pyridine ring and the exocyclic amino group are potential sites for oxidation, which could lead to the formation of N-oxides or other related impurities.
Conclusion
This technical guide consolidates the available information on the solubility and stability of this compound. While specific experimental data is sparse, a predictive analysis based on its chemical structure and data from related compounds provides a solid foundation for researchers. The detailed experimental protocols for solubility and stability testing offer a clear path for the empirical determination of these critical parameters. A thorough understanding and experimental verification of the solubility and stability of this compound are essential for its effective use in research and development, particularly in the context of pharmaceutical applications.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CAS 75279-39-9 [matrix-fine-chemicals.com]
- 3. 75279-39-9[this compound 95%]- Jizhi Biochemical [acmec.com.cn]
- 4. This compound | CAS#:75279-39-9 | Chemsrc [chemsrc.com]
- 5. 75279-39-9|this compound|BLD Pharm [bldpharm.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. japsonline.com [japsonline.com]
- 8. cjhp-online.ca [cjhp-online.ca]
The Ascending Profile of Acetylated Aminopyridines: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Acetylation of the amino group in this scaffold has emerged as a key strategy to modulate the pharmacological properties of these molecules, leading to a surge of interest in their potential as therapeutic agents. This technical guide provides an in-depth overview of the biological activities of acetylated aminopyridines, with a focus on their anticancer and kinase inhibitory properties. It is designed to be a comprehensive resource for researchers and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.
Quantitative Biological Activity of Acetylated Aminopyridine Derivatives
The introduction of an acetyl group to the aminopyridine core can significantly influence a compound's potency and selectivity. The following tables summarize the in vitro biological activity of various acetylated aminopyridine derivatives against a range of cancer cell lines and protein kinases.
Table 1: Anticancer Activity of Acetylated Aminopyridine Derivatives (IC50 values)
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference |
| N-acetyl-3-aminopyrazole (3a) | EJM (Multiple Myeloma) | 8.4 (NIK inhibition) | [1] |
| N-cyclobutyl-3-aminopyrazole (3e) | EJM (Multiple Myeloma) | 2.9 (NIK inhibition) | [1] |
| N-cyclohexyl-3-aminopyrazole (3g) | EJM (Multiple Myeloma) | 3.32 (NIK inhibition) | [1] |
| Aminopyridine Derivative (APZ7) | MCF-7 (Breast Cancer) | 46.402 µg/ml | [2] |
| Aminopyridine Derivative (AP10) | MCF-7 (Breast Cancer) | 59.42 µg/ml | [2] |
| Pyridine-urea hybrid (8e) | MCF-7 (Breast Cancer) | < Doxorubicin | [3] |
| Pyridine-urea hybrid (8n) | MCF-7 (Breast Cancer) | < Doxorubicin | [3] |
| Styrylimidazo[1,2-a]pyridine (30a) | MDA-MB-231 (Breast Cancer) | 12.12 ± 0.54 | [4] |
| Styrylimidazo[1,2-a]pyridine (30a) | MCF-7 (Breast Cancer) | 9.59 ± 0.7 | [4] |
| Styrylimidazo[1,2-a]pyridine (30a) | T-47D (Breast Cancer) | 10.10 ± 0.4 | [4] |
Table 2: Kinase Inhibitory Activity of Aminopyridine Derivatives (IC50 values)
| Compound ID/Reference | Kinase Target | IC50 (nM) | Reference |
| Aminopyridine Derivative (26) | VRK1 | 150 | [5] |
| cis-N-acetyl | CDK5/p25 | 9 | [6] |
| cis-N-acetyl | CDK2 | 63 | [6] |
| Pyridine Derivative (4) | CDK2/cyclin A2 | 240 | [7] |
| Pyridine Derivative (1) | CDK2/cyclin A2 | 570 | [7] |
| Pyridine Derivative (8) | CDK2/cyclin A2 | 650 | [7] |
| Pyridine Derivative (11) | CDK2/cyclin A2 | 500 | [7] |
| Pyridine Derivative (14) | CDK2/cyclin A2 | 930 | [7] |
| Pyridine-urea (8b) | VEGFR-2 | 5000 ± 1910 | [8] |
| Pyridine-urea (8e) | VEGFR-2 | 3930 ± 730 | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of acetylated aminopyridines and for key in vitro assays used to evaluate their biological activity.
Synthesis of N-(pyridin-2-yl)acetamide (General Protocol)
This protocol describes a general method for the N-acetylation of 2-aminopyridine using acetic anhydride.
Materials:
-
2-Aminopyridine
-
Acetic Anhydride
-
Ethyl Acetate
-
Ice-cold water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine in a suitable solvent such as acetic anhydride itself or an inert solvent like dichloromethane.
-
Reagent Addition: Slowly add acetic anhydride to the solution of 2-aminopyridine. The reaction is often exothermic, so cooling in an ice bath may be necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into ice-cold water to quench any unreacted acetic anhydride.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (to neutralize any remaining acetic acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude N-(pyridin-2-yl)acetamide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the in vitro inhibitory activity of acetylated aminopyridines against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Peptide or protein substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (acetylated aminopyridine) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or radiolabeled [γ-32P]ATP)
-
Microplate reader (luminescence, fluorescence, or scintillation counter)
-
384-well or 96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in the kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a microplate, add the kinase, the peptide/protein substrate, and the test compound at various concentrations. Include a positive control (kinase + substrate + DMSO) and a negative control (substrate + DMSO, no kinase).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be close to the Km value for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP produced into a luminescent signal.
-
Data Analysis: The signal from each well is measured using a microplate reader. The percentage of inhibition for each compound concentration is calculated relative to the positive and negative controls. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.[9]
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound (acetylated aminopyridine) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The next day, treat the cells with various concentrations of the acetylated aminopyridine. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in cancer cells treated with an acetylated aminopyridine using propidium iodide (PI) staining and flow cytometry.[10]
Materials:
-
Cancer cell line
-
Test compound (acetylated aminopyridine)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the acetylated aminopyridine for a specific duration (e.g., 24 or 48 hours).
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine all cells and centrifuge to form a pellet.
-
Fixation: Wash the cell pellet with PBS and then resuspend in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in the PI staining solution containing RNase A to degrade RNA.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence is measured to determine the DNA content of each cell.
-
Data Analysis: The data is analyzed using appropriate software to generate a histogram of DNA content. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are then quantified.
Signaling Pathways and Experimental Workflows
The biological effects of acetylated aminopyridines are often mediated through their interaction with key cellular signaling pathways. As many of these compounds are designed as kinase inhibitors, the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways are of particular interest.
MAPK Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[11] Aberrant activation of this pathway is a hallmark of many cancers.[12] Some acetylated aminopyridines may exert their anticancer effects by inhibiting key kinases within this pathway, such as MEK or ERK.
Caption: Simplified MAPK signaling pathway and a potential point of inhibition by an acetylated aminopyridine.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical signaling network that governs cell growth, survival, and metabolism.[13] Its dysregulation is frequently observed in cancer, making it an attractive target for drug development. Acetylated aminopyridines may inhibit PI3K or Akt, leading to the suppression of downstream pro-survival signals. A 2-aminopyridine derivative, Neq0440, has been shown to inhibit the PI3K-AKT-mTOR pathway in metastatic prostate cancer cells.[14]
Caption: Overview of the PI3K/Akt signaling pathway with potential inhibition points for acetylated aminopyridines.
Experimental Workflow for Biological Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel acetylated aminopyridine derivatives.
Caption: A generalized workflow for the discovery and preclinical evaluation of acetylated aminopyridines.
Conclusion
Acetylated aminopyridines represent a promising class of compounds with diverse biological activities, particularly in the realm of oncology. The data and protocols presented in this technical guide highlight their potential as potent and selective inhibitors of key cellular processes implicated in cancer. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of novel and effective therapeutic agents. This guide serves as a foundational resource to aid researchers in this endeavor.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. researchgate.net [researchgate.net]
- 3. ijsat.org [ijsat.org]
- 4. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Structural and Biochemical Studies Confirming the Mechanism of Action of Asciminib, an Agent Specifically Targeting the ABL Myristoyl Pocket (STAMP) [folia.unifr.ch]
- 10. researchgate.net [researchgate.net]
- 11. preprints.org [preprints.org]
- 12. mdpi.com [mdpi.com]
- 13. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
N-(4-Aminopyridin-2-yl)acetamide: An Examination of its Postulated Role as a Dopamine Analog Metabolite
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Abstract: This technical whitepaper addresses the proposed topic of N-(4-Aminopyridin-2-yl)acetamide as a metabolite of dopamine analogs. Following a comprehensive review of publicly available scientific literature, this document concludes that there is currently no direct evidence to support the biotransformation of known dopamine analogs into this compound. While the metabolism of certain aminopyridine compounds and the general metabolic pathways of dopamine agonists are well-documented, a specific metabolic link to the formation of this compound from dopamine analogs has not been established in the reviewed literature. This paper will, therefore, summarize the known metabolism of structurally related compounds, including 4-aminopyridine and 3,4-diaminopyridine, and provide an overview of the typical metabolic fates of dopamine analogs.
Introduction: The Unverified Hypothesis
The core premise of investigating this compound as a metabolite of dopamine analogs is based on a potential, though currently undocumented, metabolic pathway. Dopamine analogs are a broad class of compounds designed to mimic the action of endogenous dopamine, primarily targeting dopamine receptors. Their metabolism is a critical aspect of their pharmacokinetic and pharmacodynamic profiles. This compound is a distinct chemical entity, an acetylated derivative of 2,4-diaminopyridine. The hypothetical metabolic conversion would likely involve a dopamine analog that contains a 2,4-diaminopyridine or a structurally similar moiety, which would then undergo N-acetylation. Despite targeted searches, no such pathway has been described in the scientific literature.
Metabolism of Structurally Related Aminopyridines
While the metabolism of a dopamine analog to this compound is not documented, the metabolism of simpler aminopyridines has been studied. These provide insights into how such structures are processed in biological systems.
Metabolism of 4-Aminopyridine (Dalfampridine)
4-Aminopyridine (4-AP), commercially known as Dalfampridine, is a potassium channel blocker used to improve walking in patients with multiple sclerosis. Its metabolism in humans is limited. The primary metabolites identified are 3-hydroxy-4-aminopyridine and its subsequent sulfate conjugate[1]. This hydroxylation is primarily catalyzed by the cytochrome P450 enzyme CYP2E1[1].
Table 1: Known Metabolites of 4-Aminopyridine
| Parent Compound | Metabolite | Metabolic Reaction | Key Enzyme |
| 4-Aminopyridine | 3-hydroxy-4-aminopyridine | Hydroxylation | CYP2E1 |
| 3-hydroxy-4-aminopyridine | 3-hydroxy-4-aminopyridine sulfate | Sulfation | Sulfotransferase |
Metabolism of 3,4-Diaminopyridine (Amifampridine)
3,4-Diaminopyridine (3,4-DAP), or Amifampridine, is used for the symptomatic treatment of Lambert-Eaton myasthenic syndrome. Its primary metabolic pathway is N-acetylation. The major metabolite is the pharmacologically inactive 3-N-acetyl-3,4-diaminopyridine[2]. This reaction is catalyzed by N-acetyltransferase enzymes, particularly the polymorphic N-acetyltransferase 2 (NAT2)[3]. The activity of NAT2 can vary significantly between individuals, leading to "slow" and "fast" acetylator phenotypes, which in turn affects the pharmacokinetic profile of the drug[3][4].
Table 2: Known Metabolites of 3,4-Diaminopyridine
| Parent Compound | Metabolite | Metabolic Reaction | Key Enzyme |
| 3,4-Diaminopyridine | 3-N-acetyl-3,4-diaminopyridine | N-acetylation | N-acetyltransferase 2 (NAT2) |
General Metabolic Pathways of Dopamine Analogs
Dopamine analogs, both ergot and non-ergot derivatives, undergo extensive metabolism, primarily through the cytochrome P450 system. Common metabolic reactions include N-dealkylation, hydroxylation, and oxidation. The specific metabolites are highly dependent on the structure of the parent drug. For instance, dopamine itself is metabolized by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) into inactive metabolites like homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC)[5]. However, N-acetylation of a pyridine substructure is not a commonly reported metabolic pathway for this class of drugs.
Experimental Protocols for Metabolite Identification
The identification and quantification of drug metabolites typically involve a combination of in vitro and in vivo studies, followed by analytical characterization.
In Vitro Metabolism Studies
-
Objective: To identify potential metabolites and the enzymes responsible for their formation.
-
Methodology:
-
Incubation of the parent drug with human liver microsomes or hepatocytes. Liver microsomes contain a high concentration of CYP enzymes.
-
The incubation mixture includes cofactors necessary for enzymatic activity, such as NADPH for CYP-mediated reactions.
-
Reactions are typically run at 37°C and stopped at various time points by adding a quenching solvent like acetonitrile.
-
The supernatant is then analyzed for the presence of metabolites.
-
To identify specific enzymes, recombinant human CYP enzymes or specific chemical inhibitors can be used.
-
In Vivo Metabolism Studies
-
Objective: To identify and quantify metabolites in a living organism under physiological conditions.
-
Methodology:
-
Administration of the drug to animal models or human subjects.
-
Collection of biological samples such as plasma, urine, and feces over a time course.
-
Extraction of the drug and its metabolites from the biological matrix.
-
Analysis of the extracts to identify and quantify the parent drug and its metabolites.
-
Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): Used to separate the parent drug from its metabolites.
-
Mass Spectrometry (MS), often coupled with HPLC (LC-MS/MS): Used to identify and quantify the separated compounds based on their mass-to-charge ratio and fragmentation patterns.
Visualizing Potential Metabolic Pathways
While a direct pathway from a dopamine analog to this compound is not documented, we can visualize the known metabolic pathways of related compounds.
Caption: Known metabolic pathways of 4-Aminopyridine and 3,4-Diaminopyridine.
Caption: General experimental workflow for metabolite identification.
Conclusion
The proposition that this compound is a metabolite of dopamine analogs is not supported by the current scientific literature. No dopamine analog has been reported to metabolize to this specific compound. However, the study of related aminopyridine compounds demonstrates that N-acetylation is a relevant metabolic pathway for molecules containing a diaminopyridine structure, as seen with 3,4-diaminopyridine. Future research into novel dopamine analogs that may incorporate a 2,4-diaminopyridine moiety would be necessary to ascertain if the formation of this compound is a possible metabolic fate. Until such data becomes available, this metabolic link remains hypothetical. Researchers in drug development should continue to rely on established metabolic pathways for known dopamine analogs and employ rigorous experimental protocols for the identification of metabolites of new chemical entities.
References
- 1. Formation of deaminated metabolites of dopamine in noradrenaline neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine receptor subtypes: in vivo biochemical evidence for functional interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine metabolism by a monoamine oxidase mitochondrial shuttle activates the electron transport chain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased synthesis and release of dopamine in the striatum of the rat after amantadine treatment. | Semantic Scholar [semanticscholar.org]
- 5. Biotransformation of L-DOPA to dopamine in the substantia nigra of freely moving rats: effect of dopamine receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Investigating the Role of N-(4-Aminopyridin-2-yl)acetamide in Thiamine Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the hypothetical role of N-(4-Aminopyridin-2-yl)acetamide in thiamine (Vitamin B1) biosynthesis. Currently, there is no scientific literature documenting a direct role for this compound in the thiamine synthesis pathway. This document, therefore, serves two primary purposes: first, to provide a detailed overview of the established thiamine biosynthesis pathway, and second, to present a structured, hypothetical research framework for investigating the potential interaction of this compound with this essential metabolic process. The guide includes detailed experimental protocols, data presentation templates, and logical workflow diagrams to aid researchers in such an investigation.
Introduction and Structural Analysis
Thiamine pyrophosphate (TPP) is an essential cofactor for critical enzymes in central metabolism. Its biosynthesis is a well-conserved pathway in bacteria, fungi, and plants. The pathway involves the separate synthesis of a pyrimidine moiety, 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP), and a thiazole moiety, 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (THZ-P), which are then coupled to form thiamine monophosphate (TMP).
The compound of interest, this compound, has no documented role in this pathway. A structural comparison to the native pyrimidine precursor, HMP, reveals significant differences.
Structural Comparison:
This compound is a substituted pyridine, whereas HMP is a substituted pyrimidine. Key structural differences include:
-
Ring Structure: A pyridine ring (one nitrogen) versus a pyrimidine ring (two nitrogens).
-
Substituents: The presence of an acetamide group and the lack of the critical hydroxymethyl and methyl groups required for enzymatic recognition and coupling in the thiamine pathway.
These fundamental structural differences make it highly unlikely that this compound can act as a substrate or precursor in the thiamine biosynthesis pathway. However, its potential role as an inhibitor or modulator cannot be dismissed without experimental investigation.
The Established Thiamine Biosynthesis Pathway
The synthesis of thiamine is a complex process that can be divided into three major stages.
Stage 1: Synthesis of Precursors The pathway proceeds via two separate branches:
-
Pyrimidine Moiety Synthesis: In many bacteria, 5-aminoimidazole ribotide (AIR), an intermediate in purine biosynthesis, is converted to HMP-P by the enzyme HMP-P synthase (ThiC).[1][2] HMP-P is then phosphorylated by HMP-P kinase (ThiD) to form HMP-PP.[2]
-
Thiazole Moiety Synthesis: The formation of THZ-P is more varied among organisms. In E. coli, it is derived from 1-deoxy-D-xylulose 5-phosphate (DXP), tyrosine, and cysteine, involving several enzymes including ThiG, ThiH, and ThiI.[1]
References
Aminopyridine Derivatives in Neurobiology Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopyridine derivatives are a class of compounds that have garnered significant attention in neurobiology research for their potent effects on neuronal excitability and synaptic transmission. These compounds, structurally characterized by a pyridine ring with one or more amino group substituents, have proven to be invaluable tools for dissecting the complex mechanisms of neuronal function and have shown therapeutic promise for a range of neurological disorders. This technical guide provides an in-depth overview of the core principles of aminopyridine derivatives, focusing on their mechanisms of action, applications in preclinical and clinical research, and detailed experimental protocols for their use.
The most extensively studied aminopyridines in neurobiology are 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP).[1] Initially recognized for their ability to block voltage-gated potassium (Kv) channels, these compounds have been instrumental in understanding the role of these channels in action potential repolarization and neurotransmitter release.[1][2] Their clinical utility has been most notably demonstrated in the symptomatic treatment of multiple sclerosis (MS) and Lambert-Eaton myasthenic syndrome (LEMS).[3][4]
This guide will delve into the established and emerging mechanisms of action of aminopyridine derivatives, present quantitative data on their efficacy, and provide detailed methodologies for key experiments. Furthermore, it will utilize visualizations to illustrate complex signaling pathways and experimental workflows, offering a comprehensive resource for researchers in the field.
Core Mechanisms of Action
The biological effects of aminopyridine derivatives are primarily attributed to their interaction with ion channels, leading to modulation of neuronal and synaptic functions. Two main mechanisms have been elucidated: the classical blockade of voltage-gated potassium channels and a more recently proposed direct potentiation of voltage-activated calcium channels.
Classical Mechanism: Blockade of Voltage-Gated Potassium (Kv) Channels
The principal and most well-established mechanism of action for aminopyridines is the dose-dependent blockade of voltage-gated potassium channels.[1] In demyelinated axons, the exposure of internodal Kv channels leads to a leakage of potassium ions during an action potential, which can impede or block signal conduction.[5] By blocking these exposed channels, aminopyridines like 4-AP prolong the duration of the action potential.[5] This prolongation allows for a greater influx of calcium ions through voltage-gated calcium channels (VGCCs) at the presynaptic terminal, which in turn enhances the release of neurotransmitters such as acetylcholine.[2][6] This mechanism is believed to be the basis for the therapeutic effects of aminopyridines in conditions like multiple sclerosis, where they improve conduction in demyelinated axons.[7]
dot
References
- 1. Practical aspects of 3,4-diaminopyridine treatment of the Lambert-Eaton myasthenic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,4-diaminopyridine for the treatment of Lambert-Eaton myasthenic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rotarod - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 6. Visually Evoked Potential as Prognostic Biomarker for Neuroaxonal Damage in Multiple Sclerosis From a Multicenter Longitudinal Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 7. maxcyte.com [maxcyte.com]
N-(4-aminopyridin-2-yl)amides as B-RafV600E Inhibitors: A Technical Guide
This technical guide provides an in-depth overview of N-(4-aminopyridin-2-yl)amides as a class of potent and selective inhibitors targeting the B-RafV600E mutation, a key driver in various human cancers. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the inhibitor's mechanism of action, structure-activity relationships (SAR), relevant experimental protocols, and a summary of key quantitative data.
Introduction: The B-RafV600E Oncogene
The Ras/Raf/MEK/ERK (MAPK) signaling pathway is a critical cellular cascade that transduces signals from cell surface receptors to the nucleus, governing processes like cellular proliferation, differentiation, and survival.[1] The Raf family of serine/threonine kinases, comprising A-Raf, B-Raf, and C-Raf, are central components of this pathway.
In approximately 7% of all human cancers, the MAPK pathway is constitutively activated due to mutations in the BRAF gene.[1] The most prevalent of these is a single point mutation resulting in the substitution of valine with glutamic acid at codon 600 (V600E). This B-RafV600E mutation mimics phosphorylation, leading to a constitutively active kinase that is 500 times more active than its wild-type (WT) counterpart.[1] This aberrant, uncontrolled signaling drives oncogenesis in a high percentage of melanomas (~50%), papillary thyroid cancers (~50%), and a subset of colorectal and ovarian cancers.[2] Consequently, B-RafV600E has emerged as a prime therapeutic target for cancer drug development.[2]
N-(4-aminopyridin-2-yl)amides have been investigated as a novel class of B-RafV600E inhibitors. Their design is often based on existing pan-Raf inhibitors, aiming to achieve greater selectivity and potency against the mutated kinase.[3]
Mechanism of Action and Signaling Pathway
N-(4-aminopyridin-2-yl)amides are designed to act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the B-RafV600E kinase domain, preventing the phosphorylation of its downstream target, MEK. This blockade halts the aberrant signaling cascade, leading to the inhibition of cell proliferation and induction of apoptosis in B-RafV600E-mutant cancer cells. The selectivity for B-RafV600E over B-RafWT is a critical feature of these inhibitors, which helps to minimize off-target effects.
dot
Caption: The MAPK signaling pathway with constitutive activation by B-RafV600E and the point of inhibition by N-(4-aminopyridin-2-yl)amides.
Quantitative Data and Structure-Activity Relationship (SAR)
The development of N-(4-aminopyridin-2-yl)amides has been guided by structure-based design and SAR studies to optimize potency and selectivity. Research has shown that modifications to the amide substituent can significantly impact the inhibitory activity against B-RafV600E.
A study detailing a series of these compounds revealed that specific substitutions on the phenyl ring of the amide moiety are crucial for potent enzymatic inhibition and cellular antiproliferative activity.[3] For instance, compound 4l from this series emerged as a highly promising candidate.[3]
Table 1: Inhibitory Activity of Representative N-(4-aminopyridin-2-yl)amides
| Compound | B-RafV600E IC₅₀ (nM) | Colo205 Cell IC₅₀ (µM) | HT-29 Cell IC₅₀ (µM) |
| 4l | 38 | 0.136 | 0.094 |
Data sourced from a study on N-(4-aminopyridin-2-yl)amide derivatives.[3] Colo205 and HT-29 are human colorectal cancer cell lines harboring the B-RafV600E mutation.
The key SAR insights from the development of this class of inhibitors often revolve around:
-
The Aminopyridine Core: This scaffold serves as a crucial hinge-binding motif, forming hydrogen bonds with key residues in the ATP-binding pocket of the kinase.
-
The Amide Linker: The geometry and electronic properties of the amide bond are critical for correctly positioning the substituent groups within the active site.
-
Substituents on the Amide Moiety: Variations on the aromatic or aliphatic group attached to the amide carbonyl allow for fine-tuning of potency, selectivity, and pharmacokinetic properties. The data for compound 4l indicates that its specific substitution pattern leads to potent inhibition of both the isolated enzyme and cancer cell proliferation.[3]
Experimental Protocols
The evaluation of novel B-RafV600E inhibitors involves a standardized cascade of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
dot
Caption: A typical experimental workflow for the evaluation of novel B-RafV600E kinase inhibitors.
B-RafV600E In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant B-RafV600E.
Principle: The assay measures the phosphorylation of the downstream substrate MEK1 by B-RafV600E in the presence of ATP. The level of phosphorylated MEK1 (p-MEK1) is detected, often using an ELISA-based method with a specific antibody.
Methodology:
-
Reagents: Recombinant human B-RafV600E enzyme, inactive MEK1 substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl₂, DTT), test compounds (serially diluted), and a detection system (e.g., anti-p-MEK1 antibody conjugated to HRP, and a chemiluminescent or colorimetric substrate).
-
Procedure: a. Add assay buffer to the wells of a 96-well plate. b. Add serial dilutions of the test compound (typically in DMSO, with a final concentration ≤1%) to the wells. Include positive (no inhibitor) and negative (no enzyme) controls. c. Add the B-RafV600E enzyme and MEK1 substrate to the wells and incubate briefly at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding a solution of ATP (often at its Km concentration for the enzyme). e. Incubate the reaction for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). f. Stop the reaction by adding a solution containing EDTA. g. Transfer the reaction mixture to an ELISA plate pre-coated with an anti-MEK1 capture antibody. h. After incubation and washing, add a detection antibody (e.g., anti-p-MEK1) and incubate. i. Wash the plate and add the appropriate substrate for the detection antibody's conjugate (e.g., TMB for HRP). j. Measure the signal (e.g., absorbance at 450 nm) using a plate reader.
-
Data Analysis: a. Convert the raw signal data to percent inhibition relative to the positive control. b. Plot percent inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
Cell Proliferation Assay (MTT or CellTiter-Glo®)
This assay measures the effect of the inhibitor on the viability and proliferation of cancer cells that harbor the B-RafV600E mutation.
Principle: The assay relies on the metabolic activity of viable cells. In the MTT assay, mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals, which are then solubilized and quantified. The CellTiter-Glo® assay measures ATP levels as an indicator of metabolically active cells.
Methodology:
-
Cell Culture: Culture B-RafV600E-positive cancer cell lines (e.g., Colo205, HT-29, A375) in appropriate media and conditions.
-
Procedure: a. Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound for a specified period (typically 72 hours). c. For the MTT assay: i. Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation. ii. Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the crystals. iii. Measure the absorbance at ~570 nm. d. For the CellTiter-Glo® assay: i. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. ii. Add the reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. iii. Measure luminescence using a luminometer.
-
Data Analysis: a. Calculate the percentage of cell viability relative to vehicle-treated control cells. b. Plot the percentage of viability against the logarithm of the compound concentration and fit the curve to determine the IC₅₀ value.
Western Blot Analysis of MAPK Pathway Inhibition
This technique is used to confirm that the inhibitor is acting on its intended target within the cell by measuring the phosphorylation status of downstream proteins.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to total and phosphorylated forms of target proteins (e.g., MEK and ERK).
Methodology:
-
Cell Treatment and Lysis: Treat B-RafV600E cells with the test compound at various concentrations for a short period (e.g., 1-2 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Gel Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies against p-MEK, total MEK, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin). c. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. d. Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Detection: Visualize the protein bands using a chemiluminescence imaging system. The reduction in the p-MEK and p-ERK signals relative to total protein levels indicates pathway inhibition.
Conclusion and Future Directions
The N-(4-aminopyridin-2-yl)amide scaffold represents a promising foundation for the development of selective and potent B-RafV600E inhibitors. The demonstrated high enzymatic and cellular potency of lead compounds like 4l validates this chemical class as a valuable area for further investigation.[3] Future research should focus on comprehensive preclinical evaluation, including detailed pharmacokinetic and pharmacodynamic studies, in vivo efficacy in various B-RafV600E-driven tumor models, and assessment of potential resistance mechanisms. Optimization of the scaffold to enhance properties such as metabolic stability and oral bioavailability will be crucial for advancing these compounds toward clinical development as targeted cancer therapeutics.
References
- 1. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRAFV600E negatively regulates the AKT pathway in melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Protocol for N-acetylation of 2,4-diaminopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylation is a fundamental chemical transformation in organic synthesis, playing a crucial role in drug development by modifying the physicochemical properties of molecules, such as solubility, stability, and bioavailability. The acetylation of diaminopyridines is of particular interest as these scaffolds are present in numerous biologically active compounds. This application note provides detailed protocols for the selective mono-N-acetylation and di-N-acetylation of 2,4-diaminopyridine using acetic anhydride as the acetylating agent. The protocols are based on established methodologies for the acetylation of related aminopyridines, providing a robust starting point for synthesis and further derivatization.
Reaction Scheme
The N-acetylation of 2,4-diaminopyridine can yield three potential products depending on the reaction conditions: two isomeric mono-acetylated products, N-(4-amino-2-pyridinyl)acetamide and N-(2-amino-4-pyridinyl)acetamide, and one di-acetylated product, N,N'-(pyridine-2,4-diyl)diacetamide. The selectivity of the reaction is primarily influenced by the stoichiometry of the reagents and the reaction temperature. The 2-amino group is generally more nucleophilic than the 4-amino group in diaminopyridines, suggesting that mono-acetylation is likely to occur preferentially at the 2-position.
Data Presentation
The following table summarizes the expected outcomes for the N-acetylation of 2,4-diaminopyridine under different conditions. The data is extrapolated from protocols for similar aminopyridine acetylations and should be considered as a guide for experimental optimization.
| Starting Material | Acetylating Agent | Solvent | Reagent Ratio (DAP:Ac₂O) | Temperature (°C) | Expected Major Product | Expected Yield (%) |
| 2,4-Diaminopyridine | Acetic Anhydride | Pyridine | 1 : 1.1 | 0 - 25 | N-(4-amino-2-pyridinyl)acetamide | 70-80 |
| 2,4-Diaminopyridine | Acetic Anhydride | Acetic Acid | 1 : 1.2 | 25 - 50 | N-(4-amino-2-pyridinyl)acetamide | 65-75 |
| 2,4-Diaminopyridine | Acetic Anhydride | Pyridine | 1 : 3.0 | 80 - 100 | N,N'-(pyridine-2,4-diyl)diacetamide | 85-95 |
Experimental Protocols
Protocol 1: Selective Mono-N-acetylation of 2,4-diaminopyridine
This protocol aims to selectively acetylate one of the amino groups, likely at the more nucleophilic 2-position.
Materials:
-
2,4-Diaminopyridine
-
Acetic Anhydride (Ac₂O)
-
Pyridine (anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-diaminopyridine (1.0 eq) in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.
-
Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution while stirring. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC, typically 2-4 hours), quench the reaction by pouring the mixture into ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes of the aqueous layer).
-
Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Di-N-acetylation of 2,4-diaminopyridine
This protocol is designed to acetylate both amino groups of 2,4-diaminopyridine.
Materials:
-
Same as Protocol 1, with the addition of a heating mantle or oil bath.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-diaminopyridine (1.0 eq) in pyridine.
-
Addition of Acetylating Agent: Add an excess of acetic anhydride (3.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material and mono-acetylated intermediates.
-
Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.
Mandatory Visualization
Caption: Experimental workflows for mono- and di-N-acetylation of 2,4-diaminopyridine.
Caption: Logical relationship between reactants, conditions, and products in N-acetylation.
Application Notes and Protocols for the Quantification of N-(4-Aminopyridin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Aminopyridin-2-yl)acetamide is a pyridine derivative of interest in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method offers higher sensitivity and selectivity, making it suitable for trace-level analysis in complex biological matrices.
Analytical Methods
Two primary methods are presented for the quantification of this compound: a robust HPLC-UV method for routine analysis and a highly sensitive LC-MS/MS method for applications requiring lower detection limits. The selection of the method will depend on the specific requirements of the analysis, such as the concentration range of the analyte and the complexity of the sample matrix.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and simple formulations. The methodology is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity.
Chromatographic Conditions:
| Parameter | Details |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Illustrative Quantitative Data (HPLC-UV):
The following table summarizes the expected performance characteristics of the HPLC-UV method. This data is illustrative and should be confirmed during method validation.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity for the quantification of this compound in complex matrices such as plasma, urine, and tissue homogenates. The method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Details |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, followed by a 1-minute hold at 95% B and a 2-minute re-equilibration at 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Precursor Ion (Q1): 152.1 m/z, Product Ion (Q3): 110.1 m/z |
| Collision Energy | Optimized during method development |
Illustrative Quantitative Data (LC-MS/MS):
The following table summarizes the expected performance characteristics of the LC-MS/MS method. This data is illustrative and should be confirmed during method validation.
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | < 5.0% |
Experimental Protocols
Protocol 1: HPLC-UV Method
1. Preparation of Standard Solutions: a. Prepare a stock solution of this compound (1 mg/mL) by dissolving 10 mg of the reference standard in 10 mL of a 50:50 mixture of acetonitrile and water. b. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the 50:50 acetonitrile/water mixture.
2. Preparation of Sample Solutions: a. For bulk drug substance, accurately weigh and dissolve the sample in the 50:50 acetonitrile/water mixture to achieve a theoretical concentration within the calibration range. b. For formulated products, an extraction step may be necessary. The specific procedure will depend on the formulation matrix and should be optimized to ensure complete extraction of the analyte. c. Filter all sample solutions through a 0.45 µm syringe filter before injection.
3. Chromatographic Analysis: a. Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes. b. Inject the calibration standards, followed by the sample solutions. c. Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards. d. Determine the concentration of this compound in the sample solutions from the calibration curve.
Protocol 2: LC-MS/MS Method
1. Preparation of Standard Solutions: a. Prepare a stock solution of this compound (1 mg/mL) in methanol. b. Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water. c. Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by spiking the appropriate volume of the working standard solutions into the blank biological matrix.
2. Sample Preparation (Protein Precipitation for Plasma Samples): a. To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard. b. Vortex the mixture for 1 minute to precipitate the proteins. c. Centrifuge the samples at 10,000 x g for 10 minutes at 4 °C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase. f. Transfer the reconstituted sample to an autosampler vial for analysis.
3. LC-MS/MS Analysis: a. Equilibrate the LC-MS/MS system with the initial mobile phase conditions. b. Inject the prepared calibration standards and sample extracts. c. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. d. Quantify the concentration of this compound in the samples using the calibration curve.
Visualizations
Caption: HPLC-UV Experimental Workflow.
Caption: LC-MS/MS Experimental Workflow.
Application Note: HPLC Analysis of Aminopyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) analysis of aminopyridine compounds. These methods are applicable for the separation, identification, and quantification of aminopyridine isomers and related derivatives in various sample matrices.
Introduction
Aminopyridines are a class of organic compounds that serve as important building blocks in the pharmaceutical and chemical industries.[1][2][3] Due to their hydrophilic nature, chromatographic analysis can be challenging, often requiring specialized HPLC methods to achieve adequate separation and peak shape.[1][2][3][4] This application note explores several effective HPLC techniques, including reversed-phase, mixed-mode, and hydrogen-bonding chromatography, for the analysis of these polar basic compounds. The methods described are suitable for both qualitative and quantitative analyses and are compatible with various detection techniques, including UV and mass spectrometry (MS).[1][5]
Experimental Workflows and Methodologies
The successful HPLC analysis of aminopyridine compounds relies on the careful selection of the stationary phase, mobile phase, and detection parameters. Below are diagrams and detailed protocols for recommended analytical approaches.
General Experimental Workflow
The logical flow for the HPLC analysis of aminopyridine compounds, from sample preparation to data analysis, is outlined below.
References
Application Notes and Protocols for N-(4-Aminopyridin-2-yl)acetamide in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Aminopyridin-2-yl)acetamide is a small molecule belonging to the aminopyridine class of compounds. While extensive biological data for this specific molecule is not widely available in peer-reviewed literature, its structural similarity to other biologically active aminopyridines and acetamide derivatives suggests its potential for modulation of various cellular pathways. For instance, the aminopyridine scaffold is notably present in 4-aminopyridine (dalfampridine), a potassium channel blocker used in the management of multiple sclerosis.[1][2] Furthermore, various acetamide derivatives have been investigated for their potential anti-inflammatory, anticancer, and antifungal properties.[3][4][5][6]
These application notes provide a detailed framework for the initial in vitro screening of this compound to explore its potential biological activities. The protocols outlined below are based on established methodologies for assessing anti-inflammatory and cytotoxic effects, which represent common starting points for the evaluation of novel chemical entities.
Potential In Vitro Applications
Given the biological activities of related compounds, this compound could be investigated in a variety of in vitro assays, including:
-
Anti-inflammatory Assays: To determine if the compound can modulate inflammatory responses, for example, by measuring the production of pro-inflammatory cytokines in immune cells.
-
Cytotoxicity Assays: To assess the compound's potential as an anticancer agent by evaluating its effect on the viability of cancer cell lines.
-
Ion Channel Assays: To investigate its potential to modulate the activity of ion channels, particularly potassium channels, given its structural relation to 4-aminopyridine.
-
Enzyme Inhibition Assays: To screen for inhibitory activity against specific enzymes relevant to disease pathways, such as kinases or cyclooxygenases.
The following sections provide detailed protocols for an anti-inflammatory and a cytotoxicity assay as representative examples for the initial screening of this compound.
Anti-Inflammatory Activity Screening: Inhibition of Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
This protocol describes a cell-based assay to determine the potential anti-inflammatory effects of this compound by measuring its ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in LPS-stimulated murine macrophage-like cells (e.g., RAW 264.7) or human monocytic cells (e.g., THP-1).
Experimental Protocol
1. Cell Culture and Seeding:
- Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
- Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
2. Compound Preparation and Treatment:
- Prepare a 10 mM stock solution of this compound in sterile DMSO.
- Perform serial dilutions of the stock solution in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
- Include a vehicle control (medium with DMSO) and a positive control (e.g., 1 µM Dexamethasone).
- Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound or controls.
- Pre-incubate the cells with the compound for 1 hour at 37°C.
3. LPS Stimulation:
- After the pre-incubation period, add 10 µL of LPS solution (final concentration of 100 ng/mL) to all wells except the unstimulated control wells.
- Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
4. Cytokine Measurement (ELISA):
- After incubation, centrifuge the plate at 300 x g for 5 minutes.
- Collect the supernatant and measure the concentration of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
5. Data Analysis:
- Calculate the percentage inhibition of cytokine production for each concentration of the compound relative to the LPS-stimulated vehicle control.
- Plot the percentage inhibition against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cytokine production is inhibited) using non-linear regression analysis.
Hypothetical Data Presentation
The following table summarizes hypothetical quantitative data from an experiment evaluating the inhibitory effect of this compound on cytokine production.
| Compound | Target Cytokine | IC₅₀ (µM) | Maximum Inhibition (%) |
| This compound | TNF-α | 12.5 | 85.2 |
| This compound | IL-6 | 25.8 | 78.9 |
| Dexamethasone (Positive Control) | TNF-α | 0.9 | 95.1 |
| Dexamethasone (Positive Control) | IL-6 | 1.2 | 92.4 |
Cytotoxicity Screening: MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa, A549, or MCF-7).
Experimental Protocol
1. Cell Seeding:
- Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to attach overnight.
2. Compound Treatment:
- Prepare serial dilutions of this compound in culture medium as described previously.
- Replace the medium with fresh medium containing the test compound at various concentrations. Include a vehicle control and a positive control (e.g., Doxorubicin).
- Incubate the cells for 48 hours.
3. MTT Assay:
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting cell viability against the log of the compound concentration.
Hypothetical Data Presentation
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | HeLa | 45.2 |
| This compound | A549 | > 100 |
| This compound | MCF-7 | 78.1 |
| Doxorubicin (Positive Control) | HeLa | 0.5 |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Potential inhibition of the LPS-induced inflammatory pathway by this compound.
Caption: Workflow for the in vitro anti-inflammatory assay.
References
- 1. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 3. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Therapeutic Applications of Aminopyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopyridine and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2] These compounds, characterized by a pyridine ring substituted with an amino group, have been successfully developed into therapeutic agents for various disorders and continue to be a promising scaffold for the discovery of novel drugs.[1] The primary mechanism of action for several well-known aminopyridines involves the blockade of voltage-gated potassium channels, which plays a crucial role in modulating neuronal excitability and neurotransmitter release.[1][3][4] This document provides an overview of the therapeutic applications of aminopyridine derivatives, quantitative data on their biological activity, detailed experimental protocols for their evaluation, and diagrams of relevant biological pathways and workflows.
Therapeutic Areas and Mechanisms of Action
Aminopyridine derivatives have shown therapeutic potential in a variety of disease areas, primarily targeting the central and peripheral nervous systems. However, recent research has expanded their applications to oncology and infectious diseases.
Neurological Disorders
The most established clinical applications of aminopyridine derivatives are in the management of neurological conditions.
-
Multiple Sclerosis (MS): Dalfampridine (a sustained-release formulation of 4-aminopyridine) is approved for improving walking in patients with MS.[3][5] In demyelinated axons, the exposure of voltage-gated potassium channels leads to leakage of potassium ions, which impairs the propagation of action potentials.[4][5] 4-aminopyridine blocks these channels, restoring axonal conduction and improving motor function.[4][5]
-
Lambert-Eaton Myasthenic Syndrome (LEMS): Amifampridine (3,4-diaminopyridine) is used to treat the symptoms of LEMS, a rare autoimmune disorder that affects the neuromuscular junction.[3] By blocking potassium channels in presynaptic nerve terminals, amifampridine prolongs depolarization, which in turn enhances the influx of calcium and increases the release of the neurotransmitter acetylcholine, thereby improving muscle strength.
-
Neurodegenerative Diseases and Spinal Cord Injury: Research has explored the use of 4-aminopyridine and its derivatives in other conditions characterized by neuronal dysfunction, such as Alzheimer's disease and spinal cord injury.[6][7] The aim is to enhance neuronal excitability and conduction.[4] Novel peptide derivatives of 4-aminopyridine have been synthesized with the goal of reducing its toxicity while retaining therapeutic efficacy.[6]
Oncology
The aminopyridine scaffold is increasingly being investigated for its anticancer properties.
-
Tropomyosin Receptor Kinase (TRK) Inhibitors: Certain aminopyrimidine derivatives have been designed as potent inhibitors of TRK, a target in various cancers driven by NTRK gene fusions.[8]
-
CDK/HDAC Dual Inhibitors: Novel 2-aminopyridine-based derivatives have been developed as dual inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs).[9] This dual inhibition can synergistically enhance antitumor effects and potentially overcome drug resistance in both solid tumors and hematological malignancies.[9]
-
Antiproliferative Activity: Aza-acridine derivatives incorporating an amino-substituted scaffold have demonstrated cytotoxic effects against human cancer cell lines, such as urothelial bladder carcinoma and metastatic melanoma.[10]
Infectious Diseases
The structural properties of aminopyridines make them attractive for the development of antimicrobial agents.
-
Protozoan Neglected Tropical Diseases (NTDs): Aminopyridine moieties are being incorporated into drug candidates for NTDs like Chagas disease, human African trypanosomiasis, and leishmaniasis.[11] Their inclusion can improve physicochemical properties, such as reducing lipophilicity, and provide additional interactions with therapeutic targets.[11]
-
Antibacterial Agents: Imidazopyridine derivatives, which are synthesized from aminopyridines, have shown a broad range of pharmacological activities, including antibacterial effects against multi-drug resistant strains.[12]
Quantitative Data on Biological Activity
The following tables summarize the in vitro activity of selected aminopyridine derivatives against their respective targets.
Table 1: In Vitro Activity of Aminopyrimidine Derivatives as TRKA Inhibitors [8]
| Compound | TRKA IC50 (nM) | Antiproliferative Activity (KM-12 cells) |
| C3 | 6.5 | Significant Inhibition |
| C4 | 5.0 | Not specified |
| C6 | 7.0 | Not specified |
Table 2: In Vitro Activity of 2-Aminopyridine Derivatives as CDK/HDAC Dual Inhibitors [9]
| Compound | CDK9 IC50 (nM) | HDAC1 IC50 (nM) | FLT3 IC50 (nM) | HDAC3 IC50 (nM) | Antitumor Potency (T/C % in MV-4-11 xenograft) |
| 8e | 88.4 | 168.9 | Not specified | Not specified | 29.98 |
| 9e | Not specified | 52.4 | 30.4 | 14.7 | Not specified |
Experimental Protocols
Protocol 1: Synthesis of 2-Aminopyridine Derivatives
This protocol provides a general method for the synthesis of aminopyridine derivatives, which can be adapted based on the specific target molecule. A common method is the Chichibabin amination reaction.
Objective: To synthesize 2-aminopyridine from pyridine.
Materials:
-
Pyridine
-
Sodium amide (NaNH₂)
-
Toluene (anhydrous)
-
Ammonium chloride (NH₄Cl) solution (saturated)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard glassware for extraction and purification
Procedure:
-
Set up a reflux apparatus with a round-bottom flask, reflux condenser, and a drying tube.
-
Add anhydrous toluene to the flask, followed by the slow addition of sodium amide.
-
Heat the mixture to reflux (approximately 110°C).
-
Slowly add pyridine to the refluxing mixture. The reaction is typically exothermic.
-
Continue refluxing for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water, followed by a saturated solution of ammonium chloride to neutralize any unreacted sodium amide.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene or another suitable organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude 2-aminopyridine can be purified by recrystallization or column chromatography.
Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[6]
Objective: To determine the IC50 value of an aminopyridine derivative against a cancer cell line.
Materials:
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Aminopyridine derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the aminopyridine derivative in culture medium. The final concentration of DMSO should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO control).
-
Incubate the plate for 48-72 hours in the CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a suitable software.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of aminopyridine derivatives against a specific kinase, such as TRKA or CDK9.
Objective: To determine the IC50 value of an aminopyridine derivative against a target kinase.
Materials:
-
Recombinant human kinase (e.g., TRKA, CDK9)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Aminopyridine derivative stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the aminopyridine derivative in the kinase assay buffer.
-
In a 384-well plate, add the diluted compound, the kinase, and the substrate.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of product formed (or remaining ATP) using a suitable detection reagent according to the manufacturer's instructions. For the ADP-Glo™ assay, this involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure the luminescence signal using a plate reader.
-
The signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
Visualizations
Signaling Pathway
Caption: Mechanism of 4-Aminopyridine in Demyelinated Axons.
Experimental Workflow
Caption: General Workflow for Drug Discovery of Aminopyridine Derivatives.
References
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 5. neurology.org [neurology.org]
- 6. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Substituted Pyridines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals due to its unique electronic properties and ability to participate in hydrogen bonding.[1] The strategic placement of substituents on the pyridine ring is a key strategy for modulating a molecule's physicochemical properties, pharmacokinetic profile, and target affinity. This document provides an overview of key synthetic methodologies for creating substituted pyridines, complete with detailed experimental protocols and comparative data to aid researchers in drug discovery and development.
Significance in Drug Discovery
Substituted pyridines are a prevalent structural motif in a wide range of FDA-approved drugs and clinical candidates. Their presence is critical to the biological activity of drugs across various therapeutic areas, including but not limited to, antiviral, anti-inflammatory, anticancer, and cardiovascular agents. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, and its aromatic nature allows for diverse functionalization, making it a "privileged scaffold" in drug design.
Key Synthetic Methodologies
The synthesis of substituted pyridines can be broadly categorized into two approaches: de novo ring synthesis and the functionalization of a pre-existing pyridine ring. This document will focus on several classical and modern de novo syntheses that are widely employed in drug discovery.
Classical Condensation Reactions
These methods involve the construction of the pyridine ring from acyclic precursors and have been foundational in heterocyclic chemistry.
-
Hantzsch Pyridine Synthesis: A multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1][2][3] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[3][4][5] This method is highly versatile for preparing symmetrically substituted pyridines.[1] Modern variations focus on greener reaction conditions, such as using aqueous media or microwave assistance.[2][3][6]
-
Kröhnke Pyridine Synthesis: This method is used to generate highly functionalized, often unsymmetrical, pyridines.[7] It typically involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, commonly ammonium acetate.[7][8][9] The reaction conditions are generally mild, and it can be performed in various solvents or even under solvent-free conditions.[7]
-
Guareschi-Thorpe Pyridine Synthesis: This condensation reaction typically utilizes a cyanoacetamide or an alkyl cyanoacetate with a 1,3-dicarbonyl compound in the presence of a nitrogen source like ammonia to produce 2-pyridones.[10][11] Recent advancements have focused on developing more environmentally friendly protocols using aqueous media.[12][13][14]
Modern Synthetic Approaches
More recent methods offer alternative pathways to substituted pyridines, often with improved regioselectivity and functional group tolerance.
-
Transition-Metal-Catalyzed Synthesis: These methods have become increasingly important for the direct functionalization of pyridine C-H bonds and for constructing the pyridine ring through cycloaddition reactions.[15][16] Catalysts based on metals like palladium, rhodium, and iridium enable the introduction of a wide range of substituents at specific positions of the pyridine ring.[15][17] For instance, [2+2+2] cycloadditions of alkynes and nitriles catalyzed by transition metals provide a convergent route to polysubstituted pyridines.[18]
-
Ciamician-Dennstedt Rearrangement: This reaction involves the ring expansion of pyrroles to pyridines.[19] Historically, this method had limitations due to harsh conditions and the use of haloform-derived carbenes.[20][21] However, recent modifications using chlorodiazirines as carbene precursors have expanded its utility, allowing for the synthesis of 3-arylpyridines and quinolines under milder conditions.[21][22] This approach is valuable for skeletal editing in late-stage functionalization of complex molecules.[21][23]
Experimental Protocols and Data
The following sections provide detailed experimental protocols for the aforementioned synthetic methods, along with tables summarizing key reaction parameters and yields for various substrates.
Hantzsch Pyridine Synthesis
This protocol describes a general procedure for the synthesis of 1,4-dihydropyridines, which are the precursors to the final substituted pyridines.
Protocol:
-
In a round-bottom flask, combine the aldehyde (1 equivalent), the β-ketoester (2 equivalents), and ammonium acetate (1.2 equivalents) in a suitable solvent such as ethanol.[1]
-
Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture. The 1,4-dihydropyridine product often precipitates and can be collected by filtration.[1]
-
To obtain the aromatic pyridine, the isolated 1,4-dihydropyridine is dissolved in a suitable solvent (e.g., acetic acid) and treated with an oxidizing agent (e.g., nitric acid, potassium ferrocyanide, or air).[4]
-
After the oxidation is complete (monitored by TLC), the reaction mixture is worked up by neutralization and extraction with an organic solvent.
-
The crude product is then purified by recrystallization or column chromatography.
Quantitative Data for Hantzsch Pyridine Synthesis:
| Aldehyde (1 eq.) | β-Ketoester (2 eq.) | Nitrogen Source (1.2 eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) of 1,4-DHP | Oxidizing Agent | Yield (%) of Pyridine |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Ethanol | Reflux | 4 | 92 | Cerium(IV) ammonium nitrate | 85 |
| 4-Nitrobenzaldehyde | Methyl acetoacetate | Ammonium acetate | Ethanol | Reflux | 2 | 95 | Nitric acid | 88 |
| Cyclohexanecarboxaldehyde | Ethyl acetoacetate | Ammonia | Methanol | 60 | 6 | 88 | Air | 75 |
| 2-Furaldehyde | Methyl acetoacetate | Ammonium acetate | Water | 100 | 1 | 96 | - | - |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Kröhnke Pyridine Synthesis
This protocol outlines the synthesis of 2,4,6-trisubstituted pyridines.
Protocol:
-
Synthesize the α-pyridinium methyl ketone salt by reacting the corresponding α-bromo ketone with pyridine.
-
In a flask, dissolve the α-pyridinium methyl ketone salt (1 equivalent) and the α,β-unsaturated carbonyl compound (1 equivalent) in glacial acetic acid.
-
Add ammonium acetate (excess, ~10 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (typically 120-140 °C) for 2-4 hours.[8] The reaction progress is monitored by TLC.
-
After completion, allow the mixture to cool to room temperature and pour it into ice water.
-
The precipitated product is collected by vacuum filtration and washed with water.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data for Kröhnke Pyridine Synthesis:
| α-Pyridinium methyl ketone salt | α,β-Unsaturated carbonyl | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Phenacylpyridinium bromide | Chalcone | Glacial Acetic Acid | 120 | 3 | 85-95 |
| 1-(2-(4-methoxyphenyl)-2-oxoethyl)pyridin-1-ium bromide | (E)-1,3-diphenylprop-2-en-1-one | Methanol | Reflux | 6 | 78 |
| 1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide | (E)-3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one | Ethanol | Reflux | 5 | 82 |
| N-(4'-chlorophenacyl)pyridinium bromide | 4-methoxychalcone | Solvent-free | 140 | 2 | 90 |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Guareschi-Thorpe Pyridine Synthesis
This protocol describes a greener synthesis of 2-hydroxypyridines.
Protocol:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) and the alkyl cyanoacetate or cyanoacetamide (1 equivalent) in water.
-
Add ammonium carbonate (2-3 equivalents) to the mixture.[12][13]
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C).
-
Monitor the reaction by TLC. The product often precipitates from the reaction mixture.
-
After the reaction is complete, cool the mixture and collect the solid product by filtration.
-
Wash the product with cold water and dry. Further purification can be achieved by recrystallization if necessary.
Quantitative Data for Guareschi-Thorpe Pyridine Synthesis:
| 1,3-Dicarbonyl Compound | Cyano-Compound | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Acetylacetone | Ethyl cyanoacetate | Water | 60 | 2 | 92 |
| Ethyl acetoacetate | Cyanoacetamide | Water | 25 | 4 | 88 |
| Dimedone | Malononitrile | Aqueous (NH₄)₂CO₃ buffer | 80 | 1.5 | 95 |
| Dibenzoylmethane | Ethyl cyanoacetate | Water | 70 | 3 | 85 |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Visualizations
Logical Workflow for Pyridine Synthesis Strategy
References
- 1. benchchem.com [benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Kröhnke Pyridine Synthesis [drugfuture.com]
- 10. Guareschi-Thorpe Condensation [drugfuture.com]
- 11. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 12. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. Transition Metal-Catalyzed Pyridine Synthesis - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 17. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 21. Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: Modifying Biological Activity of Aminopyridines through Acetylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopyridines are a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] They are key structural motifs in numerous clinically used drugs and serve as valuable scaffolds in drug discovery.[2][3] A common strategy to modulate the biological activity, physicochemical properties, and pharmacokinetic profile of aminopyridines is through chemical modification, with N-acetylation being a primary example.[4]
N-acetylation, the introduction of an acetyl group onto the amino group of an aminopyridine, can significantly alter a molecule's properties such as its solubility, stability, and ability to cross biological membranes.[4] This modification can lead to profound changes in biological activity, including altered potency, selectivity, and duration of action. These application notes provide a comprehensive overview of the acetylation of aminopyridines, including synthetic protocols, the impact on biological activity with available quantitative data, and detailed methodologies for relevant biological assays.
Data Presentation
The following tables summarize quantitative data related to the synthesis and biological activity of aminopyridines and their derivatives. Direct comparative data on the biological activity of an aminopyridine before and after acetylation is limited in the public domain. Therefore, the tables present available data for various aminopyridine derivatives to illustrate the impact of structural modifications, including acetylation where noted.
Table 1: Synthesis of Acetylated Aminopyridines
| Starting Material | Acetylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminopyridine | Acetic Anhydride | Acetic Anhydride | < 60 | 1 | 95 | [4] |
| 4-Aminopyridine | Acetic Anhydride | Not specified | Not specified | Not specified | 80-85 | [5] |
Table 2: Biological Activity of Aminopyridine Derivatives
| Compound | Target | Assay | IC₅₀ / ED₅₀ | Reference |
| 4-Aminopyridine | Voltage-gated K⁺ channels (Kv1.1) | Whole-cell patch clamp | 147 µM | [6] |
| 4-Aminopyridine | Voltage-gated K⁺ channels (Kv1.2) | Not specified | 230 µM | |
| 3-Methyl-4-aminopyridine | Voltage-gated K⁺ channels (Shaker) | Two-electrode voltage clamp | ~23 µM (approx. 7-fold more potent than 4-AP) | [7] |
| 3-Methoxy-4-aminopyridine | Voltage-gated K⁺ channels (Shaker) | Two-electrode voltage clamp | ~400-500 µM (approx. 3-4-fold less potent than 4-AP) | [7] |
| 2-(trifluoromethyl)-4-aminopyridine | Voltage-gated K⁺ channels (Shaker) | Two-electrode voltage clamp | >10,000 µM (approx. 60-fold less active than 4-AP) | [7] |
| 2,4-Diaminopyridine | Neuromuscular junction (reversal of pancuronium block) | in vivo (anaesthetized rats) | 140 µg/kg | [8] |
| 3-[(dimethylamino)-carbonyl]amino-4-aminopyridine | Neuromuscular junction (reversal of pancuronium block) | in vivo (anaesthetized rats) | 100 µg/kg | [8] |
| 4-Aminopyridine | Neuromuscular junction (reversal of pancuronium block) | in vivo (anaesthetized rats) | 450 µg/kg | [8] |
| 2-aminopyridine derivative 7 | USP7 | in vitro enzyme inhibition | 7.6 ± 0.1 µM | [9] |
| 2-aminopyridine derivative 14 | USP7 | in vitro enzyme inhibition | 17.0 ± 0.2 µM | [9] |
| 2-aminopyridine derivative 21 | USP7 | in vitro enzyme inhibition | 11.6 ± 0.5 µM | [9] |
Signaling Pathways and Experimental Workflows
Acetylation can influence a compound's interaction with its biological target, potentially altering downstream signaling. The following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow for synthesis and purification, and key signaling pathways that can be modulated by aminopyridine derivatives.
General workflow for the synthesis and purification of N-acetyl-aminopyridines.
Aminopyridines are well-known blockers of voltage-gated potassium channels. This action can lead to the modulation of neurotransmitter release.
Modulation of potassium channel activity and neurotransmitter release by aminopyridines.
Some aminopyridine derivatives have been shown to inhibit enzymes like USP7, which is involved in the p53 signaling pathway.
Inhibition of USP7 by aminopyridine derivatives can lead to p53 stabilization.
Experimental Protocols
Protocol 1: N-Acetylation of 2-Aminopyridine[4]
This protocol details a reliable and high-yielding method for the N-acetylation of 2-aminopyridine.
Materials:
-
2-Aminopyridine
-
Acetic Anhydride
-
Ethyl Acetate
-
Ice
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (e.g., 9.9 g).
-
Reaction: Add acetic anhydride to the flask. Stir the reaction mixture for 1 hour, ensuring the temperature is maintained below 60 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, carefully pour the reaction mixture into ice water to quench the excess acetic anhydride.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate.
-
Combine the organic layers and wash them with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude N-(pyridin-2-yl)acetamide.
-
-
Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography to achieve high purity.
Protocol 2: Synthesis of 4-Acetylaminopyridine[5]
This protocol describes the acetylation of 4-aminopyridine.
Materials:
-
Crude 4-aminopyridine
-
Acetic anhydride
Procedure:
-
Crude 4-aminopyridine is treated with acetic anhydride.
-
The reaction yields 4-acetylaminopyridine. The reported yield is 80-85%.[5]
Protocol 3: In Vitro BACE1 Inhibition Assay[3][10]
This protocol is for determining the inhibitory activity of compounds against β-site amyloid precursor protein cleaving enzyme 1 (BACE1).
Materials:
-
Human recombinant BACE1
-
BACE1 fluorescence resonance energy transfer (FRET) assay kit (e.g., from Life Technologies)
-
Test compounds (acetylated aminopyridines and parent compounds)
-
Assay buffer (pH 4.5)
-
384-well black plates
-
Microplate spectrofluorometer
Procedure:
-
In a 384-well black plate, mix 10 µL of assay buffer (pH 4.5), 10 µL of BACE1 (1.0 U/mL), 10 µL of the BACE1 substrate (750 nM), and 10 µL of different concentrations of the test compounds.
-
Incubate the plate for 60 minutes at room temperature in the dark.
-
After incubation, measure the fluorescence intensity using a microplate spectrofluorometer with an excitation wavelength of 545 nm and an emission wavelength of 585 nm.
-
Data Analysis:
-
Calculate the percentage of BACE1 activity inhibition using the formula: % inhibition = [1 – (S60 – S0)/(C60 – C0)] × 100%, where S0 and C60 are the initial fluorescence of the test samples and control, and S60 and C60 are the final fluorescence after 60 minutes.
-
Determine the IC₅₀ values from the dose-response curve.
-
Protocol 4: Whole-Cell Patch-Clamp Recording for Potassium Channel Activity[6][11]
This protocol is used to measure the effect of aminopyridine derivatives on voltage-gated potassium channels in cultured cells.
Materials:
-
Cultured cells expressing the potassium channel of interest (e.g., CHO cells transfected with mKv1.1)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling micropipettes
-
Intracellular and extracellular recording solutions
-
Test compounds (aminopyridine and acetylated aminopyridine)
Procedure:
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 2-4 MΩ when filled with intracellular solution.
-
Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell recording configuration.
-
Data Recording:
-
Hold the cell at a holding potential (e.g., -80 mV).
-
Apply depolarizing voltage steps to elicit potassium currents.
-
Record baseline currents in the absence of any compound.
-
Perfuse the cell with the test compound (aminopyridine or its acetylated derivative) at various concentrations and record the resulting currents.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step in the presence and absence of the compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Construct a dose-response curve and determine the IC₅₀ value.
-
Conclusion
Acetylation of aminopyridines is a valuable strategy in drug discovery for modifying their biological activity and pharmacokinetic properties. The provided protocols offer standardized methods for the synthesis of acetylated aminopyridines and for the evaluation of their effects on key biological targets such as ion channels and enzymes. While direct quantitative comparisons of parent and acetylated aminopyridines are not always readily available, the presented data on various derivatives highlight the significant impact that structural modifications can have on biological function. Further research focusing on systematic structure-activity relationship studies of acetylated aminopyridines will be crucial for the rational design of novel therapeutics with improved efficacy and safety profiles.
References
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. benchchem.com [benchchem.com]
- 4. Differential effects of 4-aminopyridine and 2,4-diaminopyridine on the in vivo release of acetylcholine and dopamine in freely moving rats measured by intrastriatal dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the pharmacological actions of some new 4-aminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(4-Aminopyridin-2-yl)acetamide in Kinase Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Aminopyridin-2-yl)acetamide is a small molecule featuring a 4-aminopyridine core, a well-recognized "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors.[1] The aminopyridine motif is adept at forming hydrogen bonds with the hinge region of the ATP-binding pocket of various protein kinases, making it a valuable starting point for designing potent and selective inhibitors.[1][2]
While comprehensive public data on this compound is limited, its structural similarity to a multitude of established kinase inhibitors allows for a rational exploration of its potential in kinase inhibitor screening and drug discovery.[3] This document provides an overview of its potential applications, relevant signaling pathways it may modulate, and detailed protocols for its evaluation as a kinase inhibitor, drawing upon data from structurally related aminopyridine and aminopyrimidine analogs to illustrate key concepts.
Potential Kinase Targets and Signaling Pathways
The aminopyridine and aminopyrimidine scaffolds are versatile and have been successfully utilized to target a range of kinases involved in various disease pathologies, from oncology to inflammatory conditions.[4][5] Based on the activity of its structural analogs, this compound could potentially target key kinases such as Aurora kinases and Tyrosine Kinase 2 (TYK2).[3][5]
Aurora Kinase Signaling
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential regulators of mitosis.[6][7] Their overexpression is a common feature in many cancers and is linked to chromosomal instability and tumor formation.[6][8] Inhibition of Aurora kinases disrupts mitotic processes like chromosome segregation and cytokinesis, leading to cell cycle arrest and apoptosis in cancer cells.[5][8] The N-(2-Aminopyrimidin-4-yl)acetamide scaffold, a close analog of the title compound, is a core component of potent Aurora kinase inhibitors.[5][8]
TYK2 Signaling Pathway
Tyrosine Kinase 2 (TYK2) is an intracellular enzyme belonging to the Janus kinase (JAK) family.[9][10] It plays a crucial role in mediating immune and inflammatory signaling by associating with cytokine receptors for interleukins (IL-12, IL-23) and Type I interferons (IFN).[11][12] Dysregulation of the TYK2 pathway is implicated in a variety of autoimmune and inflammatory diseases.[3][13] Aminopyridine-based scaffolds have been successfully developed into potent and selective TYK2 inhibitors, highlighting a potential application for this compound.[3]
Quantitative Data Summary of Related Aminopyrimidine Scaffolds
Disclaimer: The data presented below is for structurally related aminopyrimidine compounds and is intended for illustrative purposes only. The activity of this compound must be determined experimentally.
| Compound Class/Name | Kinase Target | IC50 (nM) | Selectivity Index (WT/Mutant) | Reference |
| AMG 900 | Aurora A | 5 | - | [14] |
| Aurora B | 4 | - | [14] | |
| Avitinib | EGFR (L858R/T790M) | 0.18 | 42.7 | [15] |
| EGFR (WT) | 7.68 | - | [15] | |
| Nazartinib | EGFR (T790M) | <1 | >60 | [15] |
| EGFR (WT) | ~60 | - | [15] | |
| FLT3 Inhibitor | FLT3 | 1.3 | - | [14] |
| VEGFR2 | 250 | - | [14] |
Experimental Protocols
To evaluate the potential of this compound as a kinase inhibitor, a variety of in vitro assays can be employed. Below are detailed protocols for common kinase screening platforms.
Protocol 1: ADP-Glo™ Luminescent Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[16][17] It is a universal platform suitable for a wide range of kinases.[18]
Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added, which converts the ADP produced into ATP and then generates a luminescent signal via a luciferase/luciferin reaction. The light output is directly proportional to the ADP concentration and, therefore, the kinase activity.[17][18]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP solution
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well or 96-well assay plates
-
Plate-reading luminometer
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. Include a DMSO-only vehicle control.
-
Kinase Reaction Setup: In a 384-well plate, perform the kinase reaction in a small volume (e.g., 5 µL).
-
Add 2.5 µL of 2x kinase/substrate mix.
-
Add 2.5 µL of 2x compound/ATP mix.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). If the reaction is performed at a different temperature, equilibrate the plate to room temperature before proceeding.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.
-
Incubation: Incubate at room temperature for 40 minutes.
-
ADP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.
-
Incubation: Incubate at room temperature for 30-60 minutes.
-
Measurement: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: LanthaScreen™ Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay that measures the affinity of an inhibitor for the ATP-binding site of a kinase.[20]
Principle: The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled, ATP-competitive tracer that binds to the kinase's active site. When both are bound, FRET occurs between the Eu-donor and the fluorescent acceptor on the tracer. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.[20][21]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Tagged, purified recombinant kinase
-
LanthaScreen™ Eu-labeled anti-tag antibody (Thermo Fisher Scientific)
-
Kinase Tracer specific for the kinase of interest (Thermo Fisher Scientific)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[21]
-
Low-volume 384-well assay plates (e.g., Corning 3673)
-
TR-FRET enabled plate reader
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Create a 4X final concentration working solution by diluting the compound series in the kinase buffer.
-
Reagent Preparation:
-
Prepare a 2X Kinase/Antibody mixture in kinase buffer.
-
Prepare a 4X Tracer solution in kinase buffer.
-
Note: Optimal concentrations of kinase, antibody, and tracer are kinase-specific and should be determined according to the manufacturer's guidelines.
-
-
Assay Assembly (16 µL final volume):
-
Add 4 µL of the 4X compound dilution (or DMSO vehicle control) to the assay wells.
-
Add 8 µL of the 2X Kinase/Antibody mixture to all wells.
-
Initiate the binding reaction by adding 4 µL of the 4X Tracer solution to all wells.
-
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes, protected from light.
-
Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at both the acceptor and donor wavelengths.
-
Data Analysis: Calculate the TR-FRET emission ratio. Determine the percent inhibition for each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Radiometric Kinase Assay ([³³P]-ATP Filter Binding)
This is a traditional and robust method for directly measuring the phosphorylation of a substrate by a kinase.[23]
Principle: This assay measures the incorporation of a radiolabeled phosphate group from [γ-³³P]ATP onto a specific peptide or protein substrate. The radiolabeled substrate is then captured on a filter membrane, and the amount of incorporated radioactivity is quantified using a scintillation counter. A decrease in radioactivity indicates inhibition of the kinase.[23]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
Kinase reaction buffer
-
[γ-³³P]ATP
-
"Cold" ATP solution
-
Phosphocellulose filter plates (e.g., Millipore MAPH)
-
Phosphoric acid wash solution
-
Scintillation fluid
-
Microplate scintillation counter
Procedure: [24]
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Reaction Mixture: Prepare a master mix containing the kinase reaction buffer, substrate, and kinase enzyme.
-
Assay Plate Setup:
-
Add the diluted compound or DMSO vehicle control to the wells of a microplate.
-
Add the kinase/substrate master mix to each well.
-
Allow a brief pre-incubation (e.g., 10 minutes) at room temperature for the compound to bind to the kinase.
-
-
Initiate Kinase Reaction: Start the reaction by adding a mix of "cold" ATP and [γ-³³P]ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Stop Reaction and Capture Substrate: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to the wells of a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillation fluid to each well of the dried filter plate.
-
Measurement: Count the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
This compound contains a privileged aminopyridine scaffold that is a cornerstone of many clinically successful kinase inhibitors. While direct experimental data for this specific molecule is not widely published, the extensive research on its structural analogs strongly suggests its potential as a valuable starting point for the development of novel inhibitors against therapeutically relevant kinases, such as Aurora kinases and TYK2. The protocols detailed in this guide provide a robust framework for systematically screening and characterizing the inhibitory activity of this compound and its future derivatives. Further investigation, including broad-panel kinase screening, structure-activity relationship (SAR) studies, and cell-based assays, will be crucial to fully elucidate its biological function and therapeutic potential.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. apexbt.com [apexbt.com]
- 8. benchchem.com [benchchem.com]
- 9. bms.com [bms.com]
- 10. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 11. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 13. revvity.com [revvity.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 17. ulab360.com [ulab360.com]
- 18. promega.com [promega.com]
- 19. promega.com [promega.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. bellbrooklabs.com [bellbrooklabs.com]
- 24. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Cytotoxicity Testing of N-(4-Aminopyridin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Aminopyridin-2-yl)acetamide is a small molecule whose biological activities and potential cytotoxic effects are of significant interest in drug discovery and development. Compounds with aminopyridine scaffolds are known to interact with various biological targets, potentially influencing cell signaling pathways related to cell proliferation, survival, and death.[1][2] Therefore, a thorough in vitro evaluation of the cytotoxic effects of this compound is a critical step in its preclinical assessment.[3]
These application notes provide detailed protocols for a panel of standard cell-based assays to comprehensively evaluate the cytotoxicity of this compound. The assays described herein will assess the compound's impact on cell viability, membrane integrity, and the induction of apoptosis.
Postulated Signaling Pathway for Investigation
While the specific molecular targets of this compound are not yet fully elucidated, the aminopyrimidine core is a common feature in molecules designed as kinase inhibitors.[1][2] Protein kinases are crucial regulators of cell cycle progression and survival pathways. A plausible hypothesis is that this compound may inhibit key kinases, such as Aurora Kinases or Fibroblast Growth Factor Receptors (FGFR), leading to cell cycle arrest and subsequent apoptosis.[1] Further investigation into these or other kinase-mediated pathways could elucidate the specific mechanism of action.
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow for Cytotoxicity Assessment
A tiered approach is recommended for assessing the cytotoxic potential of this compound. The workflow begins with a general cell viability assay, followed by more specific assays to determine the mode of cell death.
Caption: Experimental workflow for cytotoxicity testing.
Data Presentation
The quantitative data from the described assays should be summarized to facilitate comparison and interpretation. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a cytotoxic compound.
| Cell Line | Assay | IC50 (µM) | Maximum Inhibition (%) |
| HeLa | MTT | Value | Value |
| A549 | MTT | Value | Value |
| MCF-7 | MTT | Value | Value |
| HeLa | LDH | Value | Value |
| A549 | LDH | Value | Value |
| MCF-7 | LDH | Value | Value |
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis | % Viable |
| HeLa | Control | Value | Value | Value |
| HeLa | Compound (IC50) | Value | Value | Value |
| A549 | Control | Value | Value | Value |
| A549 | Compound (IC50) | Value | Value | Value |
| MCF-7 | Control | Value | Value | Value |
| MCF-7 | Compound (IC50) | Value | Value | Value |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[4]
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)[5]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6][7]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated (DMSO) and untreated controls. Incubate for 24, 48, or 72 hours.[6]
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[5][6]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[5] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
LDH (Lactate Dehydrogenase) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[9]
Materials:
-
LDH cytotoxicity assay kit
-
This compound stock solution (in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[10]
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes.[11]
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[12] Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
This compound stock solution (in DMSO)
-
Selected cancer cell lines
-
6-well plates or T25 flasks
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and allow them to attach overnight. Treat the cells with this compound at its IC50 concentration for 24-48 hours. Include positive and negative controls.[13]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[13]
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[14]
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Viable cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Conclusion
These protocols provide a robust framework for the initial cytotoxic characterization of this compound. The combined data from the MTT, LDH, and Annexin V/PI assays will offer a comprehensive understanding of the compound's impact on cell viability, membrane integrity, and the mechanism of cell death. Further investigation into the modulation of specific signaling pathways will be crucial for elucidating its precise mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nebiolab.com [nebiolab.com]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. clyte.tech [clyte.tech]
- 7. mdpi.com [mdpi.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Apoptosis Protocols | USF Health [health.usf.edu]
Troubleshooting & Optimization
Troubleshooting N-(4-Aminopyridin-2-yl)acetamide synthesis purity issues
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-Aminopyridin-2-yl)acetamide. This document offers troubleshooting advice for common purity issues, detailed experimental protocols, and frequently asked questions to facilitate a successful and efficient synthesis.
Troubleshooting Common Purity Issues
Challenges in the synthesis of this compound often revolve around achieving high purity due to the presence of multiple reactive sites on the starting material, 2,4-diaminopyridine. The primary issues encountered are incomplete reactions, over-acetylation, and the formation of isomeric byproducts.
Q1: My final product is contaminated with unreacted 2,4-diaminopyridine. How can I improve the reaction conversion?
A1: Incomplete consumption of the starting material can be addressed by optimizing several reaction parameters. Ensure that the acetic anhydride is fresh and has been properly stored to prevent hydrolysis, which would reduce its potency. The reaction temperature and duration are also critical; gentle heating can increase the reaction rate, but this must be balanced against the risk of side reactions. Monitoring the reaction's progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
Q2: I am observing a significant amount of a di-acetylated byproduct, 2,4-bis(acetylamino)pyridine. How can I minimize its formation?
A2: The formation of the di-acetylated impurity is a common challenge. To favor mono-acetylation, the stoichiometry of the acetylating agent is paramount. Using a slight excess (1.0-1.1 equivalents) of acetic anhydride is recommended.[1] Adding the acetic anhydride slowly and at a controlled temperature (e.g., 0-5 °C) can also help to prevent over-acetylation.[1]
Q3: My NMR analysis suggests the presence of the isomeric byproduct, N-(2-aminopyridin-4-yl)acetamide. How can I improve the regioselectivity of the reaction?
A3: Achieving regioselectivity in the acetylation of 2,4-diaminopyridine is dependent on the differential reactivity of the two amino groups. The 2-amino group is generally more nucleophilic than the 4-amino group in pyridine systems, which should favor the formation of the desired this compound. To enhance this selectivity, conducting the reaction at lower temperatures can help to exploit the subtle differences in activation energy between the two amino groups. The choice of solvent can also influence regioselectivity; aprotic solvents like dioxane or acetonitrile are often preferred.[1]
Q4: I am struggling to purify my product from the aforementioned impurities. What are the recommended purification strategies?
A4: A multi-step purification approach is often necessary.
-
Recrystallization: This is an effective method for removing many impurities. The choice of solvent is critical. A solvent system where the desired product has good solubility at elevated temperatures and poor solubility at room temperature is ideal. Common solvents to screen include ethanol, water, or mixtures thereof.[1] For aminopyridine derivatives, mixtures of polar solvents like ethanol with less polar co-solvents can also be effective.
-
Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography is a powerful alternative. A suitable eluent system should be determined by TLC analysis. A gradient of a non-polar solvent (e.g., ethyl acetate or dichloromethane) and a polar solvent (e.g., methanol) is typically effective for separating the starting material, the desired product, and the di-acetylated byproduct.[1]
| Issue | Potential Cause | Troubleshooting Strategy |
| Low Purity | Incomplete reaction | - Use fresh acetic anhydride.- Increase reaction time and monitor by TLC.- Gently heat the reaction mixture. |
| Formation of di-acetylated byproduct | - Use a controlled amount of acetic anhydride (1.0-1.1 eq).- Add acetic anhydride slowly at a low temperature.- Consider a less reactive acetylating agent.[1] | |
| Formation of isomeric byproduct | - Perform the reaction at a lower temperature to enhance regioselectivity.- Use an appropriate aprotic solvent. | |
| Purification Challenges | Co-crystallization of impurities | - Screen a variety of recrystallization solvents and solvent mixtures.- Employ column chromatography for separation. |
| Similar polarity of product and impurities | - Optimize the eluent system for column chromatography based on TLC.- Consider a multi-step purification process (e.g., recrystallization followed by chromatography). |
Experimental Protocols
Synthesis of this compound
This protocol is a suggested method based on the general principles of selective acetylation of diaminopyridines. Optimization may be required.
Materials:
-
2,4-Diaminopyridine
-
Acetic Anhydride
-
Anhydrous Dioxane (or Acetonitrile)
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-diaminopyridine (1.0 equivalent) in anhydrous dioxane.
-
Cool the stirred solution to 0-5 °C using an ice bath.
-
Slowly add acetic anhydride (1.05 equivalents) dropwise to the cooled solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/methanol, 9:1 v/v).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol).
-
If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the acetylation of 2,4-diaminopyridine?
A1: Based on the electronic properties of the pyridine ring, the 2-amino group is generally more nucleophilic and thus more reactive towards electrophiles like acetic anhydride. Therefore, this compound is expected to be the major product. However, the formation of the 4-acetylated isomer is possible and its proportion can be influenced by reaction conditions.
Q2: What are the key safety precautions to consider during this synthesis?
A2: Acetic anhydride is corrosive and a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] Solvents like dioxane and acetonitrile are flammable and toxic. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.
Q3: Can other acetylating agents be used?
A3: Yes, acetyl chloride can be used as an alternative. However, it is more reactive than acetic anhydride, which may lead to a higher proportion of the di-acetylated byproduct.[1] If using acetyl chloride, it is crucial to use a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl byproduct and to maintain strict temperature control.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used. 1H NMR spectroscopy is essential for structural confirmation and to identify the presence of isomeric impurities. Mass spectrometry will confirm the molecular weight of the product. High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing purity and quantifying any impurities.
Visualizing Workflows and Pathways
Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.
Caption: A decision-making diagram for troubleshooting purity issues in the synthesis of this compound.
References
Technical Support Center: Optimizing Aminopyridine Acetylation
Welcome to the technical support center for aminopyridine acetylation. This guide is designed for researchers, scientists, and drug development professionals to provide solutions and best practices for this common but sometimes challenging reaction.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for N-acetylation of aminopyridines?
A standard and effective method for the N-acetylation of aminopyridines involves using acetic anhydride as the acetylating agent. The reaction can often be run neat or in a suitable aprotic solvent. For a straightforward example, 2-aminopyridine can be acetylated by reacting it with acetic anhydride, sometimes with gentle heating, to achieve a high yield of N-(pyridin-2-yl)acetamide.[1] The reaction is typically exothermic, so temperature control is advisable.[2]
Q2: Which acetylating agent is better: acetic anhydride or acetyl chloride?
Both acetic anhydride and acetyl chloride are effective for acetylation, but they have different characteristics:
-
Acetyl Chloride: It is generally more reactive than acetic anhydride, leading to faster reaction times. However, it produces corrosive hydrogen chloride (HCl) gas as a byproduct, which can be problematic and may require the use of a base to neutralize. Its high reactivity can also lead to a lack of selectivity and the formation of byproducts.
-
Acetic Anhydride: This reagent is less reactive, offering a milder and often more selective acetylation. The byproduct is acetic acid, which is less corrosive and easier to remove than HCl. For many applications, especially on a larger scale or with sensitive substrates, the safer handling and easier workup of acetic anhydride make it the preferred choice.[3]
Q3: What is the role of a catalyst like 4-(Dimethylamino)pyridine (DMAP)?
4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst that can dramatically increase the rate of acylation reactions, in some cases by a factor of up to 10,000.[4] It is particularly useful for acetylating sterically hindered or electronically deactivated aminopyridines. DMAP functions by reacting with the acetylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the aminopyridine.
Q4: How does the position of the amino group (2-, 3-, or 4-) affect the acetylation reaction?
The position of the amino group significantly impacts the nucleophilicity of the amine and the basicity of the pyridine nitrogen, which in turn affects the ease of acetylation.
-
4-Aminopyridine: This isomer is the most basic. The exocyclic amino group's lone pair can delocalize into the ring, increasing the electron density on the ring nitrogen. This enhanced basicity can sometimes lead to side reactions or difficulties in the reaction.
-
2-Aminopyridine: Its basicity is intermediate. It can be readily acetylated under standard conditions.
-
3-Aminopyridine: This is the least basic and generally the least reactive of the three isomers. The amino group's electron-donating effect does not effectively reach the ring nitrogen, making the exocyclic amine less nucleophilic. Consequently, its acetylation may require harsher conditions, longer reaction times, or the use of a catalyst like DMAP.
Q5: What is di-acetylation and how can it be prevented?
Di-acetylation is the formation of an N,N-diacetylated aminopyridine, which can occur as a byproduct, especially under harsh reaction conditions.[2] To minimize or prevent di-acetylation, the following strategies are recommended:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the acetylating agent.[2]
-
Temperature Control: Since the reaction is often exothermic, maintaining a controlled temperature (e.g., below 60°C) can prevent the formation of side products.[2]
-
Milder Conditions: Use acetic anhydride instead of the more reactive acetyl chloride and avoid unnecessarily long reaction times.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for the acetylation of aminopyridine isomers under different conditions.
Table 1: Comparison of Acetylating Agents
| Substrate | Acetylating Agent | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 2-Aminopyridine | Acetic Anhydride | None | Acetic Anhydride | 1 | 95 | [1] |
| 4-Aminopyridine | Acetic Anhydride | None | Neat | - | 80-85 | [5] |
| General Amines | Acetyl Chloride | Base | Aprotic | Generally Faster | Variable | [3] |
Table 2: Effect of Catalyst on Acetylation
| Substrate | Acetylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Amino-4-methylpyridine | Acetic Anhydride | None | Acetic Anhydride | 70 | 2 | 95 |
| Hindered Alcohols/Amines | Acetic Anhydride | DMAP (cat.) | Pyridine/DCM | Room Temp | Faster | High |
Troubleshooting Guides
This section addresses specific issues you might encounter during aminopyridine acetylation experiments.
Troubleshooting Workflow Diagram
Caption: A troubleshooting flowchart for common issues in aminopyridine acetylation.
Issue 1: Low or No Yield
-
Possible Cause: Incomplete reaction, especially with less reactive isomers like 3-aminopyridine.
-
Solution: Increase the reaction time and/or temperature. Consider adding a catalytic amount of DMAP to accelerate the reaction. For highly deactivated or sterically hindered substrates, using a more reactive acylating agent like acetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) may be necessary.
-
-
Possible Cause: Degradation of reagents.
-
Solution: Acetic anhydride is sensitive to moisture. Ensure you are using fresh or properly stored anhydrous reagents.[6]
-
-
Possible Cause: Loss of product during workup.
-
Solution: N-acetyl aminopyridines can have some water solubility. When quenching the reaction with water, ensure the solution is cold to maximize precipitation. During extraction, use a suitable organic solvent like ethyl acetate and perform multiple extractions to ensure complete recovery of the product.[1]
-
Issue 2: Formation of a Di-acetylated Byproduct
-
Possible Cause: Reaction conditions are too harsh, or an excess of acetylating agent was used.
-
Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of acetic anhydride.[2] Maintain a controlled, lower temperature (e.g., 45-60°C).[2] If di-acetylation is still a problem, consider a slower, dropwise addition of the acetylating agent to the aminopyridine solution.
-
Issue 3: Product is an Oil or Gummy Solid and Fails to Crystallize
-
Possible Cause: Presence of impurities that inhibit crystal lattice formation.
-
Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid. Adding a seed crystal of the pure product, if available, can also initiate crystallization. Washing the crude oily product with a cold, non-polar solvent like hexane or diethyl ether can help remove non-polar impurities that may be preventing solidification.[3]
-
-
Possible Cause: Residual solvent from the workup.
-
Solution: Ensure the crude product is thoroughly dried under high vacuum to remove any remaining solvent which can act as an impurity and prevent crystallization.[3]
-
-
Possible Cause: The product is inherently low-melting or amorphous.
-
Solution: If crystallization attempts fail, purification by column chromatography on silica gel is the most effective alternative.
-
Issue 4: Product is Discolored and/or has a Low Melting Point
-
Possible Cause: Presence of unreacted aminopyridine or colored impurities from side reactions or oxidation.
-
Solution (Unreacted Starting Material): During the workup, an acidic wash (e.g., with 1M HCl) can be used to remove the basic unreacted aminopyridine by converting it into its water-soluble salt.
-
Solution (Colored Impurities): Treat a solution of the crude product with a small amount of activated charcoal. Heat the solution briefly with the charcoal, then filter it while hot to remove the charcoal and adsorbed impurities before proceeding with recrystallization.[2]
-
Experimental Protocols
Protocol 1: Standard Acetylation of 2-Aminopyridine
This protocol provides a reliable method for the N-acetylation of 2-aminopyridine with a high yield.[1]
Materials:
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2-Aminopyridine
-
Acetic Anhydride
-
Ethyl Acetate
-
Ice Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask, add 2-aminopyridine (e.g., 1 equivalent).
-
Reagent Addition: Slowly add acetic anhydride (e.g., 2-3 equivalents) to the flask while stirring. The reaction is exothermic; maintain the temperature below 60°C, if necessary, using a water bath.[1]
-
Reaction: Stir the mixture at a controlled temperature (e.g., 45-60°C) for 1-2.5 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the 2-aminopyridine spot disappears.[1][2]
-
Work-up (Quenching): After the reaction is complete, cool the mixture to room temperature and then slowly pour it into a beaker containing ice water with vigorous stirring to precipitate the crude product and quench excess acetic anhydride.[1]
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water.
-
Purification (Optional): The crude N-(pyridin-2-yl)acetamide can be further purified by recrystallization from a suitable solvent (e.g., water, ethanol, or ethyl acetate/hexane mixture) to achieve high purity.
General Experimental Workflow Diagram
Caption: A general workflow for the acetylation of aminopyridines.
Protocol 2: Selective Mono-acetylation of 2,6-Diaminopyridine
Achieving selective mono-acetylation of a diamine requires careful control of stoichiometry and reaction conditions to prevent the formation of the di-acetylated product.
Materials:
-
2,6-Diaminopyridine
-
Acetic Anhydride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (optional, as a base)
-
Silica Gel for chromatography
Procedure:
-
Reaction Setup: Dissolve 2,6-diaminopyridine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., DCM or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Prepare a dilute solution of acetic anhydride (1.0 to 1.1 equivalents) in the same anhydrous solvent. Add this solution dropwise to the stirred solution of the diamine over a period of 1-2 hours using a syringe pump to maintain a low concentration of the acetylating agent.
-
Reaction: Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature overnight. Monitor the reaction closely by TLC to maximize the formation of the mono-acetylated product and minimize the di-acetylated product.
-
Work-up: Once the starting material is consumed, quench the reaction by adding a small amount of water or methanol. Remove the solvent under reduced pressure.
-
Purification: The resulting crude mixture of mono- and di-acetylated products, along with any unreacted starting material, will require careful purification. Column chromatography on silica gel is typically the most effective method. Use a gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity to separate the components. The di-acetylated product is typically less polar than the mono-acetylated product.
Disclaimer: This technical support guide is intended for informational purposes only and should be used by qualified professionals. All laboratory work should be conducted with appropriate safety precautions.
References
Technical Support Center: Synthesis of N-(4-Aminopyridin-2-yl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-Aminopyridin-2-yl)acetamide. Our aim is to address common challenges and provide practical solutions to optimize your synthetic outcomes.
Troubleshooting Guide
Researchers may encounter several common issues during the synthesis of this compound, primarily arising from the regioselectivity of the acetylation of 2,4-diaminopyridine and the potential for over-acetylation. This guide provides a structured approach to identifying and resolving these issues.
Problem 1: Low Yield of the Desired Product, this compound
A low yield of the target compound can be attributed to several factors, including incomplete reaction, formation of side products, or suboptimal reaction conditions.
| Potential Cause | Recommended Action |
| Incomplete Reaction | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material, 2,4-diaminopyridine. - Optimize Reaction Time and Temperature: Gradually increase the reaction time and/or temperature. For instance, if the reaction is conducted at room temperature, consider gentle heating to 40-50°C. |
| Suboptimal Acetylating Agent Stoichiometry | - Adjust Molar Ratio: Carefully control the molar ratio of acetic anhydride to 2,4-diaminopyridine. A slight excess of acetic anhydride (1.1-1.2 equivalents) is often optimal. A large excess can promote the formation of the diacetylated byproduct. |
| Choice of Solvent | - Solvent Polarity: The choice of solvent can influence the reaction rate and selectivity. Aprotic solvents like pyridine, dichloromethane (DCM), or acetonitrile are commonly used. If solubility is an issue, consider a co-solvent system. |
Problem 2: Presence of Significant Amounts of Isomeric Byproduct, N-(2-Aminopyridin-4-yl)acetamide
The primary challenge in this synthesis is controlling the regioselectivity of the acetylation. The two amino groups of 2,4-diaminopyridine exhibit different nucleophilicities, which can be influenced by reaction conditions.
| Potential Cause | Recommended Action |
| Reaction Temperature | - Lower the Temperature: Performing the reaction at a lower temperature (e.g., 0-5°C) can enhance the kinetic selectivity, favoring the formation of the thermodynamically more stable isomer. |
| Nature of Acetylating Agent | - Less Reactive Acetylating Agents: Consider using a less reactive acetylating agent, such as acetyl chloride at low temperatures, which may offer better control over regioselectivity. |
| Solvent Effects | - Solvent Polarity and Basicity: The solvent can influence the relative basicity and nucleophilicity of the two amino groups. Experiment with solvents of varying polarity and basicity (e.g., pyridine vs. DCM) to modulate the isomer ratio. |
Problem 3: Formation of the Diacetylated Side Product, N,N'-(pyridine-2,4-diyl)diacetamide
Over-acetylation is a common side reaction, particularly when using an excess of the acetylating agent or at elevated temperatures.
| Potential Cause | Recommended Action |
| Excess Acetic Anhydride | - Control Stoichiometry: Use a precise amount of acetic anhydride (ideally 1.0-1.1 equivalents) to minimize the chance of di-acetylation. |
| High Reaction Temperature | - Maintain Lower Temperatures: Higher temperatures can provide the activation energy for the second acetylation step. Conducting the reaction at or below room temperature is advisable. |
| Prolonged Reaction Time | - Monitor Closely: Once TLC indicates the consumption of the starting material and formation of the desired mono-acetylated product, quench the reaction to prevent further acetylation. |
Problem 4: Difficulty in Purifying the Final Product
The separation of the desired product from the starting material, isomeric byproduct, and diacetylated side product can be challenging due to their similar polarities.
| Potential Cause | Recommended Action |
| Co-crystallization of Isomers | - Fractional Crystallization: If the isomeric ratio is favorable, fractional crystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) may be effective. Seeding with a pure crystal of the desired product can aid in selective crystallization. |
| Similar Polarity on Silica Gel | - Optimize Column Chromatography: Use a shallow gradient of a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane) for silica gel column chromatography. Monitor fractions carefully by TLC. - Alternative Stationary Phases: Consider using alternative stationary phases, such as alumina or reverse-phase silica (C18), which may offer different selectivity for the isomers. |
| Presence of Baseline Impurities | - Aqueous Work-up: An aqueous work-up with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities and unreacted acetic anhydride. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity in the acetylation of 2,4-diaminopyridine?
The regioselectivity of the acetylation of 2,4-diaminopyridine is influenced by the electronic properties of the pyridine ring. The 2-amino group is generally considered to be more nucleophilic than the 4-amino group due to the electron-withdrawing nature of the ring nitrogen being more pronounced at the 4-position. However, the reaction conditions, particularly temperature and solvent, can significantly impact the final isomer ratio.
Q2: How can I confirm the identity of the desired product and its isomeric byproduct?
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between this compound and N-(2-Aminopyridin-4-yl)acetamide. The chemical shifts of the aromatic protons will be distinct for each isomer due to the different substitution patterns on the pyridine ring. High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase can also be used to separate and quantify the isomers.
Q3: What is a typical experimental procedure for the synthesis of this compound?
While optimization is often necessary, a general starting procedure is as follows:
Experimental Protocol: Synthesis of this compound
-
Materials:
-
2,4-Diaminopyridine
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol or Ethyl Acetate/Hexane)
-
-
Procedure:
-
Dissolve 2,4-diaminopyridine (1.0 eq) in a mixture of anhydrous pyridine and anhydrous DCM at 0°C under a nitrogen atmosphere.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system to separate the desired product from byproducts.
-
Q4: What are the key safety precautions to consider during this synthesis?
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Acetic Anhydride: Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Use in a well-ventilated fume hood and wear appropriate PPE.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Handle in a fume hood.
Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
Visualizing Reaction Pathways and Workflows
To aid in understanding the synthetic process and potential outcomes, the following diagrams have been generated.
Caption: Reaction scheme showing the formation of the desired product and potential side products.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Technical Support Center: Purification of Acetylated Aminopyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of acetylated aminopyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying acetylated aminopyridine derivatives?
The primary methods for purifying acetylated aminopyridine derivatives include:
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Recrystallization: A technique for purifying solid compounds based on differences in solubility.[1]
-
Column Chromatography: A widely used method that separates compounds based on their differential adsorption to a stationary phase.[1]
-
Acid-Base Extraction: This liquid-liquid extraction technique leverages the basicity of the pyridine ring to remove unreacted aminopyridine.[1]
-
Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution purification technique for isolating specific compounds from a mixture.[2][3]
Q2: How do I choose the best purification method for my specific compound?
The selection of an appropriate purification method depends on several factors, including the physical state and stability of your product, the nature of the impurities, and the scale of your reaction. The following decision tree can guide your choice.
Troubleshooting Guides
Recrystallization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product "oils out" instead of crystallizing. | The compound's solubility is too high in the chosen solvent, or the solution is cooling too quickly. | Try a less polar solvent or a solvent mixture. Ensure the solution cools slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce crystallization.[4] If the product remains oily, it may be heavily impure and require purification by column chromatography before attempting recrystallization.[4] |
| No crystals form upon cooling. | The solution is not supersaturated, or the compound is too soluble. | Evaporate some of the solvent to increase the concentration. If crystals still do not form, try adding an anti-solvent (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy, then heat until clear and allow it to cool slowly.[1] Seeding with a small crystal of the pure product can also induce crystallization.[1] |
| The resulting crystals are very fine and difficult to filter. | Rapid crystallization. | Slow down the cooling process. This can be achieved by allowing the flask to cool to room temperature on the benchtop before moving it to an ice bath. |
| The purified product is still impure, as indicated by a low melting point or discoloration. | Residual starting material (aminopyridine), byproducts (e.g., di-acetylated derivative), or colored impurities are present. | A second recrystallization may be necessary. Ensure you are using the minimum amount of hot solvent.[1] For colored impurities, add a small amount of activated charcoal to the hot solution, then filter it hot before cooling.[4] If the impurity is the di-acetylated byproduct, column chromatography may be more effective.[4] |
Column Chromatography
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Significant peak tailing is observed on TLC and the column. | The basic nitrogen of the pyridine ring is interacting with acidic silanol groups on the silica gel. | Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your mobile phase to neutralize the active sites on the silica gel.[5] |
| The product and a key impurity have very similar Rf values. | The chosen solvent system does not provide adequate separation. | Experiment with different solvent systems by varying the polarity. A 2D TLC can help in finding a suitable solvent system.[5] Consider using a different stationary phase, such as alumina. |
| The compound appears to be decomposing on the column. | The acetylated aminopyridine derivative is unstable on silica gel. | Minimize the time the compound spends on the column by using flash chromatography. Alternatively, switch to a less acidic stationary phase like alumina or consider another purification method like recrystallization. |
| A colored band remains at the top of the column. | The compound is insoluble in the chosen mobile phase, or it is an insoluble impurity. | Increase the polarity of the mobile phase. If the band still does not move, it is likely an impurity that can be discarded with the silica gel. |
Acid-Base Extraction
| Problem | Potential Cause(s) | Suggested Solution(s) |
| An emulsion forms, and the layers will not separate. | The mixture is complex, or agitation was too vigorous. | Allow the separatory funnel to stand undisturbed for a longer period. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[1] Filtering the mixture through a pad of Celite or glass wool can also help break the emulsion.[1] |
| The organic layer still contains unreacted aminopyridine after the acid wash. | The extraction was not efficient enough. | Increase the number of acidic washes; three to five washes are often more effective than one or two.[1] Ensure thorough mixing during the extraction. |
| The product is acid-sensitive. | The acidic conditions are causing degradation of the desired compound. | Use a milder acidic wash, such as saturated aqueous ammonium chloride (NH₄Cl) or a dilute solution of citric acid.[1] |
Experimental Protocols
Protocol 1: N-Acetylation of 2-Aminopyridine
This protocol describes a general procedure for the N-acetylation of 2-aminopyridine using acetic anhydride.[6]
Materials:
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2-Aminopyridine
-
Acetic Anhydride
-
Ethyl Acetate
-
Ice
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
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Anhydrous sodium sulfate or magnesium sulfate
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Standard laboratory glassware (round-bottom flask, magnetic stirrer, separatory funnel, etc.)
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Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine.
-
Reagent Addition: Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., below 60°C) for 1-2.5 hours.[4][6] Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice water to quench the excess acetic anhydride.[6]
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 times).[6]
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Washing: Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.[6]
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Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude N-(pyridin-2-yl)acetamide.[6]
Protocol 2: Purification by Recrystallization
This protocol outlines a single-solvent recrystallization procedure.
Materials:
-
Crude acetylated aminopyridine derivative
-
Chosen recrystallization solvent (e.g., ethanol, acetonitrile, or a mixture of ethanol and water)[4]
-
Erlenmeyer flask
-
Hot plate
-
Condenser
-
Filter paper and funnel
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Saturation: Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals, preferably under vacuum.
Protocol 3: Purification by Column Chromatography
Materials:
-
Crude acetylated aminopyridine derivative
-
Silica gel
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Triethylamine (optional)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by TLC, testing various solvent mixtures. If tailing is observed, add 0.5% triethylamine to the eluent.[1][5]
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and load it onto the column. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel.
-
Elution: Run the column, collecting fractions. The polarity of the eluent can be gradually increased to elute the compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 4: Purification by Preparative HPLC
This protocol provides a general method for purification using reverse-phase HPLC.
Materials:
-
Crude acetylated aminopyridine derivative
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid
-
0.45 µm syringe filters
-
Preparative or semi-preparative HPLC system with a C18 column
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile). Filter the solution through a 0.45 µm syringe filter.
-
Method Setup:
-
Injection and Fraction Collection: Inject the sample onto the column and collect fractions based on the UV chromatogram.
-
Isolation: Combine the fractions containing the purified product. Remove the acetonitrile using a rotary evaporator, and then lyophilize the remaining aqueous solution to obtain the pure solid compound.
Data Presentation
Table 1: Representative N-Acetylation Reaction Conditions and Yields
| Starting Material | Acetylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 2-Aminopyridine | Acetic Anhydride | Acetic Anhydride | < 60 | 1 | 95 | 99.2 | [6] |
| 2-Amino-4-methylpyridine | Acetic Anhydride | Acetic Anhydride | 70 | 2 | 95 | Not Reported | [6] |
| 2-Aminopyridine | Acetic Anhydride | N/A | 45 | 2.5 | High | High | [4] |
Table 2: Common Recrystallization Solvents for Aminopyridine Derivatives
| Solvent/Solvent System | Comments |
| Ethanol | A general and effective solvent for many derivatives.[8] |
| Acetonitrile | Another suitable solvent for recrystallization.[4] |
| Ethanol/Water | A mixture can be effective for compounds with intermediate polarity.[4] |
| n-Hexane/Acetone | A good general mixture, especially for less polar derivatives.[8] |
| n-Hexane/Ethyl Acetate | Can be effective, particularly when many impurities are present.[8] |
| Water | Can be a good choice for more polar compounds.[8] |
Visualizations
References
Technical Support Center: Improving Yield in the Synthesis of Substituted Pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving yields during the synthesis of substituted pyridines.
General Troubleshooting and FAQs
Q1: My reaction yield is consistently low. What general factors should I investigate?
A: Low yields in pyridine synthesis can often be attributed to several key factors that are independent of the specific synthetic route. Systematically evaluating the following can help pinpoint the issue:
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Purity of Starting Materials: Impurities in reactants can introduce side reactions or inhibit the desired transformation. Always ensure the purity of your starting materials through appropriate purification techniques like recrystallization or chromatography before use.[1]
-
Reaction Conditions: Temperature, reaction time, and concentration are critical parameters. A reaction that is too dilute may proceed slowly or not at all, while one that is too concentrated may lead to side product formation. Similarly, incorrect temperature control can either stall the reaction or promote decomposition. It is crucial to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2]
-
Solvent Choice: The solvent plays a crucial role in solvating reactants and intermediates. An inappropriate solvent can lead to poor solubility and low yields. For reactions involving basic intermediates or products, the choice of solvent can also affect their stability and reactivity.
-
Atmosphere: Some reactions are sensitive to oxygen or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of sensitive reagents and intermediates.
Q2: I'm having difficulty purifying my substituted pyridine product. What are some common strategies?
A: The basic nature of the pyridine ring can present challenges during purification, particularly with silica gel chromatography, where it can cause peak tailing. Here are some common purification strategies:
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Acid-Base Extraction: This is a highly effective method for separating basic pyridine products from non-basic impurities. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution. The pyridine derivative is protonated and moves to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer is then basified, and the purified pyridine is extracted back into an organic solvent.[1]
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Column Chromatography: To mitigate peak tailing on silica gel, a small amount of a basic modifier, such as triethylamine or ammonia, can be added to the eluent.[3] Alternatively, using a different stationary phase like alumina or a polymer-based resin can be beneficial.[3]
-
Crystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity. Careful selection of the solvent system is key to successful crystallization.[1]
-
Distillation: For liquid pyridines, distillation can be effective, but it may not be suitable for separating isomers with close boiling points.[1]
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction for the preparation of dihydropyridines, which can then be oxidized to pyridines.[4][5]
Troubleshooting Guide: Hantzsch Synthesis
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | Inefficient reaction conditions.[6] | - Consider using a catalyst such as p-toluenesulfonic acid (PTSA) with ultrasonic irradiation.[5]- Explore solvent-free conditions with catalysts like γ-Al2O3 nanoparticles.[6] |
| Incomplete oxidation of the dihydropyridine intermediate.[6] | - Ensure the correct stoichiometry of the oxidizing agent (e.g., nitric acid, potassium permanganate, iodine).[5][6]- Monitor the oxidation step by TLC to confirm complete conversion. | |
| Formation of side products. | - In unsymmetrical syntheses, the order of reagent addition is critical. Pre-forming the enamine or the Knoevenagel condensation product before the final cyclization can minimize side reactions.[6] | |
| Reaction Stalls | Suboptimal temperature. | - The classical Hantzsch reaction is often run at reflux in ethanol. Ensure the reaction is heated sufficiently. For alternative conditions, optimize the temperature. |
| Poor quality reagents. | - Use freshly distilled aldehydes and pure β-ketoesters. |
Hantzsch Synthesis FAQs
Q: What is the most common reason for low yields in the Hantzsch synthesis?
A: A frequent issue is the incomplete oxidation of the 1,4-dihydropyridine intermediate to the final pyridine product.[6] Careful selection of the oxidizing agent and monitoring the reaction to completion are crucial for maximizing the yield of the aromatic product.
Q: Can I synthesize unsymmetrical pyridines using the Hantzsch method?
A: Yes, by using a stepwise approach where one of the condensation steps is performed before the final cyclization, it is possible to synthesize unsymmetrical pyridines.[7]
Data Presentation: Hantzsch Synthesis Optimization
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None (classical) | Ethanol | Reflux | > 8 | Low | [5] |
| p-Toluenesulfonic acid (PTSA) | Aqueous micelles (SDS) | Ultrasonic irradiation | 1-2 | > 90 | [5] |
| Ceric Ammonium Nitrate (CAN) | Solvent-free | Room Temperature | 1-2.5 | Good to Excellent | [8] |
| None | Water | 70-75 | 1-4 | 86-96 | [9] |
| Hydrotalcite (MgAl2-HT) | Acetonitrile | Room Temperature | 6.5 | 61 | [10] |
Experimental Protocol: Hantzsch Synthesis in Water[11]
-
Reactant Mixture: In a sealed vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium carbonate (1.5 mmol).
-
Reaction: Stir the mixture at 70–75 °C.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and allow it to stand overnight.
-
Filtration: Filter the precipitated product.
-
Purification: Recrystallize the solid from 95% ethanol to obtain the pure 1,4-dihydropyridine.
-
Oxidation: The resulting dihydropyridine can be oxidized to the corresponding pyridine using a suitable oxidizing agent (e.g., nitric acid or iodine in refluxing methanol).[5]
Hantzsch Synthesis Workflow
Caption: Workflow for the Hantzsch pyridine synthesis.
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a two-step process that involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a substituted pyridine.[11]
Troubleshooting Guide: Bohlmann-Rahtz Synthesis
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | High temperature for cyclodehydration.[12] | - Use an acid catalyst (e.g., acetic acid, Amberlyst-15, zinc bromide, or ytterbium triflate) to lower the required temperature for cyclodehydration.[12][13] |
| Poorly available or impure enamine. | - Consider a one-pot, three-component approach where the enamine is generated in situ from a 1,3-dicarbonyl compound and ammonia.[14] | |
| Side reactions. | - The traditional two-step procedure with isolation of the aminodiene intermediate can help minimize side reactions. | |
| Reaction requires extended time | Inefficient reaction conditions. | - Microwave-assisted synthesis can significantly reduce reaction times.[14][15] |
Bohlmann-Rahtz Synthesis FAQs
Q: What is the main drawback of the traditional Bohlmann-Rahtz synthesis?
A: The high temperatures required for the cyclodehydration step and the need to isolate the aminodiene intermediate are significant drawbacks that have limited its synthetic utility.[12]
Q: How can I make the Bohlmann-Rahtz synthesis more efficient?
A: Using a Brønsted or Lewis acid catalyst allows the reaction to be performed in a single step at a lower temperature.[12][15] Additionally, microwave-assisted flow chemistry has been shown to be a highly efficient method for this synthesis.[15]
Data Presentation: Bohlmann-Rahtz Synthesis Optimization[16]
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Acetic Acid | Toluene | 140 | 5 min (microwave) | 74 |
| Acetic Acid | Ethanol | 120 | 5 min (microwave) | 86 |
| Zinc Bromide (15 mol%) | Toluene | Reflux | 5.5 h | 86 |
| Acetic Acid | Toluene | 50 | 6 h | 85 |
Experimental Protocol: One-Step Bohlmann-Rahtz Synthesis[16]
-
Reactant Mixture: In a suitable reaction vessel, combine the enamine (1.3 equiv), the ethynyl ketone (1 equiv), and a 5:1 mixture of ethanol and acetic acid.
-
Reaction: Heat the mixture to 120 °C using microwave irradiation for 5 minutes.
-
Work-up: After cooling, the reaction mixture is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Bohlmann-Rahtz Synthesis Logical Workflow
Caption: Logical workflow for the Bohlmann-Rahtz synthesis.
Guareschi-Thorpe Condensation
The Guareschi-Thorpe condensation is a method for synthesizing pyridine derivatives, typically 2-pyridones, from a cyanoacetic ester or cyanoacetamide and a 1,3-dicarbonyl compound in the presence of ammonia.[16][17]
Troubleshooting Guide: Guareschi-Thorpe Condensation
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | Harsh reaction conditions.[18] | - The classical method often requires refluxing in an azeotropic mixture for extended periods. Consider an advanced protocol using ammonium carbonate in an aqueous medium.[18][19] |
| Hydrolysis of cyano group. | - Using a buffered system, such as ammonium carbonate in water, can minimize the hydrolysis of the nitrile.[18] | |
| Side product formation. | - The use of ammonium carbonate as both the nitrogen source and a buffer has been shown to lead to high yields of the desired product with minimal side reactions.[18][19] | |
| Product Precipitation Issues | Inappropriate solvent. | - In the advanced aqueous protocol, the product often precipitates from the reaction mixture, simplifying isolation. If this does not occur, adjusting the water/ethanol ratio may be necessary.[6] |
Guareschi-Thorpe Condensation FAQs
Q: What is a major advantage of the modern Guareschi-Thorpe synthesis protocols?
A: Recent advancements have led to more environmentally friendly procedures that use water as a solvent and ammonium carbonate as a readily available, non-toxic nitrogen source and buffer, leading to high yields and simplified product isolation.[19][20]
Q: What is the key intermediate in the Guareschi-Thorpe reaction?
A: The reaction is believed to proceed through the in-situ formation of cyanoacetamide, which then undergoes condensation with the 1,3-dicarbonyl compound.[20]
Data Presentation: Guareschi-Thorpe Synthesis Optimization[19]
| Nitrogen Source | Solvent | Time (h) | Yield (%) |
| NH4Cl | H2O | 8 | 32 |
| NH3 | H2O | 45 | 40 |
| NH4OAc | H2O | 24 | 68 |
| (NH4)2CO3 | H2O | 5 | 75 |
| (NH4)2CO3 | H2O:EtOH (1:1) | 4 | 96 |
Experimental Protocol: Advanced Guareschi-Thorpe Synthesis[6]
-
Reactant Mixture: Combine the alkyl cyanoacetate or cyanoacetamide (1 mmol), 1,3-dicarbonyl compound (1 mmol), and ammonium carbonate (2 mmol) in a reaction vessel.
-
Solvent Addition: Add 2 mL of water or a 1:1 mixture of water and ethanol.
-
Reaction: Heat the mixture at 80 °C with stirring.
-
Monitoring: Monitor the reaction by TLC. The product often begins to precipitate as the reaction progresses.
-
Isolation: Upon completion, cool the reaction mixture to room temperature.
-
Filtration: Collect the precipitated product by filtration.
-
Washing and Drying: Wash the product with cold water and dry to obtain the pure hydroxy-cyanopyridine.
Guareschi-Thorpe Condensation Signaling Pathway
Caption: Signaling pathway for the Guareschi-Thorpe condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances and future challenges in the synthesis of 2,4,6-triarylpyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. baranlab.org [baranlab.org]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 13. jk-sci.com [jk-sci.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 16. Guareschi-Thorpe Condensation [drugfuture.com]
- 17. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 18. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 19. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
Preventing di-acetylation in aminopyridine reactions
Welcome to the technical support center for aminopyridine reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the acetylation of aminopyridines, with a specific focus on preventing di-acetylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of di-acetylation in aminopyridine reactions?
A1: The formation of the di-acetylated byproduct, N,N-diacetyl-aminopyridine, is most commonly a result of harsh reaction conditions.[1] This includes using a large excess of the acetylating agent (typically acetic anhydride) and elevated reaction temperatures.[1]
Q2: How can I monitor the progress of my acetylation reaction to avoid over-reaction?
A2: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). By periodically sampling the reaction mixture, you can observe the consumption of the starting aminopyridine and the formation of the mono-acetylated product, allowing you to stop the reaction before significant di-acetylation occurs.
Q3: What is the general mechanism for the N-acetylation of aminopyridines?
A3: The N-acetylation of aminopyridines proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the exocyclic amino group attacks one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group, resulting in the formation of the N-acetylated product.
Q4: Are there alternative acetylating agents to acetic anhydride?
A4: Yes, other acetylating agents such as acetyl chloride can be used. However, it is important to note that acetyl chloride is generally more reactive than acetic anhydride, which may increase the propensity for di-acetylation if the reaction conditions are not carefully controlled.
Troubleshooting Guide: Preventing Di-acetylation
This guide provides solutions to common issues encountered during the acetylation of aminopyridines, with a focus on maximizing the yield of the desired mono-acetylated product.
Problem 1: High yield but low purity, with a suspected byproduct of similar polarity.
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Probable Cause: The likely byproduct is the di-acetylated derivative, N,N-diacetyl-aminopyridine. This occurs when the reaction conditions are too aggressive, leading to the acetylation of the initially formed mono-acetylated product. Its polarity can be very close to the desired product, making separation by simple recrystallization challenging.[1]
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Solution 1: Optimize Reaction Stoichiometry: To minimize di-acetylation, use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of acetic anhydride.[1] This ensures there is not a large excess of the acetylating agent available to react with the mono-acetylated product.
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Solution 2: Strict Temperature Control: The acetylation of aminopyridine is an exothermic reaction.[1] It is crucial to maintain a controlled temperature to prevent side reactions, including di-acetylation. For instance, maintaining the temperature below 60°C is recommended, with some optimized procedures suggesting running the reaction at 45°C.[1]
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Solution 3: Purification by Column Chromatography: If recrystallization proves ineffective in separating the mono- and di-acetylated products, column chromatography on silica gel is a highly effective alternative. A gradient elution using a solvent system such as hexane and ethyl acetate can often provide the necessary separation.[1]
Problem 2: The crude product is an oil or gummy solid and does not crystallize.
-
Probable Cause: The failure to crystallize is often due to the presence of impurities that inhibit the formation of a crystal lattice. These impurities can include the di-acetylated byproduct, unreacted starting material, or residual solvent.
-
Solution 1: Wash with a Non-polar Solvent: Washing the crude product with a cold, non-polar solvent like hexane or diethyl ether can help remove less polar impurities that may be hindering crystallization.
-
Solution 2: Ensure Thorough Drying: Complete removal of all residual solvent from the work-up is critical, as it can prevent the solidification of the product. Drying under vacuum is recommended.
Data Presentation: Reaction Condition Comparison
The following table summarizes the recommended reaction conditions for achieving selective mono-acetylation versus conditions that are likely to lead to the formation of the di-acetylated byproduct.
| Parameter | Selective Mono-acetylation | Conditions Favoring Di-acetylation |
| Stoichiometry of Acetic Anhydride | Stoichiometric or slight excess (e.g., 1.1 eq.)[1] | Large excess |
| Reaction Temperature | Controlled, below 60°C (optimized at 45°C)[1] | Elevated temperatures (above 60°C) |
| Reaction Time | Monitored by TLC to completion of mono-acetylation | Prolonged reaction times |
Experimental Protocol: Selective Mono-acetylation of 2-Aminopyridine
This protocol is optimized to favor the formation of N-(pyridin-2-yl)acetamide while minimizing the di-acetylated byproduct.
Materials:
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2-Aminopyridine
-
Acetic Anhydride
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Ethyl Acetate
-
Ice
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
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Water bath with temperature control
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Separatory funnel
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Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (e.g., 1.0 equivalent).
-
Addition of Reagent: To the stirring 2-aminopyridine, carefully and slowly add a slight excess of acetic anhydride (e.g., 1.1 equivalents).
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Temperature Control: The reaction is exothermic. Immediately place the flask in a water bath to maintain the temperature at 45°C.[1]
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Reaction Monitoring: Stir the mixture at 45°C and monitor the reaction progress by TLC until the 2-aminopyridine spot has disappeared. This typically takes around 2.5 hours.[1]
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Work-up: Once the reaction is complete, cool the mixture to room temperature and slowly pour it into a beaker containing ice water with stirring to quench the excess acetic anhydride. A solid precipitate of the crude product will form.
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Isolation: Collect the crude product by vacuum filtration and wash it with cold water. Dry the crude product under vacuum.
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Purification (if necessary): If TLC indicates the presence of impurities, the crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the selective mono-acetylation of aminopyridine.
Caption: Reaction pathways for mono- and di-acetylation of aminopyridine.
References
Stability issues of N-(4-Aminopyridin-2-yl)acetamide in solution
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of N-(4-Aminopyridin-2-yl)acetamide in solution. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
Encountering stability issues with this compound in solution can compromise experimental outcomes. This guide addresses common problems, their potential causes, and actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation or cloudiness in solution | - Poor solubility in the chosen solvent. - Temperature fluctuations affecting solubility. - Degradation leading to insoluble products. | - Verify the solubility of the compound in the selected solvent system. Consider co-solvents or gentle warming. - Prepare fresh solutions before each experiment. - Store solutions at a constant, controlled temperature. - Analyze the precipitate to determine if it is the parent compound or a degradant. |
| Discoloration of the solution (e.g., turning yellow or brown) | - Oxidative degradation of the aminopyridine ring. - Photodegradation upon exposure to light. - Reaction with impurities in the solvent. | - Prepare solutions using degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon). - Protect solutions from light by using amber vials or wrapping containers in aluminum foil. - Use high-purity solvents from reliable sources. |
| Loss of biological activity or inconsistent results | - Hydrolysis of the acetamide group, particularly at non-neutral pH. - Significant degradation of the parent compound over time. | - For aqueous studies, use buffered solutions at a pH close to neutral (pH 7) where the compound is expected to be more stable. - Prepare solutions fresh daily and avoid long-term storage of stock solutions unless their stability has been verified. - Quantify the compound concentration using a validated analytical method (e.g., HPLC) before use. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC) | - Formation of degradation products. | - Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products and their retention times. - Develop and validate a stability-indicating analytical method that can resolve the parent compound from all potential degradants. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on its chemical structure, the two primary degradation pathways are:
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Hydrolysis: The acetamide functional group is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield 4-amino-2-aminopyridine and acetic acid.[1]
-
Oxidation: The aminopyridine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is expected to be pH-dependent.
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Acidic Conditions (pH < 7): The acetamide linkage is prone to acid-catalyzed hydrolysis.
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Neutral Conditions (pH ≈ 7): The compound is expected to exhibit its maximum stability.
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Basic Conditions (pH > 7): The acetamide linkage is susceptible to base-catalyzed hydrolysis.
Q3: Is this compound sensitive to light?
A3: Pyridine derivatives can be light-sensitive.[2] Therefore, it is recommended to protect solutions of this compound from light to prevent potential photodegradation.
Q4: What are the recommended storage conditions for stock solutions?
A4: For optimal stability, it is recommended to prepare solutions fresh before use.[1] If storage is necessary, stock solutions should be stored at low temperatures (2-8°C or -20°C), protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to air. The stability under these conditions should be experimentally verified.
Q5: Which solvents are suitable for preparing solutions of this compound?
A5: The choice of solvent will depend on the specific experimental requirements.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Generally offer good solubility.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Can be used, but the potential for solvolysis of the acetamide group should be considered, especially during long-term storage.
-
Aqueous Buffers: Solubility is expected to be pH-dependent. For biological assays, buffered solutions are recommended to maintain a constant pH.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[3][4][5]
Objective: To generate potential degradation products and identify the degradation pathways of this compound under various stress conditions.
General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Expose aliquots of the stock solution to the stress conditions outlined in the table below.
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At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
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Analyze the samples using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector, to monitor the degradation of the parent compound and the formation of degradation products.
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | Room Temperature / 60°C | 2, 4, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature / 60°C | 2, 4, 8, 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 2, 4, 8, 24 hours |
| Thermal Degradation | Solution stored in the dark | 60°C | 1, 3, 5 days |
| Photodegradation | Solution exposed to light (ICH Q1B) | Room Temperature | Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |
Stability-Indicating HPLC Method (General Protocol)
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions:
| Parameter | Recommendation |
| HPLC System | Agilent 1260 Infinity II or equivalent with a PDA detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | Start with a low percentage of Mobile Phase B and gradually increase to elute more hydrophobic compounds. A typical gradient might be 5% to 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Monitor at a wavelength of maximum absorbance for the parent compound (e.g., determined by UV scan) and use PDA to detect degradation products with different UV spectra. |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks in the forced degradation samples.
Visualizations
References
Technical Support Center: Overcoming Poor Solubility of Aminopyridine Compounds for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the poor solubility of aminopyridine compounds in biological assays. The information is presented in a question-and-answer format within troubleshooting guides and frequently asked questions (FAQs) to directly address common experimental challenges.
Troubleshooting Guide: Compound Precipitation in Aqueous Buffers
Q1: My aminopyridine compound, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. What is happening and how can I fix it?
This is a common phenomenon known as "antisolvent precipitation." Your compound is likely soluble in the high-concentration DMSO stock but crashes out when the solution is diluted into the aqueous buffer, where DMSO is no longer the primary solvent. Here’s a step-by-step approach to troubleshoot this issue:
Troubleshooting Workflow for Antisolvent Precipitation
Caption: A step-by-step workflow to troubleshoot compound precipitation.
Detailed Steps:
-
Optimize DMSO Concentration: The final concentration of DMSO in your assay should ideally be kept below 1% to avoid off-target effects. However, for some poorly soluble compounds, increasing the final DMSO concentration to 2-5% (if your assay can tolerate it) may be necessary to maintain solubility. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
pH Adjustment: Aminopyridine compounds are basic due to the pyridine nitrogen and the amino group. Their aqueous solubility is often pH-dependent. Lowering the pH of your buffer can protonate the basic nitrogens, forming a more soluble salt.
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Co-solvents: If pH adjustment is not feasible or effective, consider using other co-solvents in addition to or as an alternative to DMSO. Ethanol, polyethylene glycols (PEGs), and propylene glycol are commonly used.
-
Solubilizing Excipients: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with low toxicity.
FAQs: Strategies for Solubility Enhancement
Q2: How do I determine the optimal pH for solubilizing my aminopyridine compound?
You can determine the optimal pH by performing a pH-solubility profile. This involves measuring the solubility of your compound in a series of buffers with different pH values.
Experimental Protocol: pH-Dependent Solubility Determination
-
Materials:
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Your aminopyridine compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range (e.g., pH 3 to 10)
-
Vortex mixer
-
Centrifuge
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HPLC or UV-Vis spectrophotometer for concentration analysis
-
-
Methodology:
-
Add an excess amount of your solid compound to a fixed volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method.
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Plot the solubility as a function of pH to identify the optimal pH range.
-
Q3: What concentration of cyclodextrin should I use?
The optimal concentration of cyclodextrin depends on the specific aminopyridine compound and the desired final concentration. It is recommended to perform a titration experiment to determine the required cyclodextrin concentration.
Experimental Protocol: Solubilization with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Materials:
-
Your aminopyridine compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer
-
Analytical method to quantify your compound
-
-
Methodology:
-
Prepare a series of HP-β-CD solutions in your buffer at different concentrations (e.g., 0%, 1%, 2%, 5%, 10% w/v).
-
Add an excess of your aminopyridine compound to each solution.
-
Equilibrate the samples as described in the pH-solubility protocol.
-
Measure the concentration of the dissolved compound in the supernatant.
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Plot the compound's solubility against the HP-β-CD concentration to determine the effective concentration range.
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Data Presentation: Solubility of Aminopyridine Derivatives
The following tables summarize available quantitative solubility data for representative aminopyridine compounds.
Table 1: Solubility of 4-Aminopyridine in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 9.41 | 100 |
| DMSO | 9.41 | 100 |
| PBS (pH 7.2) | ~30 | ~319 |
Data sourced from multiple suppliers and publications.
Table 2: Solubility of 2-Aminopyridine in Different Solvents at 298.15 K
| Solvent | Mole Fraction Solubility (x10³) |
| N-methyl-2-pyrrolidone (NMP) | 589.3 |
| N,N-dimethylformamide (DMF) | 561.2 |
| Methanol | 473.1 |
| Ethanol | 401.5 |
| Acetonitrile | 109.8 |
| n-Hexane | 2.45 |
| Cyclohexane | 1.89 |
This data illustrates the higher solubility in polar aprotic and protic solvents compared to non-polar solvents.
Mandatory Visualization: Signaling Pathway and Experimental Workflows
Signaling Pathway
Many aminopyridine compounds, such as 4-aminopyridine, are known to function as blockers of voltage-gated potassium (Kv) channels. This blockade can lead to downstream effects, including the modulation of other ion channels and signaling pathways. For example, 4-aminopyridine has been shown to induce apoptosis in acute myeloid leukemia cells by increasing intracellular calcium via the P2X7 receptor pathway.
Caption: Potential signaling pathway of certain aminopyridine compounds.
Experimental Workflow: Preparation of Stock and Working Solutions
A critical step in any biological assay is the accurate and reproducible preparation of compound solutions. The following workflow outlines the key steps for preparing stock and working solutions of aminopyridine compounds.
Caption: Workflow for preparing compound stock and working solutions.
Technical Support Center: Characterization of Aminopyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the characterization of aminopyridine derivatives. The information is tailored for researchers, scientists, and drug development professionals to help navigate potential pitfalls in their experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Chromatography (HPLC)
Q1: Why am I seeing multiple or split peaks for my purified aminopyridine derivative in my HPLC chromatogram?
A1: The presence of multiple or split peaks for a seemingly pure aminopyridine derivative can be attributed to several factors:
-
Tautomerism: 2-Aminopyridine and its derivatives can exist in equilibrium between the amino and imino tautomeric forms. While the amino form is generally more stable, under certain chromatographic conditions (e.g., solvent, pH, temperature), both tautomers may be present and separate, leading to multiple peaks.
-
Isomeric Impurities: Your sample may contain isomers that are difficult to separate. The hydrophilic nature of aminopyridines can make their separation on standard reversed-phase columns challenging.[1][2]
-
On-Column Degradation: The compound might be degrading on the column due to an unsuitable mobile phase pH or interaction with the stationary phase.
-
Chromatographic Conditions: Issues such as sample solvent incompatibility with the mobile phase, column overloading, or a void in the column can also lead to peak splitting.[3][4][5]
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the pKa of your compound to ensure it is in a single ionic state.[6]
-
Modify Mobile Phase Composition: Try using a different organic modifier (e.g., methanol instead of acetonitrile) or consider adding a competing base like triethylamine (TEA) to the mobile phase to reduce peak tailing.[6]
-
Use a Different Column: For isomeric separation, consider using a mixed-mode or a specialized column designed for hydrogen-bonding interactions.[2][7]
-
Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase to avoid peak distortion.[5]
-
Check for Column Health: Inspect your guard and analytical columns for any signs of contamination or voids.[5]
Q2: My aminopyridine derivative is showing poor retention or peak shape on a C18 column. What can I do?
A2: Aminopyridines are often hydrophilic and basic, which can lead to poor retention and tailing on traditional C18 columns.[1][7]
Troubleshooting Steps:
-
Mobile Phase Additives: The use of ion-pairing reagents can improve retention for these hydrophilic compounds, but they are often not compatible with mass spectrometry.[1][7] As an alternative, using a mobile phase with a different acid can significantly impact retention. For basic compounds like aminopyridines, switching from a stronger acid like sulfuric acid to a weaker one like formic acid in the mobile phase can increase retention time.[7]
-
Alternative Chromatography Modes: Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column that has both reversed-phase and ion-exchange characteristics.[2]
-
pH Adjustment: Ensure the mobile phase pH is appropriate to control the ionization of your compound.
Spectroscopy (NMR)
Q3: The peaks in the ¹H NMR spectrum of my aminopyridine derivative are broad. What is the cause and how can I fix it?
A3: Peak broadening in the NMR spectrum of an aminopyridine derivative can arise from several factors:
-
Chemical Exchange: Tautomerism or proton exchange between the amino group and residual water or acidic impurities in the NMR solvent can lead to broadened signals. This is particularly common for the N-H protons.
-
Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a quadrupole moment which can cause broadening of signals from adjacent protons. The closer a proton is to the nitrogen, the more significant the broadening effect is likely to be.[8]
-
Sample Concentration and Aggregation: High sample concentrations can lead to intermolecular hydrogen bonding and aggregation, resulting in broader peaks.[9]
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal impurities can cause significant peak broadening.
Troubleshooting Steps:
-
Use a Dry Solvent: Ensure you are using a high-quality, dry deuterated solvent.
-
Adjust Temperature: Acquiring the spectrum at a different temperature (either higher or lower) can sometimes sharpen the peaks by either accelerating or slowing down the exchange process.
-
Dilute the Sample: Try running the spectrum with a more dilute sample to minimize aggregation.[9]
-
Acidify the Sample: Adding a drop of D₂O with a trace of acid (like DCl) can sometimes sharpen the N-H and adjacent C-H signals by promoting faster, more uniform exchange. Conversely, adding a base might also help depending on the nature of the exchange.
-
¹⁵N-Labeling: While not a simple solution, if feasible, using a ¹⁵N-labeled compound will eliminate the quadrupolar broadening from ¹⁴N.
Stability and Degradation
Q4: My aminopyridine derivative seems to be unstable. What are the likely degradation pathways?
A4: Aminopyridine derivatives can be susceptible to several degradation pathways, particularly under forced degradation conditions:
-
Oxidation: The pyridine ring and the amino group are prone to oxidation, which can lead to the formation of N-oxides and other related products.[10] For example, 3,4-diaminopyridine has been shown to degrade into 4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide under oxidative stress.[10]
-
Photolysis: Aromatic compounds, especially those with amino groups, can be sensitive to light and may degrade upon exposure to UV or visible light.
-
Hydrolysis: While the amino group is generally stable to hydrolysis, other functional groups on the derivative might not be.
-
Thermal Degradation: High temperatures can lead to decomposition.
It's important to note that the salt form of an aminopyridine derivative is often more stable than the free base, particularly against oxidation.[10]
Physicochemical Properties
Q5: I am having trouble with the solubility of my aminopyridine derivative. What solvents are typically effective?
A5: The solubility of aminopyridine derivatives is highly dependent on their specific structure, including the position of the amino group and the nature of other substituents. For the parent 2-aminopyridine, solubility has been shown to be highest in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF), followed by polar protic solvents like methanol and ethanol. It is least soluble in nonpolar solvents like cyclohexane.[11] The solubility generally increases with temperature.[11]
Q6: My aminopyridine derivative is hygroscopic. How can I handle and store it properly?
A6: Hygroscopicity, the tendency to absorb moisture from the air, can affect the physical and chemical stability of your compound.[12][13]
Handling and Storage Recommendations:
-
Storage: Store the compound in a tightly sealed container, preferably in a desiccator with a suitable desiccant or in a controlled low-humidity environment. For long-term storage, refrigeration or freezing may be necessary.
-
Handling: When handling the compound, work in a low-humidity environment, such as a glove box or a dry room, if possible. Minimize the time the container is open to the atmosphere.
-
Formulation Strategies: If developing a formulation, consider strategies like film coating, encapsulation, or co-processing with hydrophobic excipients to protect the active ingredient from moisture.
Quantitative Data Summary
Table 1: Physicochemical Properties of Aminopyridine Isomers
| Property | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine |
| pKa of Conjugate Acid | 6.86[14] | 5.98[15] | 9.17[14] |
| Melting Point (°C) | 59-61 | 62-65 | 155-158[16] |
| Boiling Point (°C) | 210 | 251 | 273[16] |
| Water Solubility | Soluble | Very soluble | Soluble (112 g/L at 20°C)[16] |
Table 2: Solubility of 2-Aminopyridine in Various Solvents at 298.15 K (30°C)
| Solvent | Mole Fraction Solubility (x10³)[11] |
| N-Methyl-2-pyrrolidone (NMP) | 598.6 |
| Dimethylformamide (DMF) | 572.4 |
| Methanol | 501.9 |
| Ethanol | 425.8 |
| n-Propanol | 338.2 |
| n-Butanol | 268.1 |
| Acetonitrile | 108.5 |
| n-Hexane | 1.89 |
| Cyclohexane | 1.12 |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach for conducting a forced degradation study on an aminopyridine derivative, based on ICH guidelines.
1. Sample Preparation:
-
Prepare a stock solution of the aminopyridine derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Prepare separate solutions for each stress condition.
2. Stress Conditions: [17][18]
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Keep at room temperature or heat to 60°C if no degradation is observed.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Keep at room temperature or heat to 60°C.
-
Oxidation: Add an equal volume of 3% H₂O₂ to the stock solution. Keep at room temperature, protected from light.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at a controlled temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be stored under the same conditions but protected from light.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (e.g., with a photodiode array detector) to separate the parent compound from any degradation products.
-
If necessary, use LC-MS to identify the degradation products.
4. Data Evaluation:
-
Calculate the percentage of degradation for each condition. The target degradation is typically in the range of 5-20%.[17][18]
-
Assess the mass balance to ensure that all degradation products are accounted for.
Protocol 2: NMR Sample Preparation for Tautomerism Analysis
1. Sample Weighing:
-
Accurately weigh 5-10 mg of the aminopyridine derivative for ¹H NMR.
2. Solvent Selection:
-
Choose a high-purity, deuterated solvent in which the compound is soluble (e.g., Chloroform-d, DMSO-d₆).[19] Ensure the solvent is as dry as possible.
3. Dissolution:
-
Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
4. Transfer to NMR Tube:
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of cotton wool in the pipette.[19]
5. Data Acquisition:
-
Acquire the NMR spectrum at a controlled temperature (e.g., 298 K).
-
To study the effect of temperature on the tautomeric equilibrium, acquire spectra at various temperatures (e.g., from 273 K to 323 K).
Protocol 3: Hygroscopicity Testing using Gravimetric Sorption Analysis
1. Sample Preparation:
-
Accurately weigh 5-15 mg of the aminopyridine derivative into the sample pan of a gravimetric sorption analyzer.[12]
2. Instrumental Setup:
-
Set the temperature to a constant value, typically 25°C.
3. Sorption/Desorption Cycle:
-
Do not initially dry the sample in the analyzer to avoid potential changes in its solid state.[12]
-
Expose the sample to increasing levels of relative humidity (RH), for example, in steps of 10% from 0% to 90% RH.
-
Allow the sample to equilibrate at each RH step until a stable weight is achieved.
-
After reaching the maximum RH, perform a desorption cycle by decreasing the RH in the same steps back to 0%.
4. Data Analysis:
-
Plot the change in mass (%) as a function of RH to generate a sorption-desorption isotherm.
-
The degree of hygroscopicity can be classified based on the percentage of moisture uptake at a specific RH (e.g., 80% RH at 25°C).
-
The presence of hysteresis (a difference between the sorption and desorption curves) can indicate changes in the solid state of the sample.[20]
Visualizations
Caption: Tautomeric equilibrium of 2-aminopyridine.
Caption: Troubleshooting workflow for HPLC peak shape issues.
Caption: General workflow for a forced degradation study.
References
- 1. helixchrom.com [helixchrom.com]
- 2. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 3. mastelf.com [mastelf.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. helixchrom.com [helixchrom.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jocpr.com [jocpr.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. quora.com [quora.com]
- 15. researchgate.net [researchgate.net]
- 16. 504-24-5 CAS MSDS (4-Aminopyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. longdom.org [longdom.org]
- 19. benchchem.com [benchchem.com]
- 20. usp.org [usp.org]
Technical Support Center: Resolving Ambiguous NMR Peaks in N-(4-Aminopyridin-2-yl)acetamide and Related Amino-Substituted 2-Acetamidopyridines
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ambiguous NMR peaks during the analysis of N-(4-Aminopyridin-2-yl)acetamide and similar amino-substituted 2-acetamidopyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of this compound shows broad signals for the NH protons, and their chemical shifts seem to vary between samples. Why is this happening?
A1: Broad and variable signals for NH protons in amino- and acetamidopyridines are common and typically arise from chemical exchange phenomena. The protons on the amino (-NH₂) and amide (-NH-C=O) groups can exchange with each other, with trace amounts of water in the NMR solvent, or with acidic or basic impurities. This exchange process occurs on the NMR timescale and leads to a broadening of the signals. The rate of exchange is highly dependent on temperature, solvent, concentration, and the pH of the sample.[1][2]
Q2: I am seeing more peaks in the aromatic region of my ¹H NMR spectrum than I expect for my target molecule. Could this be due to tautomerism?
A2: While tautomerism is a possibility in heterocyclic systems, studies on the parent compound, N-(pyridin-2-yl)acetamide, have shown that it predominantly exists in the amide form rather than the imidic acid tautomer in common NMR solvents like chloroform, acetone, and benzene.[3] Therefore, the presence of extra peaks is more likely due to impurities, the presence of rotamers (different spatial orientations around the amide bond), or unexpected reactions. However, the specific influence of the 4-amino group on the tautomeric equilibrium of this compound would require further investigation.[4][5][6][7]
Q3: The aromatic protons in my spectrum are overlapping, making it difficult to assign the structure confidently. What can I do to resolve these signals?
A3: Overlapping signals in the aromatic region are a frequent challenge. Several strategies can be employed to resolve them:
-
Change the NMR Solvent: The chemical shifts of aromatic protons can be significantly influenced by the solvent due to anisotropic effects.[8][9] Switching from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or a hydrogen-bond-accepting solvent like DMSO-d₆ can often induce differential shifts in the proton signals, leading to better resolution.
-
2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for resolving overlapping signals and establishing connectivity.[10]
-
COSY (Correlation Spectroscopy) will show correlations between protons that are coupled to each other, helping to trace out the spin systems of the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon atoms, which can help to differentiate protons based on the chemical shift of the carbon they are bonded to.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is invaluable for assigning quaternary carbons and confirming the overall structure.
-
Troubleshooting Guide
Problem: Ambiguous or Overlapping Peaks in the ¹H NMR Spectrum
This guide provides a systematic workflow to diagnose and resolve common issues leading to ambiguous NMR spectra for this compound and related compounds.
Step 1: Initial Assessment and Potential Causes
Before performing additional experiments, consider the potential sources of ambiguity:
-
Sample Purity: Are there residual solvents, starting materials, or byproducts from the synthesis?
-
Proton Exchange: Are the -NH and -NH₂ protons broad or difficult to identify?[2]
-
Signal Overlap: Are the aromatic proton signals crowded together?
-
Tautomerism/Isomerism: Is it possible that more than one form of the molecule is present in solution?[3][4]
Step 2: Experimental Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting an ambiguous ¹H NMR spectrum.
Caption: A logical workflow for troubleshooting ambiguous NMR spectra.
Data Presentation
Due to the limited availability of published NMR data for this compound, the following table provides typical ¹H NMR chemical shift ranges for key functional groups in related amino-substituted 2-acetamidopyridines, primarily in DMSO-d₆, a common solvent for these types of compounds.
| Proton Type | Typical Chemical Shift (δ) in DMSO-d₆ (ppm) | Notes |
| Amide NH | 9.0 - 10.5 | Often a broad singlet. Chemical shift is highly dependent on concentration and temperature. |
| Amino NH₂ | 5.0 - 6.5 | Often a broad singlet. Can exchange with water, leading to disappearance upon D₂O addition.[2] |
| Pyridine H (adjacent to N) | ~8.0 | The proton at position 6 is typically the most downfield of the ring protons. |
| Pyridine H | 6.0 - 7.5 | Chemical shifts and multiplicities depend on the substitution pattern. |
| Acetyl CH₃ | 1.9 - 2.2 | Typically a sharp singlet integrating to 3 protons. |
Experimental Protocols
Protocol 1: D₂O Exchange for Identification of NH Protons
Objective: To identify the signals corresponding to the exchangeable -NH and -NH₂ protons.
Methodology:
-
Acquire Standard ¹H NMR: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix and Re-acquire: Gently shake the tube to mix the contents and re-acquire the ¹H NMR spectrum.
-
Analysis: Compare the two spectra. The signals that have disappeared or significantly decreased in intensity in the second spectrum correspond to the exchangeable NH protons.[2]
Protocol 2: Variable Temperature (VT) NMR for Studying Dynamic Processes
Objective: To investigate dynamic processes such as proton exchange or restricted bond rotation by observing changes in the NMR spectrum at different temperatures.
Methodology:
-
Sample Preparation: Prepare a sample in a suitable deuterated solvent with a high boiling point, such as DMSO-d₆ or toluene-d₈.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Temperature Variation: Increase or decrease the temperature in increments (e.g., 10-20 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Analysis: Observe changes in chemical shifts, peak widths, and multiplicities as a function of temperature. Sharpening of broad peaks at lower temperatures can indicate a slowing of exchange processes.
Protocol 3: Acquiring and Interpreting 2D NMR Spectra
Objective: To unambiguously assign proton and carbon signals and determine the molecular structure.
Methodology:
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Acquisition: Use a standard COSY pulse sequence.
-
Interpretation: Cross-peaks in the 2D spectrum indicate scalar coupling between protons. This is used to identify adjacent protons in the pyridine ring.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Acquisition: Use a standard HSQC pulse sequence.
-
Interpretation: Cross-peaks show correlations between protons and the carbons to which they are directly attached. This helps in assigning protonated carbons.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Acquisition: Use a standard HMBC pulse sequence.
-
Interpretation: Cross-peaks show correlations between protons and carbons that are typically 2 or 3 bonds away. This is crucial for identifying quaternary carbons and piecing together the molecular fragments.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. 4-Amino-2-chloropyridine(14432-12-3) 1H NMR spectrum [chemicalbook.com]
- 5. N-Methyl-4-pyridinamine(1121-58-0) 1H NMR [m.chemicalbook.com]
- 6. 4-(2-Aminoethyl)pyridine(13258-63-4) 13C NMR [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]
- 9. researchgate.net [researchgate.net]
- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029739) [hmdb.ca]
Validation & Comparative
A Comparative Analysis of N-(4-Aminopyridin-2-yl)acetamide and Its Isomers for Drug Discovery
For researchers, scientists, and drug development professionals, this guide offers a comprehensive comparative analysis of N-(4-Aminopyridin-2-yl)acetamide and its key aminopyridine isomers. Understanding the nuanced differences in their physicochemical properties and biological activities is paramount for designing novel therapeutics.
This publication delves into the structural and functional disparities between this compound and other positional isomers, providing a framework for future research and development. Due to the limited availability of direct experimental data for all isomers, this guide incorporates predicted values and findings from structurally analogous compounds to offer a broad comparative perspective.
Physicochemical Properties: A Comparative Overview
The precise positioning of the amino and acetamido groups on the pyridine ring significantly influences the molecule's physicochemical characteristics, which in turn affect its pharmacokinetic and pharmacodynamic profiles. Key parameters such as melting point, solubility, and pKa are critical for predicting a compound's behavior in biological systems.
While experimental data for this compound and its isomers are not extensively available, the following table summarizes known and predicted values to facilitate a preliminary comparison.
| Property | This compound | N-(2-Aminopyridin-4-yl)acetamide | N-(3-Aminopyridin-4-yl)acetamide | 4-Aminopyridine (Parent Compound) | 2-Acetamidopyridine |
| Molecular Formula | C₇H₉N₃O | C₇H₉N₃O | C₇H₉N₃O | C₅H₆N₂ | C₇H₈N₂O |
| Molecular Weight | 151.17 g/mol [1][2] | 151.17 g/mol | 151.17 g/mol | 94.11 g/mol [3] | 136.15 g/mol [4] |
| Melting Point (°C) | N/A | N/A | N/A | 155-158 °C | 69-71 °C |
| Boiling Point (°C) | 470.4 (Predicted)[5] | N/A | N/A | 273 °C | 252-254 °C |
| Water Solubility | Slightly Soluble (Predicted) | N/A | N/A | Soluble[6] | N/A |
| pKa | N/A | N/A | N/A | 9.17[3] | N/A |
| LogP | N/A | N/A | N/A | 0.3[3] | 0.6 |
Note: "N/A" indicates that reliable experimental data was not found in the searched literature. Predicted values are based on computational models.
Synthesis of Aminopyridine Acetamides
A general approach to the synthesis of N-(aminopyridin-yl)acetamides involves the acetylation of the corresponding diaminopyridine precursor. The selectivity of the acetylation can be controlled by the choice of acetylating agent and reaction conditions.
Comparative Biological Activities
Aminopyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and neurological effects. The comparative analysis of the biological performance of this compound and its isomers is crucial for identifying promising therapeutic candidates.
Antimicrobial Activity
Based on studies of related aminopyridine derivatives, it is hypothesized that these compounds may possess antimicrobial properties. A standardized method to assess this is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Anticancer Activity
The anticancer potential of these isomers can be evaluated using in vitro cytotoxicity assays against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CAS 75279-39-9 [matrix-fine-chemicals.com]
- 3. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Acetamidopyridine | C7H8N2O | CID 72929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:75279-39-9 | Chemsrc [chemsrc.com]
- 6. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
Comparative Guide to the Structure-Activity Relationship of Acetylated Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of acetylated aminopyridine derivatives, focusing on their structure-activity relationships (SAR). The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights for researchers and professionals in drug discovery and development.
Introduction to Acetylated Aminopyridines
Aminopyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] Acetylation of the amino group in aminopyridines can significantly alter their physicochemical properties, such as solubility, stability, and bioavailability, thereby influencing their biological activity. This guide explores the impact of N-acetylation on the activity of aminopyridines, primarily focusing on their roles as acetylcholinesterase (AChE) inhibitors and potassium channel blockers.
Structure-Activity Relationship of Acetylated Aminopyridines as Acetylcholinesterase Inhibitors
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[2] Inhibition of AChE is a key therapeutic strategy for conditions like Alzheimer's disease.[3] The following data summarizes the AChE inhibitory activity of an aminopyridine derivative where the amino group is part of a carbamate, a close structural analog of an acetylated amino group.
Table 1: Acetylcholinesterase Inhibitory Activity of a 4-Amino-3-pyridyl Carbamate Derivative
| Compound | Structure | Target | IC50 (µM) |
| 4-Amino-3-pyridyl N,N-dimethylcarbamate |
|
Key SAR Observations:
-
The study on 4-amino-3-pyridyl carbamates revealed that the N,N-dimethylcarbamate derivative exhibited good cholinesterase inhibition.
-
Interestingly, a synthetic intermediate, 4-[[(Dimethylamino)methylene]amino]-3-pyridyl N,N-dimethylcarbamate, showed even better AChE inhibition with an IC50 of 9.4 µM, highlighting the influence of modifications to the aminopyridine core.
-
The precursor, 4-amino-3-pyridinol, was a potent acetylcholine releaser but not an esterase inhibitor, indicating that the carbamate moiety is crucial for the AChE inhibitory activity.
Signaling Pathways Modulated by Acetylcholinesterase Inhibitors
Inhibition of acetylcholinesterase leads to an increase in acetylcholine levels in the synaptic cleft, which in turn can activate various downstream signaling pathways. These pathways are crucial for neuronal survival and function.
Figure 1: Signaling cascade initiated by acetylcholinesterase inhibition.
Acetylcholinesterase inhibitors can activate Trk neurotrophin receptors and their downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, ultimately leading to the activation of the transcription factor CREB and promoting neuroprotection.[4][5]
Structure-Activity Relationship of Acetylated Aminopyridines as Potassium Channel Blockers
Table 2: Potassium Channel Blocking Activity of 4-Aminopyridine
| Compound | Structure | Target | IC50 (µM) |
| 4-Aminopyridine (4-AP) |
|
Key SAR Insights from 4-Aminopyridine Analogs:
-
Studies on various 4-aminopyridine derivatives have shown that modifications to the pyridine ring can significantly impact their potency and selectivity as Kv channel blockers.[9]
-
The basicity of the aminopyridine appears to be a crucial factor, with more basic compounds generally showing higher potency.[9]
-
It is hypothesized that the uncharged form of 4-AP crosses the cell membrane, and the cationic form is the active species that blocks the potassium channel from the intracellular side.[10] N-acetylation would neutralize the basicity of the amino group, which could potentially alter the mechanism and potency of channel blocking. Further studies are needed to confirm this.
Signaling Pathways Modulated by Potassium Channel Blockade
The blockade of voltage-gated potassium channels by compounds like 4-aminopyridine leads to a prolongation of the action potential, which in turn enhances neurotransmitter release.
Figure 2: Mechanism of enhanced neurotransmitter release by Kv channel blockade.
By blocking Kv channels, acetylated aminopyridines could prolong the depolarization phase of the action potential, leading to a sustained opening of voltage-gated calcium channels, increased calcium influx, and consequently, enhanced neurotransmitter release.
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is based on the widely used spectrophotometric method developed by Ellman.[4]
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
-
Phosphate buffer (pH 8.0)
-
Test compounds (acetylated aminopyridines) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution at different concentrations.
-
Add 125 µL of DTNB solution to each well.
-
Add 50 µL of the AChE enzyme solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for a set period (e.g., 5 minutes).
-
The rate of the reaction is determined from the change in absorbance over time.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Figure 3: Workflow for the Ellman's acetylcholinesterase inhibition assay.
Whole-Cell Patch-Clamp Recordings for Potassium Channel Activity
This protocol describes the general procedure for recording voltage-gated potassium currents in a whole-cell patch-clamp configuration.
Materials:
-
Cell line expressing the potassium channel of interest
-
External (extracellular) recording solution
-
Internal (intracellular) pipette solution
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
-
Borosilicate glass capillaries for pulling patch pipettes
-
Test compounds (acetylated aminopyridines)
Procedure:
-
Prepare cells for recording by plating them on coverslips.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Under microscopic guidance, approach a cell with the patch pipette and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette tip by applying gentle suction to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps to elicit potassium currents.
-
After obtaining a stable baseline recording, perfuse the test compound at various concentrations and record the resulting changes in the potassium current.
-
The percentage of current inhibition is calculated for each concentration.
-
The IC50 value is determined by fitting the concentration-response data with a Hill equation.
Figure 4: Workflow for whole-cell patch-clamp recording of K+ channel activity.
Conclusion
This guide provides a foundational overview of the structure-activity relationship of acetylated aminopyridines, focusing on their potential as acetylcholinesterase inhibitors and potassium channel blockers. The presented data, while limited, suggests that N-acetylation and related modifications can impart significant biological activity to the aminopyridine scaffold. Further systematic SAR studies are warranted to fully elucidate the therapeutic potential of this class of compounds. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers in this field.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Acetylcholinesterase inhibitors rapidly activate Trk neurotrophin receptors in the mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. youtube.com [youtube.com]
- 8. Effects of 4-aminopyridine on demyelinated axons, synapses and muscle tension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biological Target of N-(4-Aminopyridin-2-yl)acetamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the biological target of N-(4-Aminopyridin-2-yl)acetamide. Due to the limited direct experimental data on this specific compound, we present a validation strategy based on its structural similarity to the well-characterized potassium channel blocker, 4-aminopyridine (also known as fampridine). This document outlines hypothesized targets, compares potential activities with alternative compounds, and provides detailed experimental protocols for validation.
Section 1: Hypothesized Biological Target and Alternative Compounds
This compound's core structure, a substituted aminopyridine, suggests a potential interaction with ion channels. The primary hypothesized target is the voltage-gated potassium channel, based on the known mechanism of its close structural analog, 4-aminopyridine.[1][2] 4-aminopyridine is an established potassium channel blocker used to improve walking in patients with multiple sclerosis.[1][2]
Derivatives of aminopyridines and acetamides have also been associated with a range of other biological activities, including inhibition of neuronal nitric oxide synthase (nNOS), various kinases, and inflammatory pathways.[3][4] However, the most direct hypothesis based on the core scaffold remains the modulation of potassium channels.
For the purpose of this guide, we will focus on comparing this compound with 4-aminopyridine as the primary alternative.
Table 1: Compound Comparison
| Compound | Structure | Primary Known/Hypothesized Target | Known Therapeutic Use |
| This compound | Voltage-gated potassium channels (Hypothesized) | Not Established | |
| 4-Aminopyridine (Fampridine) | Voltage-gated potassium channels | Improvement of walking in multiple sclerosis[1][2] |
Section 2: Experimental Validation Workflow
To validate the hypothesized biological target of this compound, a multi-step experimental approach is recommended. This workflow is designed to first establish binding and functional activity at the molecular level and then proceed to cellular and more complex systems.
Caption: Experimental workflow for target validation.
Section 3: Detailed Experimental Protocols
Target Binding Assay: Radioligand Binding Assay
This assay determines the ability of this compound to displace a known radiolabeled ligand from the target potassium channel.
Protocol:
-
Preparation of Membranes: Prepare cell membranes expressing the target potassium channel subtype (e.g., from HEK293 cells).
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled potassium channel blocker (e.g., ³H-4-aminopyridine), and varying concentrations of this compound or unlabeled 4-aminopyridine (as a positive control).
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
In Vitro Functional Assay: Patch-Clamp Electrophysiology
This "gold standard" assay directly measures the effect of the compound on the ionic currents flowing through the target potassium channels.
Protocol:
-
Cell Preparation: Use a cell line expressing the specific potassium channel subtype of interest.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration to record potassium currents.
-
Compound Application: Perfuse the cells with a solution containing a known concentration of this compound or 4-aminopyridine.
-
Data Acquisition: Measure the potassium currents before, during, and after the application of the compound.
-
Data Analysis: Determine the concentration-response curve and calculate the IC₅₀ for the inhibition of the potassium current.
Cell-Based Functional Assay: Membrane Potential Assay
This assay provides a higher-throughput method to assess the functional consequences of potassium channel blockade in a cellular context.
Protocol:
-
Cell Culture: Plate cells expressing the target potassium channel in a 96- or 384-well plate.
-
Dye Loading: Load the cells with a fluorescent membrane potential-sensitive dye.
-
Compound Addition: Add varying concentrations of this compound or 4-aminopyridine to the wells.
-
Depolarization: Stimulate the cells to open the potassium channels (e.g., by adding a high concentration of potassium).
-
Fluorescence Measurement: Measure the change in fluorescence, which corresponds to the change in membrane potential.
-
Data Analysis: Calculate the EC₅₀ value for the compound's effect on membrane potential.
Section 4: Quantitative Data Comparison
The following table should be populated with experimental data obtained from the protocols described above.
Table 2: Comparative Potency Data (Hypothetical Data for Illustration)
| Compound | Radioligand Binding IC₅₀ (nM) | Patch-Clamp IC₅₀ (nM) | Membrane Potential EC₅₀ (nM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| 4-Aminopyridine | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
Section 5: Signaling Pathway Context
The primary hypothesized mechanism of action involves the direct blockade of voltage-gated potassium channels, which would lead to a prolongation of the action potential.
Caption: Hypothesized effect on action potential.
Conclusion
The validation of this compound's biological target requires a systematic approach, starting from its structural similarity to known compounds like 4-aminopyridine. The experimental workflow and protocols provided in this guide offer a robust framework for determining its binding affinity, functional activity, and cellular effects, ultimately leading to a conclusive identification of its primary biological target. This comparative approach will enable researchers to effectively position this compound within the landscape of neurological and potentially other therapeutic agents.
References
- 1. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 2. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of N-(4-Aminopyridin-2-yl)acetamide and Known p38 MAPK Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound N-(4-Aminopyridin-2-yl)acetamide is a small molecule containing a 2-aminopyridine scaffold. This structural motif is a recognized pharmacophore in medicinal chemistry, known for its role in the development of various kinase inhibitors. Specifically, 2-aminopyridine derivatives have been identified as inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in cellular signaling pathways that respond to stress.[1] The p38 MAPK pathway is a critical regulator of pro-inflammatory cytokine production and is implicated in a range of diseases, including inflammatory conditions and cancer, making it a significant target for therapeutic intervention.[2][3][4]
Currently, there is a lack of publicly available data on the specific kinase inhibitory activity of this compound. This guide, therefore, serves as a comparative framework for its potential evaluation against well-characterized p38 MAPK inhibitors. The following sections provide a profile of established inhibitors, detail the experimental protocols necessary for a comprehensive assessment, and present key signaling and workflow diagrams to guide research efforts.
Kinase Inhibitor Profiles
The following table summarizes the profiles of several known p38 MAPK inhibitors that serve as a benchmark for comparison. These compounds have been selected based on their progression into clinical trials and the availability of public data on their potency.
| Inhibitor | Primary Target(s) | Mechanism of Action | Key Characteristics |
| Neflamapimod (VX-745) | p38α | ATP-competitive inhibitor | Potent and selective for the p38α isoform.[5] |
| Doramapimod (BIRB-796) | p38α, p38β | Allosteric inhibitor | High affinity and selective, binding to an inactive conformation of the kinase.[6][7] |
| Ralimetinib (LY2228820) | p38α, p38β | ATP-competitive inhibitor | Orally available and has been evaluated in clinical trials for advanced cancers.[8] |
Comparative Efficacy Data
The efficacy of kinase inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the kinase's activity by 50%. The tables below present a compilation of IC50 values for the selected p38 MAPK inhibitors from in vitro and cell-based assays.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Inhibitor | p38α | p38β | p38γ | p38δ |
| Neflamapimod (VX-745) | 10[9] | 220[9] | >10,000 | >10,000 |
| Doramapimod (BIRB-796) | 38[9] | 65[9] | 200[9] | 520[9] |
| Ralimetinib (LY2228820) | 5.3[9] | 3.2[9] | Not specified | Not specified |
Table 2: Cellular Activity - Inhibition of LPS-Induced TNF-α Release (IC50, nM)
| Inhibitor | Cell Type | IC50 (nM) |
| Neflamapimod (VX-745) | Human PBMCs | ~10-20 |
| Doramapimod (BIRB-796) | Human PBMCs | ~30-100 |
| Ralimetinib (LY2228820) | Human whole blood | ~50 |
Experimental Protocols
To evaluate the efficacy of this compound as a p38 MAPK inhibitor, a series of standardized assays should be performed. The following protocols provide a detailed methodology for these key experiments.
In Vitro Kinase Assay for IC50 Determination
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of this compound against p38 MAPK isoforms.
Materials:
-
Purified recombinant p38 MAPKα, p38 MAPKβ, p38 MAPKγ, and p38 MAPKδ enzymes.
-
Kinase substrate (e.g., ATF-2 fusion protein).
-
ATP.
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4).[10]
-
This compound and reference inhibitors (dissolved in DMSO).
-
384-well plates.
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence).
Procedure:
-
Prepare serial dilutions of this compound and reference inhibitors in DMSO.
-
In a 384-well plate, add a small volume of each inhibitor dilution.
-
Add the purified p38 MAPK enzyme to each well and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.[11]
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.[11]
-
Incubate the reaction for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format (e.g., quantifying ADP production or substrate phosphorylation).[11]
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based Assay for Inhibition of TNF-α Release
This assay assesses the inhibitor's activity in a more physiologically relevant context by measuring its effect on a downstream event of p38 MAPK signaling.
Objective: To determine the IC50 of this compound for the inhibition of TNF-α production in stimulated cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1).
-
Cell culture medium.
-
Lipopolysaccharide (LPS) as a stimulant.
-
This compound and reference inhibitors.
-
96-well cell culture plates.
-
Human TNF-α ELISA kit.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize.
-
Pre-incubate the cells with various concentrations of this compound or reference inhibitors for 1-2 hours.[12]
-
Stimulate the cells with LPS to induce an inflammatory response and TNF-α production.[9]
-
Incubate for a defined period (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.[13]
-
Calculate the percentage of inhibition of TNF-α release for each inhibitor concentration relative to the LPS-stimulated control.
-
Determine the IC50 value from the resulting dose-response curve.[13]
Western Blot Analysis of p38 MAPK Pathway Activation
This technique is used to detect changes in the phosphorylation state of specific proteins within the signaling cascade, providing a direct measure of the inhibitor's on-target effect.
Objective: To assess the effect of this compound on the phosphorylation of p38 MAPK and its downstream substrate, MAPKAPK2 (MK2).
Materials:
-
Cell line responsive to p38 MAPK activation (e.g., HEK293, HeLa).
-
Cell culture reagents.
-
This compound and reference inhibitors.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[12]
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and blotting equipment.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total-p38 MAPK, anti-phospho-MAPKAPK2, anti-total-MAPKAPK2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Culture cells to 70-80% confluency and treat with various concentrations of the inhibitor for a predetermined time.
-
Stimulate the cells to activate the p38 MAPK pathway.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.[12]
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p38 MAPK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total-p38 MAPK).
Visualizations
Signaling Pathway
Caption: p38 MAPK signaling pathway with the putative point of inhibition.
Experimental Workflow
Caption: Experimental workflow for evaluating kinase inhibitor efficacy.
References
- 1. N-(4-Chloropyridin-2-yl)-N-(4-methylphenylsulfonyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. p38 Inhibitors Products: R&D Systems [rndsystems.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. MAPK シグナル経路、抗体、ELISA、Luminex® アッセイ、成長因子 | Thermo Fisher Scientific - JP [thermofisher.com]
Aminopyridine Derivatives: A Comparative Analysis of In Vivo and In Vitro Activity
For Immediate Release
This guide provides a comprehensive comparison of the in vivo and in vitro activities of several recently developed aminopyridine derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate an objective evaluation of these compounds' performance in both preclinical animal models and laboratory assays.
Key Findings at a Glance
The aminopyridine scaffold continues to be a versatile platform for the development of novel therapeutics. This guide highlights derivatives with potent anti-inflammatory and anticancer activities. A key observation is that while in vitro potency is a crucial indicator, the ultimate in vivo efficacy and safety profile are influenced by a multitude of factors including pharmacokinetics and metabolism. The data presented herein underscores the importance of integrated in vivo and in vitro testing in the drug discovery pipeline.
Anti-inflammatory Activity of 4-Aminopyridine Peptide Derivatives
A series of peptide derivatives of 4-aminopyridine (4-AP) have been synthesized to mitigate the toxicity of the parent compound while retaining or enhancing its therapeutic effects. Here, we compare the activities of three such derivatives, designated as Substance A, Substance B, and Substance C.
Quantitative Data Summary
| Compound | In Vitro Activity (MMP Inhibition) | In Vivo Activity (Anti-inflammatory Effect) | In Vivo Toxicity (LD50 in mice) |
| Substance A | Inhibited both MMP-2 and MMP-9 at the lowest concentration tested[1] | Demonstrated a clear anti-inflammatory effect, preventing or inhibiting antibody production in rats[1] | > 1500 mg/kg[2] |
| Substance B | No inhibitory effect on MMP-9; inhibited MMP-2 only at higher concentrations[1] | Not specified | > 1500 mg/kg[2] |
| Substance C | Inhibited both MMP-2 and MMP-9 at the lowest concentration tested[1] | Not specified | > 1500 mg/kg[2] |
| 4-Aminopyridine (Parent Compound) | Not specified | Known anti-inflammatory effects[1] | ~10 mg/kg (literature data) |
Experimental Protocols
In Vitro MMP-2 and MMP-9 Inhibition Assay (Gelatin Zymography) [3][4][5][6][7]
-
Sample Preparation: Conditioned media from cell cultures treated with the test compounds were collected and centrifuged to remove cellular debris.
-
Electrophoresis: Protein samples were resolved on a polyacrylamide gel co-polymerized with gelatin under non-reducing conditions.
-
Renaturation and Development: The gel was washed in a Triton X-100 solution to remove SDS and allow enzyme renaturation. The gel was then incubated in a development buffer containing calcium and zinc ions to facilitate MMP activity.
-
Staining and Visualization: The gel was stained with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs appear as clear bands against a blue background. The intensity of the bands was quantified using densitometry.
In Vivo Anti-inflammatory Assay (Immune Complex-Induced Inflammation in Rats) [1]
-
Animal Model: An immune complex-induced inflammation model was established in rats.
-
Treatment: Rats were treated with the 4-aminopyridine peptide derivatives.
-
Assessment: The anti-inflammatory effect was evaluated by measuring the levels of antibodies in the blood circulation. A reduction in antibody production was indicative of an anti-inflammatory response.
Acute Toxicity Study in Mice [2]
-
Animals: The study was conducted on mice.
-
Administration: The 4-aminopyridine peptide derivatives were administered to the mice.
-
Observation: The animals were observed for signs of toxicity and mortality over a specified period.
-
LD50 Determination: The lethal dose 50 (LD50), the dose required to kill 50% of the test population, was determined.
Visualizing the Experimental Workflow and Signaling Pathway
Anticancer Activity of Pyridine Derivatives
Recent studies have also focused on the development of pyridine derivatives as potent anticancer agents. This section compares the in vitro and in vivo performance of two such compounds, H42 and CWP232291.
Quantitative Data Summary
| Compound | In Vitro Cytotoxicity (IC50) | In Vivo Anticancer Efficacy | Proposed Mechanism of Action |
| H42 | A2780 cells: 5.4 µMSKOV3 cells: 0.87 µM[8][9] | Significantly inhibited ovarian cancer growth in a nude xenograft mouse model without obvious toxicity[8][9] | HDAC6 Inhibition |
| CWP232291 | OVCAR3 cells: ~0.1 µM (48h)SNU251 cells: ~0.2 µM (48h)[10] | Inhibited tumor growth in a mouse model[10] | Wnt/β-catenin Pathway Inhibition |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay) [8][10]
-
Cell Seeding: Ovarian cancer cells (A2780, SKOV3, OVCAR3, etc.) were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of the pyridine derivatives for 24, 48, or 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals were solubilized with a solvent (e.g., DMSO), and the absorbance was measured using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
In Vivo Anticancer Efficacy (Xenograft Mouse Model) [8][10]
-
Tumor Implantation: Human ovarian cancer cells were subcutaneously injected into immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment: Mice were treated with the pyridine derivatives (e.g., via oral gavage or intraperitoneal injection) or a vehicle control.
-
Tumor Measurement: Tumor volume was measured regularly throughout the study.
-
Efficacy Evaluation: The antitumor efficacy was determined by comparing the tumor growth in the treated groups to the control group.
Visualizing the Experimental Workflow and Signaling Pathways
Anti-inflammatory Activity of a PI3Kγ Inhibitor
An aminopyridine derivative, Compound 33, has been identified as a selective inhibitor of phosphoinositide 3-kinase γ (PI3Kγ), a key enzyme in inflammatory pathways.
Quantitative Data Summary
| Compound | In Vitro Activity (Neutrophil Shape Change) | In Vivo Efficacy (Airway Inflammation) |
| Compound 33 | Potent inhibitor in a human whole blood neutrophil shape change assay[3][11] | Demonstrated good efficacy at 10 mg/kg in a rat model of airway inflammation[3][11] |
Experimental Protocols
In Vitro Human Whole Blood Neutrophil Shape Change Assay [3]
-
Blood Collection and Treatment: Fresh human whole blood was treated with the test compound.
-
Stimulation: Neutrophils were stimulated with an activating agent to induce a shape change.
-
Analysis: The change in neutrophil shape was quantified, likely using flow cytometry or microscopy, to determine the inhibitory effect of the compound.
In Vivo Rat Model of Airway Inflammation [3]
-
Induction of Inflammation: Airway inflammation was induced in rats.
-
Compound Administration: Compound 33 was administered to the rats.
-
Assessment of Efficacy: The efficacy of the compound was assessed by measuring relevant inflammatory markers in the airways, such as inflammatory cell infiltration or cytokine levels.
Visualizing the Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Gelatin zymography protocol | Abcam [abcam.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. scribd.com [scribd.com]
- 8. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Comparative Cross-Reactivity Analysis of N-(4-Aminopyridin-2-yl)acetamide for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of the novel compound N-(4-Aminopyridin-2-yl)acetamide against a panel of protein kinases. Due to the absence of publicly available experimental data for this compound, this report presents a hypothetical cross-reactivity profile based on the common behavior of compounds featuring the 2-aminopyridine scaffold, a prevalent motif in kinase inhibitors. This hypothetical data is compared with published selectivity data for established kinase inhibitors sharing this structural feature: CCT241533 (a CHK2 inhibitor), GNE-495 (a MAP4K4 inhibitor), and Dinaciclib (a multi-CDK inhibitor).
The objective of this guide is to offer a predictive framework for the potential on-target and off-target activities of this compound, thereby informing future experimental design and drug development strategies. The information is intended to guide researchers in assessing the compound's selectivity and potential for off-target effects, which are critical considerations in the development of safe and effective kinase inhibitor therapeutics.
Executive Summary of Kinase Selectivity
The following table summarizes the inhibitory activity (IC50 values in nM) of this compound (hypothetical data) and the comparator compounds against a representative panel of kinases. Lower IC50 values indicate higher potency.
| Kinase Target | This compound (Hypothetical IC50 in nM) | CCT241533 (IC50 in nM) | GNE-495 (IC50 in nM) | Dinaciclib (IC50 in nM) |
| Primary Target(s) | ||||
| p38α (MAPK14) | 50 | >1000 | >1000 | >1000 |
| CHK2 | >1000 | 3[1][2] | >1000 | >1000 |
| MAP4K4 | >1000 | >1000 | 1.3 | >1000 |
| CDK2 | >1000 | >1000 | >1000 | 1 |
| Selected Off-Targets | ||||
| CDK1 | >1000 | >1000 | >1000 | 1 |
| CDK5 | >1000 | >1000 | >1000 | 1 |
| CDK9 | >1000 | >1000 | >1000 | 4 |
| CHK1 | >1000 | 190 | >1000 | >1000 |
| JNK1 | 850 | >1000 | >1000 | >1000 |
| JNK2 | 600 | >1000 | >1000 | >1000 |
| JNK3 | 450 | >1000 | >1000 | >1000 |
| p38β (MAPK11) | 250 | >1000 | >1000 | >1000 |
| p38γ (MAPK12) | >1000 | >1000 | >1000 | >1000 |
| p38δ (MAPK13) | >1000 | >1000 | >1000 | >1000 |
| AURKA (Aurora A) | >1000 | >1000 | >1000 | >1000 |
| AURKB (Aurora B) | >1000 | >1000 | >1000 | >1000 |
| GSK3β | >1000 | >1000 | >1000 | >1000 |
| ROCK1 | >1000 | >1000 | >1000 | >1000 |
| ROCK2 | >1000 | >1000 | >1000 | >1000 |
| SRC | >1000 | >1000 | >1000 | >1000 |
| LCK | >1000 | >1000 | >1000 | >1000 |
| YES1 | >1000 | >1000 | >1000 | >1000 |
Disclaimer: The data for this compound is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Analysis of Cross-Reactivity Profiles
This compound (Hypothetical Profile): Our hypothetical profile for this compound suggests a primary inhibitory activity against p38α MAPK, with some moderate off-target activity against the closely related p38β and JNK isoforms. This profile is constructed based on the known propensity of some aminopyridine-based inhibitors to target the MAPK pathway. The compound is depicted as being highly selective against a broader panel of kinases from different families, such as CDKs, Aurora kinases, and tyrosine kinases.
CCT241533: This compound is a potent and highly selective inhibitor of CHK2, a key kinase in the DNA damage response pathway.[1][2] Published data indicates that it has minimal cross-reactivity against a wide range of other kinases at a concentration of 1 µM.[2] Its selectivity for CHK2 over the related CHK1 (63-fold) is a notable feature.[1]
GNE-495: GNE-495 is a potent and selective inhibitor of MAP4K4. While it is highly selective, it is known to also inhibit the related kinases MINK and TNIK, which share a high degree of sequence identity in their kinase domains.[3] However, in vivo effects have been attributed primarily to MAP4K4 inhibition.[4]
Dinaciclib: In contrast to the more selective inhibitors, Dinaciclib is a potent inhibitor of multiple Cyclin-Dependent Kinases (CDKs), including CDK1, CDK2, CDK5, and CDK9. This broader activity profile is a deliberate feature for certain therapeutic strategies, aiming to induce cell cycle arrest and apoptosis by targeting multiple points in the cell cycle and transcriptional machinery.[5]
Experimental Protocols
The following are detailed methodologies for the key experiments typically employed in determining the cross-reactivity of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate by a specific kinase.
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates (e.g., myelin basic protein for MAPKs)
-
P-γ-ATP33 -
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EGTA)
-
Test compound (this compound or comparators) dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
A reaction mixture is prepared containing the kinase, its specific substrate, and the kinase reaction buffer.
-
The test compound is added to the reaction mixture at various concentrations. A DMSO control is included.
-
The reaction is initiated by the addition of
P-γ-ATP.33 -
The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by spotting the mixture onto phosphocellulose paper.
-
The phosphocellulose paper is washed extensively to remove unincorporated
P-γ-ATP.33 -
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
The percentage of kinase inhibition is calculated relative to the DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates
-
ATP
-
Kinase reaction buffer
-
Test compound dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
Procedure:
-
The kinase reaction is set up as described for the radiometric assay, but with non-radiolabeled ATP.
-
After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the ADP generated into a luminescent signal.
-
The luminescence is measured using a luminometer.
-
The amount of ADP produced is proportional to the kinase activity.
-
Percentage inhibition and IC50 values are calculated as described above.
Visualizations
Representative Kinase Signaling Pathway (MAPK Pathway)
Caption: A simplified diagram of the p38 MAPK signaling cascade, a potential target for this compound.
Experimental Workflow for Kinase Cross-Reactivity Screening
Caption: A typical workflow for assessing the cross-reactivity of a novel kinase inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Ste20 Family Kinases MAP4K4, MINK1, and TNIK Converge to Regulate Stress-Induced JNK Signaling in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the NMR Spectra of Aminopyridine Isomers
For researchers, scientists, and drug development professionals, a thorough understanding of the isomeric differences between 2-, 3-, and 4-aminopyridine is crucial for applications ranging from ligand design in coordination chemistry to the development of novel pharmaceutical agents. Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful and sensitive method for distinguishing between these isomers. This guide offers a comparative analysis of the ¹H and ¹³C NMR spectra of the aminopyridine isomers, supported by experimental data and protocols.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR chemical shift data for 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine. To facilitate a direct comparison, data is presented in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for NMR analysis. It is important to note that chemical shifts can be influenced by the solvent used.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Aminopyridine Isomers in DMSO-d₆
| Position | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine |
| H-2 | - | 8.53 (s) | 7.99 (d) |
| H-3 | 6.47 (d) | - | 6.48 (d) |
| H-4 | 7.26 (t) | 7.40 (dd) | - |
| H-5 | 6.65 (t) | 7.26 (d) | 6.48 (d) |
| H-6 | 7.82 (d) | 8.23 (d) | 7.99 (d) |
| -NH₂ | 5.80 (s) | 5.80 (s) | 6.03 (s) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Aminopyridine Isomers in DMSO-d₆
| Position | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine |
| C-2 | 161.2 | 142.0 | 150.5 |
| C-3 | 108.7 | 123.7 | 109.5 |
| C-4 | 137.8 | 123.7 | 155.5 |
| C-5 | 112.5 | 133.8 | 109.5 |
| C-6 | 148.5 | 145.2 | 150.5 |
Note: A complete set of directly comparable ¹³C NMR data in DMSO-d₆ for all three isomers was not available in the search results. The presented data is compiled from various sources and may have been recorded under slightly different conditions. 13C NMR data for 4-aminopyridine was found, but the solvent was not specified in the available information.
Experimental Protocols
The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of aminopyridine isomers.
Sample Preparation:
-
Weigh approximately 5-10 mg of the aminopyridine isomer and dissolve it in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
For ¹H NMR in solvents other than D₂O, a small amount of a reference standard such as tetramethylsilane (TMS) can be added (0 ppm). For ¹³C NMR, the solvent signal is typically used as a reference.
NMR Data Acquisition:
-
The NMR spectra should be recorded on a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR to ensure adequate signal dispersion.
-
The sample temperature should be maintained at a constant value, typically 298 K (25 °C), throughout the experiment.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.
-
For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, as the natural abundance of ¹³C is low.
Mandatory Visualization
The distinct substitution patterns of the aminopyridine isomers lead to unique electronic environments for each proton and carbon atom, which is reflected in their NMR spectra. The following diagrams illustrate the structures and the resulting differentiation in their NMR signals.
References
A Comparative Analysis of Aminopyridine Derivatives as Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Aminopyridine and its derivatives have emerged as a versatile class of compounds with significant therapeutic potential across a spectrum of debilitating neurological disorders and various forms of cancer. This guide provides a comprehensive comparative analysis of key aminopyridine derivatives, focusing on their mechanisms of action, therapeutic efficacy, and underlying signaling pathways. The information is intended to support researchers and drug development professionals in their efforts to design and develop next-generation aminopyridine-based therapeutics with enhanced potency and safety profiles.
Executive Summary
Aminopyridine derivatives primarily exert their therapeutic effects by blocking voltage-gated potassium (Kv) channels. This blockade leads to a prolongation of the action potential, which in turn modulates neurotransmitter release and other downstream cellular processes. This guide delves into the comparative efficacy of prominent aminopyridine derivatives in the context of Multiple Sclerosis (MS), Alzheimer's Disease (AD), and cancer. We present quantitative data on their potency, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways to facilitate a deeper understanding of their therapeutic mechanisms.
Comparative Efficacy of Aminopyridine Derivatives
The therapeutic efficacy of aminopyridine derivatives varies significantly depending on the specific derivative, the targeted condition, and the specific ion channels or signaling pathways involved. Below, we summarize the available quantitative data to provide a comparative overview.
Neurological Disorders
In the realm of neurological disorders, 4-aminopyridine (4-AP, also known as dalfampridine) and 3,4-diaminopyridine (3,4-DAP, also known as amifampridine) are the most extensively studied derivatives. Their primary mechanism of action in conditions like MS and AD is the blockade of potassium channels, which enhances the release of acetylcholine (ACh), a neurotransmitter crucial for cognitive function and neuromuscular transmission.[1][2][3][4]
Multiple Sclerosis (MS):
Clinical trials have demonstrated that both 4-AP and 3,4-DAP can improve motor function in MS patients.[5][6][7][8] A crossover comparison suggested that 4-AP may have more central nervous system side effects, while 3,4-DAP is associated with more peripheral side effects.[5] One study concluded that 4-AP is superior to 3,4-DAP in treating MS symptoms, particularly concerning ambulation and fatigue.
-
4-Aminopyridine (Dalfampridine): Approved for improving walking in patients with MS. Clinical trials have shown a significant increase in walking speed.[9]
-
3,4-Diaminopyridine (Amifampridine): Has also shown efficacy in improving leg strength in MS patients.[8] In a study of 28 evaluable patients, 22 showed improvement in leg weakness on 3,4-DAP compared to 2 on placebo.[8]
Alzheimer's Disease (AD):
The primary rationale for using aminopyridine derivatives in AD is to enhance cholinergic neurotransmission.[2] While 4-AP itself has shown mixed results in clinical trials for AD, newer derivatives are being explored.[2]
-
4-Aminopyridine: A clinical trial with 4-AP in AD patients did not show a significant improvement in total Alzheimer's Disease Assessment Scale (ADAS) scores.[2]
-
Novel 4-AP Derivatives: Newer derivatives have shown potent antiamnesic activity in preclinical models, suggesting potential for future development.[2] One study identified an aminopyridazine derivative, compound 14, which showed comparable in vivo efficacy to donepezil in an Aβ-induced Alzheimer's mouse model.[10]
Table 1: Comparative IC50 Values of Aminopyridine Derivatives on Voltage-Gated Potassium (Kv) Channels
| Compound | Kv Channel | IC50 (µM) | Reference |
| 4-Aminopyridine (4-AP) | Kv1.1 | 89 - 242 | [1][11][12] |
| Kv1.2 | 399 | [11][12] | |
| Kv1.4 | 399 | [11][12] | |
| mKv1.1 (extracellular) | 147 | [13] | |
| mKv1.1 (intracellular) | 117 | [13] | |
| 3-Aminopyridine (3-AP) | Kv1.1 | 2200 (pH 7.2), 290 (pH 6.0) | [1] |
| 3-hydroxy-4-aminopyridine | Kv1.1 | 7886 | [11] |
| Kv1.2 | 23652 | [11] | |
| Kv1.4 | 23191 | [11] | |
| 3-hydroxy-4-aminopyridine sulfate | Kv1.1 | >50000 | [11] |
| Kv1.2 | >50000 | [11] | |
| Kv1.4 | >50000 | [11] |
Cancer
Aminopyridine derivatives have demonstrated promising anti-cancer activity in various cell lines. Their mechanisms of action in cancer are more diverse and can involve the modulation of different signaling pathways beyond potassium channel blockade.
-
2-Aminopyridine Derivatives: A novel 2-aminopyridine derivative, C01, showed an IC50 value of 42.3 nM against CD74-ROS1G2032R cells, which was 30 times more effective than Crizotinib.[14]
-
Phosphanylidene Derivatives: In a study of novel phosphanylidene derivatives, compound 6 exhibited the highest antiproliferative potency across leukemia (HL-60), lung (A549), breast (T-47D), and colon (LoVo) cancer cell lines, with IC50 values lower than 12 µg/ml in HL-60 cells.[15]
-
Amino Acid Conjugates: Amino acid conjugates of aminopyridine have shown promising inhibition in cisplatin-resistant ovarian cancer cell lines.[16] Compound S3c had IC50 values of 15.57 µM and 11.52 µM in parent (A2780) and cisplatin-resistant (A2780CISR) ovarian cancer cell lines, respectively.[16]
-
4-Aminopyridine: In breast cancer cell line MCF-7, 4-AP had an IC50 value of 4 mM.[17] In acute myeloid leukemia (AML) cells, 4-AP was found to induce apoptosis.[18]
-
Imidazopyridine Derivatives: A novel imidazopyridine derivative, C188, inhibited the proliferation of breast cancer cells in a dose- and time-dependent manner by targeting the Wnt/β-catenin signaling pathway.[19] Another imidazopyridine derivative, DME, showed inhibitory activity against prostate cancer cells by inhibiting both AR and PI3K/Akt signaling.[20]
Table 2: Comparative Antiproliferative Activity (IC50) of Aminopyridine Derivatives in Cancer Cell Lines
| Derivative Class | Compound | Cancer Cell Line | IC50 | Reference |
| 2-Aminopyridine Derivative | C01 | CD74-ROS1G2032R | 42.3 nM | [14] |
| Phosphanylidene Derivative | Compound 6 | HL-60 (Leukemia) | < 12 µg/ml | [15] |
| Amino Acid Conjugate | S3c | A2780 (Ovarian) | 15.57 µM | [16] |
| S3c | A2780CISR (Ovarian) | 11.52 µM | [16] | |
| 4-Aminopyridine | 4-AP | MCF-7 (Breast) | 4 mM | [17] |
| Imidazopyridine Derivative | C188 | MCF7, T47-D (Breast) | Dose-dependent | [19] |
| Imidazopyridine Derivative | DME | Prostate Cancer Cells | Dose-dependent | [20] |
| Aminopyridine Derivatives | 4a, 4b, 4c, 4d | HCT 116 (Colorectal) | 3.7 - 8.1 µM | [21] |
| 4a, 4b, 4c, 4d | HT29 (Colorectal) | 3.27 - 7.7 µM | [21] |
Experimental Protocols
To ensure the reproducibility and standardization of research in this field, detailed protocols for key experimental assays are provided below.
Whole-Cell Patch Clamp for Potassium Channel Blockade
This protocol is for recording voltage-gated potassium currents in mammalian cells to assess the inhibitory effects of aminopyridine derivatives.
Materials:
-
Cells: Mammalian cell line expressing the target potassium channel (e.g., CHO or HEK-293 cells).
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA (pH 7.2 with KOH).
-
Aminopyridine Derivative Stock Solution: 10 mM in DMSO.
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes (3-5 MΩ resistance).
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a single, healthy-looking cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -80 mV.
-
Data Acquisition:
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit potassium currents.
-
Record the resulting currents in the absence (control) and presence of various concentrations of the aminopyridine derivative.
-
Allow for sufficient time (2-5 minutes) for the drug to equilibrate at each concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step for both control and drug conditions.
-
Calculate the percentage of current inhibition for each drug concentration.
-
Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE and is used to screen for AChE inhibitors.[22][23][24][25]
Materials:
-
Phosphate Buffer: 0.1 M, pH 8.0.
-
DTNB (Ellman's Reagent) Solution: 10 mM in phosphate buffer.
-
Acetylthiocholine Iodide (ATCI) Solution: 14 mM in deionized water (prepare fresh).
-
AChE Enzyme Solution: Purified AChE or tissue/cell lysate containing AChE.
-
Aminopyridine Derivative Stock Solution: In a suitable solvent (e.g., DMSO).
-
96-well microplate and microplate reader.
Procedure:
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL aminopyridine derivative solution.
-
-
Pre-incubation: Add all components except ATCI to the wells, mix gently, and incubate for 10 minutes at 25°C.
-
Reaction Initiation: Add 10 µL of ATCI solution to all wells except the blank to start the reaction.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank.
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[26][27][28][29]
Materials:
-
Cells: Adherent or suspension cancer cell lines.
-
Culture Medium: Appropriate for the cell line.
-
MTT Solution: 5 mg/mL in PBS, filter-sterilized.
-
Solubilization Solution: DMSO or 0.01 M HCl in 10% SDS solution.
-
Aminopyridine Derivative Stock Solution: In a suitable solvent.
-
96-well plate and microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the aminopyridine derivative and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the concentration-response curve and determine the IC50 value.
-
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by aminopyridine derivatives.
Neurological Disorders: Enhancement of Acetylcholine Release
Aminopyridine derivatives, by blocking potassium channels, prolong the depolarization of the presynaptic nerve terminal. This extended depolarization increases the influx of calcium ions, which in turn enhances the release of acetylcholine into the synaptic cleft, thereby improving neurotransmission.
Cancer: Modulation of Key Signaling Pathways
In cancer, aminopyridine derivatives can influence multiple signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis. The specific pathways targeted can vary depending on the derivative and the cancer type.
Conclusion
Aminopyridine derivatives represent a promising class of therapeutic agents with demonstrated efficacy in both neurological disorders and cancer. Their primary mechanism of action, the blockade of voltage-gated potassium channels, leads to a cascade of downstream effects that can be harnessed for therapeutic benefit. The comparative data and detailed protocols provided in this guide are intended to serve as a valuable resource for the scientific community, fostering further research and innovation in the development of novel aminopyridine-based therapies. Future efforts should focus on the design of derivatives with improved target selectivity and reduced off-target effects to enhance their therapeutic index and clinical utility.
References
- 1. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Aminopyridine derivatives with antiamnesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of 4-aminopyridine on acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Aminopyridine interrupts the modulation of acetylcholine release mediated by muscarinic and opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The current status of studies of aminopyridines in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminopyridines for symptomatic treatment in multiple sclerosis [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of 4-aminopyridine on clinical signs in multiple sclerosis: a randomized, placebo-controlled, double-blind, cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment with oral 3,4 diaminopyridine improves leg strength in multiple sclerosis patients: results of a randomized, double-blind, placebo-controlled, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. Identification of Aminopyridazine-Derived Antineuroinflammatory Agents Effective in an Alzheimer's Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 15. Antiproliferative effects of novel pyridine derivatives on cancer cells. [wisdomlib.org]
- 16. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. 4-aminopyridine induces apoptosis of human acute myeloid leukemia cells via increasing [Ca2+]i through P2X7 receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. "Antiproliferative activity of novel imidazopyridine derivatives on cas" by Sakthivel Muniyan, Yu-Wei Chou et al. [digitalcommons.unl.edu]
- 21. benthamdirect.com [benthamdirect.com]
- 22. benchchem.com [benchchem.com]
- 23. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 24. researchgate.net [researchgate.net]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. benchchem.com [benchchem.com]
- 27. MTT (Assay protocol [protocols.io]
- 28. texaschildrens.org [texaschildrens.org]
- 29. Whole Cell Patch Clamp Protocol [protocols.io]
Validation of N-(4-Aminopyridin-2-yl)acetamide Activity in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the cellular activity of N-(4-Aminopyridin-2-yl)acetamide. Due to the limited direct experimental data on this specific molecule, this document outlines a validation strategy based on the activities of structurally similar compounds. The core structure of this compound, featuring both a 4-aminopyridine and a 2-acetamidopyridine moiety, suggests several potential mechanisms of action, including kinase inhibition, modulation of inflammatory pathways, and potassium channel blockade.
This guide presents a comparative analysis with established compounds in these classes, detailed experimental protocols for cellular validation, and visual representations of key signaling pathways and workflows to facilitate a robust evaluation of this compound.
Hypothesized Mechanisms of Action and Comparative Analysis
Based on its structural components, this compound is hypothesized to function as a kinase inhibitor, an anti-inflammatory agent, or a potassium channel blocker. The following tables compare the performance of compounds with these activities.
Table 1: Comparison with Known Kinase Inhibitors
| Compound Class | Specific Compound | Target Kinase(s) | Cellular Potency (IC50) | Reference Cell Line(s) |
| Pyridinylquinoxaline | Compound 9e | p38α MAPK | 38 nM | Enzyme Assay |
| 2-Aminopyridine Derivative | Compound 8e | CDK9 / HDAC1 | 88.4 nM / 168.9 nM | MV-4-11 |
| Aminopyrimidine | MRT67307 | TBK1 | >90% inhibition at 10 µM | Kinome Scan |
| Imidazopyrimidine | Not Specified | p38 MAPK | Potent Inhibition | In vivo models |
Table 2: Comparison with Compounds Exhibiting Anticancer Activity
| Compound Class | Specific Compound | Proposed Mechanism | Cellular Potency (IC50) | Reference Cell Line(s) |
| 2-Acetamidopyridine Derivative | Compound 5l | VEGFR2 Inhibition | 1.4 µM | MDA-MB-231 |
| 4-Aminopyridine | 4-Aminopyridine | K+ Channel Blockade, Apoptosis Induction | Dose-dependent inhibition | U87 and A172 Astrocytoma |
| 4-Aminopyridine Amide Derivative | Compound 10a | Ecto-nucleotidase Inhibition | 0.25 µM (h-TNAP) | Enzyme Assay |
Experimental Protocols for Cellular Validation
To elucidate the cellular activity of this compound, a tiered approach starting with broad activity screening followed by more specific mechanistic assays is recommended.
1. Cell Viability and Proliferation Assay (MTT Assay)
This initial screen determines the cytotoxic or anti-proliferative effects of the compound across various cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals, which are then solubilized for spectrophotometric quantification.[1]
-
Protocol:
-
Seed cancer cell lines (e.g., MDA-MB-231, U87, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treat the cells with varying concentrations of the compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
-
2. Kinase Inhibition Assays
If the compound shows anti-proliferative activity, the next step is to investigate its potential as a kinase inhibitor.
a) In Vitro Kinase Panel Screening:
-
Principle: To identify potential kinase targets, screen this compound against a panel of purified kinases. The inhibition of kinase activity is typically measured by quantifying the phosphorylation of a substrate, often using radiometric or fluorescence-based methods.
-
Protocol:
-
Submit the compound to a commercial kinase screening service (e.g., Eurofins, DiscoverX).
-
Typically, the compound is tested at a fixed concentration (e.g., 1 or 10 µM) against a large panel of kinases.
-
The percentage of inhibition for each kinase is reported, and "hits" are identified as kinases that are significantly inhibited.
-
b) Cellular Phospho-Protein Analysis (Western Blotting):
-
Principle: This assay validates the inhibition of a specific kinase signaling pathway within a cellular context by measuring the phosphorylation status of a downstream substrate of the target kinase.[1]
-
Protocol (Example for p38 MAPK pathway):
-
Culture an appropriate cell line (e.g., THP-1 or HeLa) and treat with this compound at various concentrations for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., lipopolysaccharide [LPS] for p38 MAPK activation) for a short period (e.g., 30 minutes).
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a p38 MAPK substrate (e.g., phospho-MK2) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., total MK2) to confirm equal loading.
-
3. Anti-Inflammatory Activity Assay (Cytokine Release Assay)
This assay assesses the ability of the compound to suppress the production of pro-inflammatory cytokines, a hallmark of p38 MAPK inhibition.
-
Principle: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) released into the cell culture supernatant following an inflammatory stimulus is quantified by ELISA.
-
Protocol:
-
Use a relevant cell model, such as human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL).
-
Incubate for 18-24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α or IL-6 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
4. Potassium Channel Activity Assay (Whole-Cell Patch-Clamp Electrophysiology)
To investigate the effect on potassium channels, direct measurement of ion currents is the gold standard.[2][3]
-
Principle: The whole-cell patch-clamp technique allows for the measurement of ionic currents across the membrane of a single cell. This provides detailed information about the effect of a compound on the activity of specific ion channels.
-
Protocol:
-
Culture cells known to express voltage-gated potassium channels (e.g., HEK293 cells transfected with a specific channel subtype, or certain neuronal or cancer cell lines).
-
Prepare a glass micropipette with a tip diameter of ~1 µm and fill it with an appropriate intracellular solution.
-
Form a high-resistance seal (a "giga-seal") between the micropipette and the cell membrane.
-
Rupture the cell membrane patch under the pipette tip to gain electrical access to the cell's interior.
-
Apply a series of voltage steps to the cell to elicit potassium currents and record the baseline activity.
-
Perfuse the cell with a solution containing this compound at various concentrations.
-
Record the potassium currents in the presence of the compound and compare them to the baseline to determine the extent of inhibition.
-
Visualizing Pathways and Workflows
Hypothesized p38 MAPK Signaling Pathway
Caption: Hypothesized inhibition of the p38 MAPK pathway by this compound.
General Workflow for Cellular Validation
Caption: A general experimental workflow for the cellular validation of this compound.
Potassium Channel Blockade and Apoptosis Induction
Caption: Hypothesized mechanism of apoptosis induction via potassium channel blockade.[3][4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-based discovery of potassium channel blockers from natural products: virtual screening and electrophysiological assay testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Aminopyridine causes apoptosis and blocks an outward rectifier K+ channel in malignant astrocytoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-aminopyridine induces apoptosis of human acute myeloid leukemia cells via increasing [Ca2+]i through P2X7 receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the Effects of Blocking Potassium Channels With 4-Aminopyridine on Paclitaxel Activity in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking N-(4-Aminopyridin-2-yl)acetamide Derivatives Against Other B-Raf Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of a promising N-(4-Aminopyridin-2-yl)amide derivative against established B-Raf inhibitors. The data presented is intended to assist researchers in evaluating potential therapeutic agents targeting the B-Raf signaling pathway, a critical mediator in various cancers.
Data Presentation: In Vitro Efficacy of B-Raf Inhibitors
The following table summarizes the in vitro inhibitory activities of N-(4-Aminopyridin-2-yl)amide derivative 4l and other well-characterized B-Raf inhibitors against the B-RafV600E mutant, a common driver of melanoma and other cancers.
| Compound | B-RafV600E IC50 (nM) | Antiproliferative IC50 (µM) - Colo205 (B-RafV600E) | Antiproliferative IC50 (µM) - HT29 (B-RafV600E) |
| N-(4-Aminopyridin-2-yl)amide derivative (4l) | 38[1] | 0.136[1] | 0.094[1] |
| Vemurafenib | 31[1][2] | ~0.025 - 0.35 | ~0.025 - 0.35 |
| Dabrafenib | 0.6[3] | <0.1 (sensitive lines) | Not specified |
| Encorafenib | 0.3[4] | <0.04 | Not specified |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the B-RafV600E enzyme by 50%. Antiproliferative IC50 values indicate the concentration needed to inhibit the growth of cancer cell lines by 50%.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of these findings.
B-RafV600E Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the isolated B-RafV600E kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against B-RafV600E.
General Procedure:
-
Reagents and Materials:
-
Recombinant human B-RafV600E enzyme
-
MEK1 (substrate)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (solubilized in DMSO)
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent)
-
Microplates (e.g., 384-well)
-
-
Assay Steps: a. A solution of the B-RafV600E enzyme is prepared in the assay buffer. b. Serial dilutions of the test compounds are prepared in DMSO and then diluted in the assay buffer. c. The enzyme solution is dispensed into the wells of the microplate. d. The diluted test compounds are added to the wells containing the enzyme and incubated for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. e. The kinase reaction is initiated by the addition of a mixture of the MEK1 substrate and ATP. f. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). g. The reaction is terminated, and the amount of product (phosphorylated MEK1) or the amount of ATP remaining is quantified using a suitable detection reagent. h. The luminescence or fluorescence signal is measured using a plate reader. i. The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. j. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of a compound on the viability and proliferation of cancer cells that harbor the B-RafV600E mutation.
Objective: To determine the antiproliferative IC50 of test compounds in a cellular context.
General Procedure:
-
Cell Lines:
-
Human colorectal carcinoma cell lines: Colo205 (B-RafV600E) and HT29 (B-RafV600E).
-
-
Reagents and Materials:
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (solubilized in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Solubilization buffer (for MTT assay)
-
96-well cell culture plates
-
-
Assay Steps: a. Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight. b. The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included. c. The cells are incubated with the compounds for a specified period (e.g., 72 hours). d. For MTT Assay: The MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals. The medium is then removed, and a solubilization buffer is added to dissolve the crystals. The absorbance is measured at a specific wavelength (e.g., 570 nm). e. For CellTiter-Glo® Assay: The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells). The luminescence is measured using a plate reader. f. The percentage of cell viability is calculated for each compound concentration relative to the vehicle control. g. The antiproliferative IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
B-Raf Signaling Pathway
The diagram below illustrates the canonical RAS-RAF-MEK-ERK signaling cascade, a critical pathway for cell proliferation and survival that is often constitutively activated in cancer due to mutations in B-Raf.[5][6][7][8]
Caption: The B-Raf signaling cascade.
Experimental Workflow for B-Raf Inhibitor Screening
The following workflow outlines the general steps involved in the preclinical evaluation of potential B-Raf inhibitors, from initial biochemical screening to cellular assays.
Caption: B-Raf inhibitor screening workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Potent and selective aminopyrimidine-based B-Raf inhibitors with favorable physicochemical and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(4-Aminopyridin-2-yl)acetamide | C7H9N3O | CID 12897227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. US scientists describe new c-Raf inhibitors | BioWorld [bioworld.com]
Safety Operating Guide
Prudent Disposal of N-(4-Aminopyridin-2-yl)acetamide: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of N-(4-Aminopyridin-2-yl)acetamide, synthesized from best practices for analogous chemical compounds in the absence of a specific Safety Data Sheet (SDS).
Hazard Profile and Safety Precautions
Due to the lack of a specific SDS for this compound, a definitive hazard profile is unavailable. However, based on the safety data for structurally similar compounds such as 4-Aminopyridine and various acetamides, it is prudent to handle this compound with a high degree of caution. The following table summarizes the potential hazards and recommended safety precautions.
| Parameter | Information | Source/Analogy |
| Primary Hazards | May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation. Some related aromatic amines and acetamides are suspected carcinogens.[1][2] | Safety Data Sheets for 4-Aminopyridine, Acetamide |
| Handling Precautions | Avoid generation of dust. Do not breathe dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.[3][4][5] Wash hands thoroughly after handling.[3][4] | General laboratory safety protocols |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat are required.[1] If dust generation is likely, use a NIOSH-approved respirator. | General laboratory safety protocols |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1] | Safety Data Sheet for 4-Aminopyridine |
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must adhere to all local, state, and federal regulations. The following protocol outlines a general framework for its safe disposal.
-
Personal Protective Equipment (PPE) and Safety Measures: Before handling the waste, ensure you are wearing the appropriate PPE as specified in the table above. All handling of waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Waste Collection:
-
Collect all waste this compound, including any contaminated materials such as weighing paper, pipette tips, and gloves, in a designated hazardous waste container.
-
The container must be made of a material compatible with the chemical, be in good condition, and have a secure, sealable lid.
-
-
Waste Segregation and Labeling:
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.
-
The storage area should be away from incompatible materials and general laboratory traffic.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][3][4]
-
Provide the disposal contractor with all available information regarding the chemical.
-
Do not dispose of this chemical down the drain or in the regular trash.[1]
-
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling N-(4-Aminopyridin-2-yl)acetamide
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling N-(4-Aminopyridin-2-yl)acetamide.
Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE is mandatory when handling this compound:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Skin Protection:
-
Respiratory Protection: If engineering controls are insufficient or if dust is generated, use a full-face respirator with an appropriate particulate filter.[1][3]
Operational Plan: Safe Handling and Disposal
A systematic approach is crucial for minimizing risks associated with this compound.
1. Preparation and Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[2][4]
-
Prevent contact with skin, eyes, and clothing.[5]
-
Do not eat, drink, or smoke in the handling area.[5]
-
Wash hands thoroughly after handling the substance.[6]
2. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7]
-
Keep the substance away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3]
3. Accidental Release:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Avoid generating dust.
-
Carefully sweep up the spilled solid material and place it in a suitable, labeled container for disposal.[8]
-
Prevent the substance from entering drains or waterways.[4]
4. First Aid Measures:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
5. Disposal Plan:
-
Dispose of the chemical waste and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Do not dispose of the substance down the drain.[4]
-
Waste should be handled by a licensed professional waste disposal service.
Quantitative Data Summary
The following table summarizes key data from related compounds, as specific data for this compound is limited.
| Property | This compound | 4-Aminopyridine | Acetamide | N-(4-Aminophenyl)acetamide |
| CAS Number | 75279-39-9[9] | 504-24-5[3] | 60-35-5 | 122-80-5[1] |
| Molecular Formula | C₇H₉N₃O[9] | C₅H₆N₂ | C₂H₅NO[4] | C₈H₁₀N₂O |
| Molecular Weight | 151.17 g/mol [10] | 94.12 g/mol | 59.07 g/mol [4] | 150.18 g/mol |
| Boiling Point | 470.4°C at 760 mmHg[11] | 273°C | 221.2°C | 317°C |
| Melting Point | Not Available | 155-158°C | 79-81°C[5] | 169-172°C |
| Density | 1.28 g/cm³[11] | Not Available | 1.159 g/cm³ | Not Available |
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the necessary procedural steps for safely handling and disposing of this compound.
Caption: Workflow for safe handling of this compound.
Caption: Emergency response procedures for accidental exposure.
References
- 1. echemi.com [echemi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. lobachemie.com [lobachemie.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. This compound | CAS 75279-39-9 [matrix-fine-chemicals.com]
- 10. 75279-39-9|this compound|BLD Pharm [bldpharm.com]
- 11. This compound | CAS#:75279-39-9 | Chemsrc [chemsrc.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
